molecular formula C20H32O B017957 13,14-Dihydroretinol CAS No. 115797-14-3

13,14-Dihydroretinol

Cat. No.: B017957
CAS No.: 115797-14-3
M. Wt: 288.5 g/mol
InChI Key: OVBOQVAIYMSUDT-HRYGCDPOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

All-trans-13,14-dihydroretinol is a retinol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBOQVAIYMSUDT-HRYGCDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315313
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

115797-14-3
Record name 13,14-Dihydroretinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115797-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Discovery and Characterization of 13,14-Dihydroretinol

[1]

Executive Summary

13,14-Dihydroretinol represents a critical, yet historically overlooked, branch of Vitamin A metabolism.[1] Unlike the canonical activation of retinol to retinoic acid (which drives differentiation via RAR/RXR), 13,14-dihydroretinol is produced via the saturation of the C13-C14 double bond by the enzyme Retinol Saturase (RetSat) .[1][2][3][4][5]

For drug development professionals and metabolic researchers, this metabolite is significant because:

  • Bioactivity: It is not merely a storage form; it serves as a precursor to 13,14-dihydroretinoic acid , a potent RAR agonist.

  • Metabolic Regulation: RetSat activity is linked to adipocyte differentiation, ROS generation, and insulin sensitivity.[6][2]

  • Analytical Challenge: Its detection requires specific UV monitoring (290 nm) distinct from standard retinoids (325 nm), often leading to it being missed in standard panels.

Biological Origin: The RetSat Pathway[1][2]

The formation of 13,14-dihydroretinol is catalyzed by Retinol Saturase (RetSat) (EC 1.3.99.23), an oxidoreductase resident in the endoplasmic reticulum.[3]

Mechanism of Action

RetSat catalyzes the stereospecific saturation of the 13,14-double bond of all-trans-retinol.[6][1][2][3] This reaction alters the conjugation system of the polyene chain, which has profound effects on the molecule's spectral properties and stability.

  • Substrate: All-trans-retinol

  • Enzyme: Retinol Saturase (RetSat/RETSAT)[6][3][7]

  • Cofactors: The reaction is obligately dependent on NADH/NADPH equivalents, though the precise electron transfer mechanism involves FAD.

  • Tissue Distribution: Highly expressed in metabolically active tissues: Liver, Adipose Tissue, and Kidney .

Pathway Visualization

The following diagram illustrates the bifurcation of Vitamin A metabolism, distinguishing the canonical visual/transcriptional pathway from the dihydro-metabolite pathway.

RetinoidMetabolismRetinolAll-trans-Retinol(Vitamin A)DihydroRetinol13,14-DihydroretinolRetinol->DihydroRetinolSaturation (C13-C14)RetinalRetinaldehydeRetinol->RetinalADH/RDHRetSatEnzyme: RetSat(Retinol Saturase)RetSat->RetinolCatalysisDihydroRetinoic13,14-Dihydroretinoic Acid(RAR Agonist)DihydroRetinol->DihydroRetinoicOxidation (ADH/RALDH)RetinoicAcidRetinoic Acid(Canonical Ligand)Retinal->RetinoicAcidRALDH

Figure 1: Divergence of Vitamin A metabolism. RetSat saturates retinol to form 13,14-dihydroretinol, which is further oxidized to the bioactive 13,14-dihydroretinoic acid.[6][1][2][3][4][5][7][8]

Chemical Characterization & Identification

Accurate identification of 13,14-dihydroretinol requires deviating from standard retinoid protocols due to its altered physicochemical properties.

Spectral Shift (The "Blue Shift")

The most defining characteristic of 13,14-dihydroretinol is the loss of conjugation in the polyene chain. Standard retinol possesses five conjugated double bonds, absorbing maximally at 325 nm . Saturation at C13-C14 interrupts this conjugation, causing a hypsochromic (blue) shift.

CompoundConjugated Double BondsUV Lambda Max (

)
Detection Window
All-trans-Retinol 5325 nm Standard UV/Vis
13,14-Dihydroretinol 4290 nm Requires UV modification
13,14-Dihydroretinoic Acid 4285-290 nm Requires UV modification

Critical Experimental Insight: If your HPLC detector is fixed at 325 nm or 350 nm (standard for retinoids), you will not detect 13,14-dihydroretinol . You must employ a Photodiode Array (PDA) or switch monitoring to 290 nm.

Mass Spectrometry (MS) Profile

Mass spectrometry provides definitive structural validation.

  • Molecular Weight: 288.47 Da (Retinol + 2H).

  • Ionization: ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) in positive mode.[6]

  • Fragmentation: Similar to retinol, it exhibits characteristic loss of water and methyl groups, but the parent ion is shifted by +2 Da.

Experimental Protocols

Protocol A: Extraction from Biological Tissue

Context: Retinoids are lipophilic and extremely light-sensitive. All procedures must be performed under dim red light to prevent photo-isomerization.

  • Homogenization: Homogenize tissue (approx. 100 mg liver or adipose) in 1 mL of PBS .

  • Protein Precipitation: Add 1 mL of Ethanol containing 1% BHT (Butylated Hydroxytoluene) as an antioxidant.

    • Why: Ethanol disrupts RBP (Retinol Binding Protein) complexes, releasing the retinoid. BHT prevents spontaneous oxidation.

  • Extraction: Add 2 mL of Hexane . Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Carefully remove the upper organic (Hexane) layer.

  • Re-extraction: Repeat steps 3-5 to maximize recovery.

  • Drying: Evaporate the pooled hexane phases under a gentle stream of Nitrogen gas .

    • Warning: Do not use heat. Heat accelerates degradation.

  • Reconstitution: Dissolve the residue in 100

    
    L of HPLC mobile phase (e.g., Hexane/Ethyl Acetate).
    
Protocol B: HPLC-UV/MS Analysis

Context: Normal-phase HPLC is preferred for separating geometric isomers, though Reverse-phase (C18) is acceptable for general quantification.

  • Column: Silica-based Normal Phase Column (e.g., Zorbax Sil, 5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Hexane : Ethyl Acetate (80:20 or gradient).

  • Flow Rate: 1.0 - 1.4 mL/min.

  • Detection:

    • Channel A: 325 nm (Retinol).

    • Channel B: 290 nm (13,14-Dihydroretinol).[1]

  • Validation:

    • Compare retention time with a synthetic standard (see Synthesis below).

    • Confirm UV spectrum matches the 290 nm max.[1]

Workflow Diagram

WorkflowSampleBiological Sample(Liver/Adipose)LysisLysis & EtOH/BHT Addition(Releases Retinoids)Sample->LysisExtractHexane Extraction(Biphasic Separation)Lysis->ExtractDryN2 Evaporation(No Heat)Extract->DryHPLCHPLC Analysis(Normal Phase)Dry->HPLCDetectDual Wavelength Detection325nm (Retinol) | 290nm (Dihydro)HPLC->Detect

Figure 2: Extraction and Analysis Workflow. Note the critical N2 evaporation step to prevent oxidation.

Biological Significance & Drug Development Implications

A New Signaling Pathway

Historically, 13,14-dihydroretinol was considered a "dead-end" metabolite. However, research (Moise et al., 2004; Impellizzeri et al., 2013) demonstrated that it is a pro-hormone .

  • It is oxidized in vivo to 13,14-dihydroretinoic acid .[4][7]

  • This acid binds and activates RARs (Retinoic Acid Receptors) with high affinity, driving gene transcription similar to retinoic acid.

Metabolic Disease & Adipogenesis

RetSat expression is highly regulated by PPAR


  • Obesity: RetSat levels are altered in obesity models.[3]

  • ROS: RetSat is implicated in the generation of Reactive Oxygen Species (ROS) in adipocytes, potentially linking Vitamin A metabolism to oxidative stress and insulin resistance.[2]

Therapeutic Potential

Targeting RetSat offers a novel therapeutic avenue for metabolic diseases.

  • Inhibition: Inhibiting RetSat could reduce adipogenesis or ROS-mediated insulin resistance.

  • Supplementation: 13,14-dihydroretinol or its acid form could serve as a "safer" retinoid, potentially separating therapeutic efficacy from the toxicity associated with classical retinoids (though this requires further clinical validation).

References

  • Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004).[5][8] Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. Journal of Biological Chemistry.

  • Moise, A. R., et al. (2005). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. Journal of Biological Chemistry.

  • Impellizzeri, D., et al. (2013). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry.

  • Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity.[3] Proceedings of the National Academy of Sciences.

  • Babino, D., et al. (2016). The biochemistry of vitamin A in the twenty-first century. Annual Review of Nutrition.

A Comprehensive Technical Guide to 13,14-Dihydroretinol: Properties, Biological Significance, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 13,14-Dihydroretinol, a significant metabolite of Vitamin A. We will delve into its chemical and physical properties, its emerging role in biological pathways, and provide detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Core Properties of 13,14-Dihydroretinol

13,14-Dihydroretinol, also known as all-trans-13,14-Dihydro Retinol, is a retinoid, a class of compounds derived from vitamin A.[1] Its fundamental properties are crucial for its handling, characterization, and understanding its biological function.

CAS Number: 115797-14-3[1][2][3]

Molecular Formula: C₂₀H₃₂O[2][3]

Molecular Weight: 288.48 g/mol [2]

Physicochemical Characteristics
PropertyValueSource
Appearance Faint yellow oil[4]
Solubility Practically insoluble in water; Soluble in organic solvents like ethanol and hexane.[1][5][1][5]
UV Absorbance Maximum (λmax) 290 nm[5][6]
Hydrophobicity Very hydrophobic molecule[1]

The saturation of the 13-14 double bond in the polyene chain of all-trans-retinol results in a hypsochromic shift (a shift to a shorter wavelength) in the UV absorbance maximum from 325 nm to 290 nm.[5][6] This distinct spectral property is a key characteristic used in its identification and quantification.

Biological Significance and Signaling Pathway

13,14-Dihydroretinol is not merely an inactive metabolite; it is a crucial player in the intricate network of retinoid metabolism and signaling. Its formation and subsequent conversion have significant implications for cellular processes.

Biosynthesis via Retinol Saturase (RetSat)

The primary enzyme responsible for the production of 13,14-Dihydroretinol is all-trans-retinol 13,14-reductase, commonly known as Retinol Saturase (RetSat).[6][7] This membrane-associated enzyme catalyzes the saturation of the 13-14 double bond of all-trans-retinol.[6][7] RetSat is expressed in various tissues, with the highest levels found in the liver, kidney, and intestine.[5][6] The product of this enzymatic reaction is specifically (R)-all-trans-13,14-dihydroretinol.[8]

The biological function of 13,14-Dihydroretinol is still under active investigation, but it is known to be a precursor to (R)-all-trans-13,14-dihydroretinoic acid.[9][10] This downstream metabolite has been shown to activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers, suggesting a role in gene transcription regulation.[10] The conversion of 13,14-dihydroretinol to its corresponding retinal and retinoic acid forms is carried out by the same enzymes involved in the canonical retinol metabolism pathway.[9][10]

Metabolic and Signaling Pathway

The metabolic cascade initiated by RetSat introduces a branch in the conventional retinoid signaling pathway. Understanding this pathway is critical for elucidating the full spectrum of vitamin A's biological activities.

Retinoid_Metabolism cluster_0 Canonical Retinoid Pathway cluster_1 13,14-Dihydroretinoid Pathway Retinol all-trans-Retinol Retinal all-trans-Retinal Retinol->Retinal ADH/RDH Dihydroretinol 13,14-Dihydroretinol Retinol->Dihydroretinol RetSat RetinoicAcid all-trans-Retinoic Acid Retinal->RetinoicAcid RALDH RAR_RXR RAR/RXR RetinoicAcid->RAR_RXR Binding Gene Target Gene Transcription RAR_RXR->Gene Activation Dihydroretinal (R)-all-trans-13,14- Dihydroretinal Dihydroretinol->Dihydroretinal Dehydrogenases DihydroretinoicAcid (R)-all-trans-13,14- Dihydroretinoic Acid Dihydroretinal->DihydroretinoicAcid Retinal Dehydrogenase RAR_RXR2 RAR/RXR DihydroretinoicAcid->RAR_RXR2 Binding Gene2 Target Gene Transcription RAR_RXR2->Gene2 Activation

Caption: Metabolic pathway of all-trans-retinol and 13,14-dihydroretinol.

Experimental Protocols

For researchers aiming to study 13,14-Dihydroretinol, robust and reproducible experimental methods are paramount. The following sections provide detailed protocols for its chemical synthesis and analysis, based on established literature. All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[5]

Chemical Synthesis of all-trans-13,14-Dihydroretinol

This protocol is adapted from the work of Moise et al. (2004) and provides a foundational method for producing the compound in a laboratory setting.[5]

Materials:

  • β-Ionone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Triphenylphosphine hydrobromide

  • Anhydrous solvents

  • Reagents for Wittig reaction

Procedure:

  • Synthesis of Ethyl trans-β-ionylideneacetate:

    • Condense β-ionone with triethyl phosphonoacetate in anhydrous THF in the presence of NaH. This Horner-Wadsworth-Emmons reaction will yield ethyl trans-β-ionylideneacetate.

  • Reduction to Alcohol:

    • Reduce the resulting ester with LiAlH₄ to form the corresponding alcohol.

  • Formation of Wittig Salt:

    • React the alcohol overnight with triphenylphosphine hydrobromide to generate the Wittig salt.

  • Wittig Reaction and Final Product Formation:

    • Perform a Wittig reaction with an appropriate aldehyde to construct the full carbon skeleton of all-trans-13,14-dihydroretinol.

  • Purification:

    • Purify the final product using High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of synthesized or isolated 13,14-Dihydroretinol.

1. High-Performance Liquid Chromatography (HPLC):

  • System: Normal phase HPLC is effective for separating retinoid isomers.[5]

  • Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a more polar solvent like isopropanol or ethyl acetate, is typically used.

  • Detection: A UV detector set to 290 nm is ideal for detecting 13,14-Dihydroretinol.[5]

  • Validation: Co-elution with a known standard of all-trans-13,14-dihydroretinol can confirm the identity of the peak.[5]

2. Mass Spectrometry (MS):

  • Technique: Electron Impact (EI) mass spectrometry can be used for structural elucidation.[5]

  • Expected Fragmentation Pattern: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 288. Other characteristic fragments may include [M-CH₃]⁺ (m/z 273), [M-CH₂CH₂OH]⁺ (m/z 243), and [M-CH(Me)(CH₂)₂OH]⁺ (m/z 215).[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR spectroscopy is used to confirm the structure and stereochemistry of the molecule.

  • Expected Chemical Shifts for (R)-all-trans-13,14-dihydroretinol (in CDCl₃, 400 MHz): δ = 6.41 (dd, J = 14.9, 11.1 Hz, 1 H), 6.11 (d, J = 16.2 Hz, 1 H), 6.04 (d, J = 16.2 Hz, 1 H), 5.99 (d, J = 11.1 Hz, 1 H), 5.60 (dd, J = 15.0, 8.4 Hz, 1 H), 3.70–3.61 (m, 2 H), 2.41 (sept, J = 7.1 Hz, 1 H), 2.00 (t, J = 6.8 Hz, 2 H), 1.90 (s, 3 H), 1.69 (s, 3 H), 1.65–1.55 (m, 4 H), 1.49–1.41 (m, 2 H), 1.06 (d, J = 6.7 Hz, 3 H), 1.01 (s, 6 H) ppm.[4]

Future Directions and Conclusion

The discovery of 13,14-Dihydroretinol and its metabolic pathway has opened new avenues of research into the biological roles of vitamin A. While its function is not yet fully elucidated, its potential to be converted into a ligand for nuclear receptors suggests its involvement in the regulation of gene expression. Further investigation is needed to understand the full physiological and pathological implications of this retinoid metabolite. The stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol will be instrumental in these future studies.[9]

This guide provides a solid foundation for researchers and professionals working with 13,14-Dihydroretinol. By understanding its core properties, biological context, and the experimental methodologies for its study, the scientific community can continue to unravel the complexities of retinoid metabolism and its impact on health and disease.

References

  • Axios Research. all-trans-13,14-Dihydro Retinol - CAS - 115797-14-3. [Link]

  • Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. Journal of Biological Chemistry, 279(48), 50230-50242. [Link]

  • Wikipedia. All-trans-retinol 13,14-reductase. [Link]

  • FooDB. Showing Compound all-trans-13,14-Dihydroretinol (FDB028323). [Link]

  • Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. PubMed, 15385554. [Link]

  • Pharmacompass. all-trans-13,14-Dihydro retinol | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • van der Meulen, P., Sneep, R., & Minnaard, A. J. (2025). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry. [Link]

  • van der Meulen, P., Sneep, R., & Minnaard, A. J. (2025). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry, 90(9), XXXX-XXXX. [Link]

  • Imanishi, Y., Moise, A. R., & Palczewski, K. (2005). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. Journal of Biological Chemistry, 280(30), 27815-27825. [Link]

  • National Center for Biotechnology Information. Retsat retinol saturase (all trans retinol 13,14 reductase) [ (house mouse)]. [Link]

Sources

The Dihydroretinoid Pathway: A Technical Guide to the Formation and Metabolism of 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the metabolic pathway responsible for the formation of 13,14-dihydroretinol, a significant yet often overlooked derivative of vitamin A. We will delve into the core enzymatic reactions, the key players involved, and the subsequent metabolic fate of this dihydroretinoid. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the study of retinoid metabolism and its physiological implications. We will dissect the causality behind experimental choices for studying this pathway and provide detailed, self-validating protocols.

Introduction: Unveiling a Parallel Retinoid Metabolic Axis

The biological significance of vitamin A (all-trans-retinol) is predominantly attributed to its conversion to the potent signaling molecule, all-trans-retinoic acid, which governs a myriad of physiological processes including embryonic development, cellular differentiation, and immune function.[1] However, the metabolic landscape of retinoids is more complex than a linear progression from retinol to retinoic acid. A parallel pathway, the dihydroretinoid pathway, initiates with the formation of all-trans-13,14-dihydroretinol, opening a distinct branch of retinoid metabolism with its own set of bioactive molecules.[2][3]

The central event in this pathway is the saturation of the 13-14 double bond of all-trans-retinol, a reaction that fundamentally alters the structure and potential bioactivity of the retinoid molecule.[4] The resulting product, 13,14-dihydroretinol, is not merely a catabolic byproduct but a substrate for further enzymatic conversions, leading to the generation of 13,14-dihydroretinal and 13,14-dihydroretinoic acid.[5] The latter has been shown to be a functional ligand for retinoic acid receptors (RARs), suggesting a role in gene regulation.[2] Understanding the intricacies of 13,14-dihydroretinol formation is therefore crucial for a complete picture of retinoid homeostasis and signaling.

The Core Reaction: Saturation of the 13-14 Double Bond

The inaugural and rate-limiting step in the dihydroretinoid pathway is the enzymatic reduction of the 13-14 double bond in the polyene chain of all-trans-retinol. This conversion is catalyzed by a specific oxidoreductase, yielding (R)-all-trans-13,14-dihydroretinol.[1][3]

The Key Enzyme: Retinol Saturase (RetSat)

The enzyme responsible for this critical transformation is all-trans-retinol 13,14-reductase , more commonly known as retinol saturase (RetSat) .[6][7] Encoded by the RETSAT gene, this enzyme belongs to the family of oxidoreductases that act on CH-CH groups.[6]

  • Systematic Name: all-trans-13,14-dihydroretinol:acceptor 13,14-oxidoreductase[6]

  • Cellular Localization: RetSat is a membrane-associated protein, predominantly localized to the endoplasmic reticulum.[4][5]

  • Tissue Distribution: The expression of RetSat is widespread across various tissues, with the highest concentrations found in the liver, kidney, and intestine.[4][8] This distribution underscores the importance of this metabolic pathway in key metabolic organs.

The catalytic action of RetSat is an irreversible reaction that commits all-trans-retinol to the dihydroretinoid pathway.[3] This enzymatic step is a crucial control point, and its regulation has significant physiological consequences.

The Dihydroretinoid Metabolic Cascade

Following its formation, 13,14-dihydroretinol serves as a substrate for the same enzymatic machinery that processes retinol and retinal, highlighting the integration of this pathway with the classical retinoid metabolic network.[2][5]

Oxidation to 13,14-Dihydroretinal

The alcohol group of 13,14-dihydroretinol is oxidized to an aldehyde, forming 13,14-dihydroretinal. This reaction is catalyzed by members of the alcohol dehydrogenase (ADH) and short-chain dehydrogenase/reductase (SDR) superfamilies.[5]

Formation of 13,14-Dihydroretinoic Acid

The subsequent and irreversible oxidation of 13,14-dihydroretinal to 13,14-dihydroretinoic acid is carried out by retinaldehyde dehydrogenases (RALDHs).[5] This end-product of the pathway is a biologically active molecule.

The Role of the DHRS3/RDH10 Complex

Within the broader context of retinoid metabolism, the interplay between Dehydrogenase/reductase member 3 (DHRS3) and Retinol Dehydrogenase 10 (RDH10) is critical for maintaining retinoid homeostasis.[9][10] These two enzymes form a heterodimeric complex that exhibits bifunctional activity: RDH10 catalyzes the oxidation of retinol to retinaldehyde, while DHRS3 promotes the reverse reaction, the reduction of retinaldehyde back to retinol.[11][12] This reciprocal activation and antagonistic function provide a robust mechanism to buffer fluctuations in retinaldehyde levels, the immediate precursor for retinoic acid synthesis.[9][10][11] While their direct and specific activity on 13,14-dihydroretinol and 13,14-dihydroretinal is an area of ongoing investigation, their established role in regulating the balance of their unsaturated counterparts suggests a likely involvement in modulating the flux through the dihydroretinoid pathway.

Dihydroretinol_Metabolism cluster_retinoid Classical Retinoid Pathway cluster_dihydroretinoid Dihydroretinoid Pathway Retinol all-trans-Retinol Retinal all-trans-Retinal Retinol->Retinal RDH10 Dihydroretinol 13,14-Dihydroretinol Retinol->Dihydroretinol Retinal->Retinol DHRS3 RA all-trans-Retinoic Acid Retinal->RA RALDH RARs Retinoic Acid Receptors (RARs) RA->RARs activates Dihydroretinal 13,14-Dihydroretinal Dihydroretinol->Dihydroretinal ADH/SDR DihydroRA 13,14-Dihydroretinoic Acid Dihydroretinal->DihydroRA RALDH DihydroRA->RARs activates

Figure 1. Metabolic pathways of retinol and 13,14-dihydroretinol.

Physiological Significance and Regulation

The dihydroretinoid pathway is not a passive metabolic route but is actively regulated and implicated in significant physiological processes.

Role in Adipogenesis

One of the most well-documented roles of the dihydroretinoid pathway is its involvement in adipocyte differentiation.[7][13] The expression of RetSat is induced during adipogenesis and is under the transcriptional control of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell development.[7][13] Studies have shown that ablation of RetSat expression can inhibit adipogenesis, while its overexpression enhances differentiation.[7]

Bioactivity of 13,14-Dihydroretinoids

All-trans-13,14-dihydroretinoic acid has been demonstrated to be a ligand for retinoic acid receptors (RARs), capable of activating RAR/RXR heterodimers and inducing gene expression.[2] This suggests that the dihydroretinoid pathway can contribute to the overall pool of active retinoids that regulate cellular processes. The discovery of 9-cis-13,14-dihydroretinoic acid as an endogenous ligand for the retinoid X receptor (RXR) further expands the potential biological roles of these metabolites.[14][15]

Experimental Protocols for Studying 13,14-Dihydroretinol Formation

Investigating the metabolic pathway of 13,14-dihydroretinol formation requires robust and reproducible experimental methodologies. Below is a detailed protocol for an in vitro enzyme assay to measure RetSat activity, a cornerstone experiment for characterizing this pathway.

In Vitro RetSat Activity Assay

Objective: To quantify the enzymatic conversion of all-trans-retinol to all-trans-13,14-dihydroretinol by RetSat in a microsomal preparation.

Rationale: This assay provides a direct measure of RetSat's catalytic activity. The use of a microsomal fraction enriches for the membrane-associated RetSat enzyme. The detection method leverages the distinct UV absorbance spectra of the substrate and product for quantification.

Materials:

  • Microsomal fraction isolated from a tissue of interest (e.g., liver) or from cells overexpressing RetSat.

  • All-trans-retinol (substrate)

  • NADPH (cofactor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Hexane (for extraction)

  • Ethanol

  • HPLC system with a UV detector and a normal-phase column

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, combine the microsomal protein (typically 50-100 µg) with the reaction buffer to a final volume of 190 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of the Enzymatic Reaction:

    • Prepare a 10 mM stock solution of all-trans-retinol in ethanol.

    • Add 10 µL of a freshly prepared 10 mM NADPH solution to the reaction mixture.

    • Initiate the reaction by adding 1 µL of the all-trans-retinol stock solution (final concentration: 50 µM).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.[8]

  • Termination of the Reaction and Extraction of Retinoids:

    • Stop the reaction by adding an equal volume (200 µL) of ethanol to precipitate the proteins.

    • Add two volumes (400 µL) of hexane to extract the retinoids.

    • Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer containing the retinoids and transfer it to a new tube.

  • Analysis by HPLC:

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the retinoid residue in a small, known volume of the HPLC mobile phase (e.g., hexane with a small percentage of isopropanol).

    • Inject the sample into the HPLC system.

    • Monitor the elution of retinoids using a UV detector set at 325 nm for all-trans-retinol and 290 nm for all-trans-13,14-dihydroretinol.[4] The product, 13,14-dihydroretinol, has a shifted UV absorbance maximum due to the saturation of the double bond.[4]

    • Quantify the amount of product formed by comparing the peak area to a standard curve generated with synthetic all-trans-13,14-dihydroretinol.

Self-Validation and Controls:

  • Negative Control: Perform a parallel reaction without the addition of NADPH to demonstrate the cofactor dependency of the enzymatic reaction.

  • Boiled Enzyme Control: Include a control where the microsomal fraction is boiled for 10 minutes prior to the assay to denature the enzymes and confirm that the observed activity is enzymatic.

  • Time Course: Conduct the assay at different time points to ensure the reaction is within the linear range.

RetSat_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_extraction Extraction cluster_analysis Analysis Microsomes Microsomal Fraction Incubation Incubate at 37°C Microsomes->Incubation Buffer Reaction Buffer Buffer->Incubation NADPH NADPH NADPH->Incubation Retinol all-trans-Retinol Retinol->Incubation Ethanol_add Add Ethanol Incubation->Ethanol_add Hexane_add Add Hexane Ethanol_add->Hexane_add Centrifuge Centrifuge Hexane_add->Centrifuge Collect Collect Hexane Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis (UV Detection at 290/325 nm) Reconstitute->HPLC

Sources

Technical Deep Dive: The Biological Function of 13,14-Dihydroretinol in Cellular Processes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the biological activity of Vitamin A was thought to be mediated almost exclusively by retinoic acid (RA) acting upon nuclear receptors. This paradigm shifted with the characterization of Retinol Saturase (RetSat) , an enzyme that catalyzes the saturation of the C13-C14 double bond of all-trans-retinol.[1][2][3] The resulting metabolite, 13,14-dihydroretinol , represents the entry point into the "dihydroretinoid" pathway.[4]

This guide analyzes the specific cellular functions of 13,14-dihydroretinol, distinct from canonical Vitamin A signaling. It details the compound's role in adipocyte differentiation, mitochondrial bioenergetics, and reactive oxygen species (ROS) modulation.[3][5] Furthermore, it provides validated analytical protocols for its detection and quantification, serving as a roadmap for researchers investigating metabolic diseases and novel retinoid therapeutics.

The Dihydroretinoid Biosynthetic Pathway[4]

Enzymology of Retinol Saturase (RetSat)

The conversion of retinol to 13,14-dihydroretinol is not a passive degradation but a stereospecific enzymatic process driven by RetSat (EC 1.3.99.23).[4][6] Unlike Retinol Dehydrogenases (RDHs) that oxidize the hydroxyl group, RetSat targets the polyene chain itself.

  • Substrate: All-trans-retinol (Vitamin A1).[1][3]

  • Mechanism: Saturation of the 13,14-double bond.[1][2][4][6][7][8]

  • Product: (13R)-all-trans-13,14-dihydroretinol.[1][2][3][4][6][7][9]

  • Cofactors: The reaction is obligately dependent on NADH/NADPH, functioning as an oxidoreductase.

Downstream Metabolism

Once generated, 13,14-dihydroretinol acts as a pro-hormone. It is oxidized in a two-step process analogous to the canonical retinoic acid pathway:

  • Oxidation to Aldehyde: Converted to 13,14-dihydroretinal by Alcohol Dehydrogenases (ADHs).

  • Oxidation to Acid: Irreversibly converted to 13,14-dihydroretinoic acid (DHRA) by Retinaldehyde Dehydrogenases (RALDHs).

DHRA is the bioactive ligand capable of binding nuclear receptors, specifically exhibiting high affinity for Retinoic Acid Receptors (RARs) and, in its 9-cis form, Retinoid X Receptors (RXRs).

Visualization: The Metabolic Cascade

DihydroretinoidPathway Retinol All-trans-Retinol (Vitamin A1) RetSat Enzyme: RetSat (Retinol Saturase) Retinol->RetSat DihydroRetinol 13,14-Dihydroretinol RetSat->DihydroRetinol Saturation (C13-C14) DihydroRetinal 13,14-Dihydroretinal DihydroRetinol->DihydroRetinal ADH/RDH Oxidation DHRA 13,14-Dihydroretinoic Acid (Bioactive Ligand) DihydroRetinal->DHRA RALDH Irreversible Oxidation

Figure 1: The enzymatic saturation of retinol by RetSat initiates the dihydroretinoid signaling cascade, distinct from the visual cycle.[2][3][4][6]

Physiological Roles & Cellular Signaling[3][13]

Adipogenesis and Metabolic Regulation

The primary physiological reservoir of RetSat activity is adipose tissue. 13,14-dihydroretinol is critical for the differentiation of pre-adipocytes into mature adipocytes.

  • Mechanism: The downstream metabolite, DHRA, acts as a ligand for RARs. In specific contexts (particularly the 9-cis isomer), it activates RXRs, which heterodimerize with PPARγ (Peroxisome Proliferator-Activated Receptor gamma), the master regulator of adipogenesis.

  • Clinical Relevance: RetSat expression is downregulated in obesity.[6] Restoring dihydroretinoid levels has been proposed as a method to normalize insulin sensitivity and lipid storage capacity.

Mitochondrial Bioenergetics and ROS

Beyond nuclear signaling, 13,14-dihydroretinol influences mitochondrial function.

  • ROS Scavenging: The saturation of the polyene chain alters the redox potential of the molecule. While retinol itself can act as a pro-oxidant under certain conditions, the dihydro-metabolites modulate the production of Reactive Oxygen Species (ROS) in the mitochondria, protecting cells from oxidative stress during high metabolic flux.

  • Electron Transport: Emerging evidence suggests a non-genomic role where dihydroretinoids may interact directly with mitochondrial electron transport chain components or Protein Kinase C delta (PKCδ) to regulate flux.

Visualization: Signaling Network

SignalingNetwork DHRA 13,14-Dihydroretinoic Acid RAR RAR (Retinoic Acid Receptor) DHRA->RAR Activation RXR RXR (Retinoid X Receptor) DHRA->RXR Activation (9-cis isomer) ROS ROS Regulation (Mitochondrial) DHRA->ROS Non-genomic/Redox Heterodimer RXR-PPARγ Complex RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer Adipogenesis Adipocyte Differentiation Heterodimer->Adipogenesis Transcriptional Control LipidMet Lipid Metabolism (Insulin Sensitivity) Heterodimer->LipidMet

Figure 2: 13,14-dihydroretinol metabolites drive adipogenesis via nuclear receptor crosstalk and modulate mitochondrial oxidative stress.

Analytical Methodologies

Detecting 13,14-dihydroretinol requires distinguishing it from the abundant parent compound, retinol. The saturation of the double bond causes a distinct shift in physicochemical properties.[1]

Physicochemical Comparison

The loss of conjugation at the C13-14 position results in a "blue shift" in UV absorption, a critical diagnostic feature.

FeatureAll-trans-Retinol13,14-Dihydroretinol
Molecular Mass 286.45 g/mol 288.47 g/mol (+2 Da)
UV

325 nm~290 nm
Solubility LipophilicLipophilic (slightly higher)
Primary MS Fragment m/z 269

m/z 271

LC-MS/MS Quantification Protocol

Objective: Quantify 13,14-dihydroretinol in serum or tissue homogenates.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Thermo TSQ or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[10]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Method Parameters:

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI for neutral retinoids to enhance sensitivity.

  • MRM Transitions (Precursor -> Product):

    • Retinol:[1][2][3][4][5][7][8][11][12][13][10] 269.2 -> 93.1 (Quantifier), 269.2 -> 119.1 (Qualifier).

    • 13,14-Dihydroretinol:[1][2][3][5][6][7][8][9][14][12][15]271.2 -> 95.1 (Quantifier), 271.2 -> 121.1 (Qualifier).

    • Note: The parent ion is often the dehydrated species

      
      .
      
  • Gradient:

    • 0-1 min: 70% B (Isocratic hold)

    • 1-8 min: 70% -> 98% B (Linear gradient)

    • 8-10 min: 98% B (Wash)

Self-Validating Step: Always monitor the UV channel at 290 nm and 325 nm simultaneously. A peak appearing in the MS channel for dihydroretinol must align with a UV peak at 290 nm and absence of absorbance at 325 nm to confirm it is not a retinol isobar or fragment.

Experimental Protocols

Protocol A: Isolation and Activity Assay of RetSat

To study the biological function, one must often verify the conversion activity in cell lysates.

Materials:

  • HEK293 cells transfected with murine or human RetSat expression vectors.

  • Substrate: All-trans-retinol (Sigma-Aldrich), dissolved in DMSO.

  • Cofactor: NADPH (1 mM final concentration).

  • Lysis Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA.

Workflow:

  • Harvest: Collect transfected cells and homogenize in Lysis Buffer.

  • Incubation: Mix 100 µg of microsomal protein with 1 µM all-trans-retinol and 1 mM NADPH.

  • Reaction: Incubate at 37°C for 30 minutes in the dark (retinoids are light-sensitive).

  • Termination: Stop reaction by adding 2 volumes of ice-cold Ethanol.

  • Extraction: Add 2 volumes of Hexane, vortex vigorously for 1 min, and centrifuge at 3,000 x g.

  • Analysis: Inject the upper organic phase (hexane) into the HPLC system described in Section 3.2.

Causality Check: Why Hexane? Retinoids are highly lipophilic. Ethanol precipitates proteins and breaks the emulsion, while hexane selectively extracts the neutral retinoids (retinol/dihydroretinol) away from polar cellular debris and salts.

Therapeutic Implications

The 13,14-dihydroretinol pathway offers a novel therapeutic target distinct from the toxicity-prone canonical retinoids (like Isotretinoin).

  • "Vitamin A5" Concept: Recent research identifies 9-cis-13,14-dihydroretinoic acid as a potential "Vitamin A5," a nutritional category of retinoids that specifically targets RXRs without the severe side effects of pan-RAR agonists.

  • Metabolic Disease: Agonists of the RetSat pathway or synthetic dihydroretinoids are under investigation for treating Type 2 Diabetes and obesity by promoting healthy adipocyte differentiation (hyperplasia) rather than pathological hypertrophy.

  • Vision: While not part of the visual cycle, RetSat is expressed in the retina. Its modulation may influence retinal survival signals, offering a potential avenue for preventing retinal degeneration independent of the visual chromophore supply.

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][3][6][8][9][12] Journal of Biological Chemistry. Link

  • Schupp, M., et al. (2020).[5] Retinol Saturase: More than the Name Suggests. Trends in Pharmacological Sciences. Link

  • Rühl, R., et al. (2015). 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice. PLOS Genetics. Link

  • Zhong, G., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid.[3][4][6][7] Journal of Organic Chemistry. Link

  • Kane, M. A., et al. (2008). Quantification of endogenous retinoids.[10][16] Methods in Molecular Biology. Link

Sources

Technical Whitepaper: 13,14-Dihydroretinol (DHR)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 13,14-dihydroretinol (DHR), a metabolite once considered a minor byproduct that is now emerging as a critical biomarker for metabolic flux and Retinoid X Receptor (RXR) signaling status.

Emerging Biomarker for Retinoid Metabolism and Metabolic Disorders

Executive Summary

13,14-Dihydroretinol (DHR) is the product of the saturation of the 13-14 double bond of all-trans-retinol, catalyzed by the enzyme Retinol Saturase (RetSat) .[1][2][3][4][5][6][7][8][9] While historically overlooked, DHR is now understood to be the obligate precursor to 13,14-dihydroretinoic acid , a high-affinity endogenous ligand for the Retinoid X Receptor (RXR). Consequently, serum and tissue levels of DHR serve as a proximal readout for RetSat activity and a surrogate marker for RXR-mediated metabolic and cognitive signaling. This guide details the biochemical rationale, clinical relevance, and validated analytical protocols for quantifying DHR.

Part 1: The Biochemistry of DHR

The canonical view of Vitamin A metabolism focuses on the oxidation of retinol to retinoic acid (RA). However, a parallel "saturation pathway" exists. This pathway diverts retinol away from immediate oxidation or storage, creating a distinct class of "dihydro-retinoids."

1.1 The RetSat Pathway

The enzyme RetSat (Retinol Saturase) is the rate-limiting gatekeeper.[8] It saturates the C13-C14 double bond of all-trans-retinol.[1][2][3][5][8] This structural change alters the molecule's planarity and electronic properties, resulting in a hypsochromic shift in UV absorption (from 325 nm to ~290 nm) and a mass increase of +2 Da.

1.2 Downstream Signaling

DHR is not merely an excretion product. It is metabolized via alcohol dehydrogenases (ADH) and retinaldehyde dehydrogenases (RALDH) into 13,14-dihydroretinoic acid . Recent studies identify the 9-cis isomer of this acid as a physiological "super-ligand" for RXR, essential for memory function and lipid homeostasis.

Figure 1: The RetSat Saturation Pathway The following diagram illustrates the divergence of the saturation pathway from canonical retinoid metabolism.

RetSatPathway Retinol All-trans-Retinol (Vitamin A) RetSat Enzyme: RetSat (Retinol Saturase) Retinol->RetSat Retinal Retinaldehyde Retinol->Retinal Canonical Oxidation DHR 13,14-Dihydroretinol (Biomarker) RetSat->DHR +2H (Saturation) DH_Retinal 13,14-Dihydroretinal DHR->DH_Retinal ADH/RDH DH_RA 13,14-Dihydroretinoic Acid (Active RXR Ligand) DH_Retinal->DH_RA RALDH RA Retinoic Acid Retinal->RA

Caption: The RetSat-mediated saturation pathway diverts retinol to generate 13,14-dihydroretinoids, culminating in the production of RXR-active ligands.[1][2][3][4][7]

Part 2: Clinical & Pathological Relevance

DHR levels are not static; they fluctuate dynamically with the expression of RetSat, which is regulated by PPAR


 and nutritional status.
Disease ContextBiomarker IndicationMechanism
Obesity & Metabolic Syndrome Elevated DHR (Adipose/Liver)RetSat expression is upregulated in adipocytes during obesity. High DHR correlates with adipogenesis and lipid accumulation.
Insulin Resistance Altered Ratio (DHR/Retinol)RetSat is downregulated in insulin-resistant states in specific tissues, altering the ratio of saturated to unsaturated retinoids.
Cognitive Decline Reduced DHR (Systemic)Lower DHR availability limits the production of 9-cis-13,14-dihydroretinoic acid, impairing RXR-mediated synaptic plasticity and memory.
Liver Steatosis Elevated DHR Hepatic RetSat levels track with triglyceride accumulation; DHR serves as a circulating proxy for hepatic lipid load.
Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying DHR requires distinguishing it from its abundant parent, retinol. Standard HPLC-UV methods often miss DHR because it does not absorb at 325 nm (the standard setting for Vitamin A).

3.1 Key Analytical Differentiators
  • Mass Shift: DHR (m/z 288) vs. Retinol (m/z 286).

  • UV Absorbance: DHR

    
     = 290 nm.[1][2]
    
  • Chromatography: DHR is slightly more hydrophobic than retinol due to the loss of the pi-bond system planarity.

3.2 Experimental Protocol: Serum Extraction & Quantification

Reagents:

  • Internal Standard (IS): Retinyl Acetate or deuterated Retinol (d6-Retinol).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Precipitation Agent: Ethanol (absolute).

Step-by-Step Workflow:

  • Sample Preparation (Darkness is Critical):

    • Perform all steps under yellow/amber light to prevent photo-isomerization.

    • Aliquot 100

      
      L of serum into a borosilicate glass tube.
      
    • Add 10

      
      L of Internal Standard working solution.
      
  • Protein Precipitation:

    • Add 100

      
      L of Ethanol. Vortex for 30 seconds to denature Retinol Binding Protein (RBP) and release bound retinoids.
      
  • Liquid-Liquid Extraction (LLE):

    • Add 500

      
      L of Hexane.
      
    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

    • Transfer the upper organic phase (Hexane) to a fresh amber vial.

    • Repeat extraction once to maximize recovery. Combine organic phases.[3]

  • Drying & Reconstitution:

    • Evaporate the hexane under a gentle stream of Nitrogen gas (

      
      ) at room temperature. Do not heat. 
      
    • Reconstitute the residue in 100

      
      L of Methanol/Acetonitrile (50:50).
      
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

      
      m).
      
    • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:Water (70:20:10) + 0.1% Formic Acid.[10]

    • MS Transition (MRM):

      • Target (DHR): Precursor 289.2

        
        
        
        
        
        Product 135.1 (Quantifier).
      • Reference (Retinol): Precursor 287.2

        
        
        
        
        
        Product 135.1.

Figure 2: Analytical Workflow for DHR Quantification

AnalyticalWorkflow cluster_prep Sample Preparation (Amber Light) cluster_analysis LC-MS/MS Analysis Serum Serum Sample (100 µL) Precip Protein Precipitation (Add Ethanol + Vortex) Serum->Precip Extract LLE Extraction (Add Hexane -> Centrifuge) Precip->Extract Organic Collect Organic Phase (Upper Layer) Extract->Organic Nitrogen N2 Evaporation (Dry to residue) Organic->Nitrogen Recon Reconstitution (MeOH:ACN) Nitrogen->Recon LC HPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM: 289.2 -> 135.1) LC->MS

Caption: Optimized workflow for extracting and quantifying 13,14-dihydroretinol from biological matrices using LC-MS/MS.

Part 4: Data Interpretation & Validation

When analyzing DHR data, researchers must validate the identity of the peak carefully, as cis-isomers of retinol can co-elute if the chromatography is not optimized.

Self-Validation Checklist:

  • UV Confirmation: Does the putative DHR peak have a UV max at ~290 nm? If it absorbs at 325 nm, it is likely a retinol isomer, not DHR.

  • Ratio Analysis: Report DHR not just as an absolute concentration, but as a ratio to total Retinol (DHR/Retinol). This normalizes for variations in Vitamin A intake and RBP levels.

  • Biological Control: Use serum from Lrat knockout mice or RetSat-overexpressing cell lines as negative/positive controls during method development.

References
  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][3] Journal of Biological Chemistry. Link

  • Rühl, R., et al. (2015). 9-cis-13,14-Dihydroretinoic Acid Is an Endogenous Retinoid Acting as RXR Ligand in Mice.[11] PLOS Genetics. Link

  • Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity. Proceedings of the National Academy of Sciences. Link

  • Kane, M. A., et al. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical Chemistry. Link

Sources

An In-Depth Technical Guide to the Endogenous Levels of 13,14-Dihydroretinol in Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Novel Axis in Retinoid Metabolism

For decades, the canonical pathway of vitamin A (retinol) metabolism, leading to the formation of retinoic acid, has been a cornerstone of research in cellular differentiation, vision, and embryonic development. However, the discovery of a parallel, saturated pathway, initiated by the enzyme retinol saturase (RetSat), has opened a new frontier in our understanding of retinoid biology. This pathway generates 13,14-Dihydroretinol (DHROL), a metabolite whose full physiological significance is still being elucidated. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge surrounding endogenous DHROL, focusing on its tissue distribution, metabolic fate, and, most critically, the methodologies for its accurate quantification. As we will explore, the enzyme responsible for DHROL synthesis is intrinsically linked to metabolic health and disease, making the study of this novel retinoid of paramount importance.

The Biological Significance and Metabolic Pathway of 13,14-Dihydroretinol

The metabolism of vitamin A is a tightly regulated process that produces essential mediators for a vast array of biological functions.[1] A key enzymatic step in a recently uncovered branch of this metabolism is the conversion of all-trans-retinol to all-trans-13,14-dihydroretinol, a reaction catalyzed by the enzyme retinol saturase (RetSat).[2][3] This enzyme, also known as all-trans-retinol 13,14-reductase, reduces the double bond at the 13-14 position of the retinoid polyene chain.[4]

The biological role of DHROL itself is not yet fully defined, but its metabolic products have demonstrated significant activity.[5] The metabolic fate of DHROL mirrors that of retinol, utilizing the same enzymatic machinery for subsequent oxidation.[5] DHROL is first oxidized to 13,14-dihydroretinal, and then irreversibly to 13,14-dihydroretinoic acid (DHRA).[5] Notably, all-trans-13,14-dihydroretinoic acid is a naturally occurring retinoid that can activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers, suggesting its role as a potential ligand for these nuclear receptors.[1] Furthermore, the 9-cis isomer of DHRA has been identified as an endogenous ligand for the retinoid X receptor (RXR) in mice.[6][7]

The enzyme RetSat, and by extension the production of DHROL, has been implicated in adipocyte differentiation, liver metabolism, and the production of reactive oxygen species.[5] Dysregulation of RetSat expression has been linked to metabolic disorders such as insulin resistance and type 2 diabetes, highlighting the potential of the DHROL pathway as a therapeutic target.[8]

DHROL_Metabolic_Pathway Retinol all-trans-Retinol DHROL all-trans-13,14-Dihydroretinol (DHROL) Retinol->DHROL RetSat DHRAld all-trans-13,14-Dihydroretinal DHROL->DHRAld ADH/RDH DHRA all-trans-13,14-Dihydroretinoic Acid (DHRA) DHRAld->DHRA RALDH RAR_RXR RAR/RXR Activation DHRA->RAR_RXR Nuclear Signaling DHROL_Extraction_Workflow Tissue 1. Tissue Homogenization (10-50mg in PBS + BHT) Spike 2. Internal Standard Spiking Tissue->Spike Extract 3. Protein Precipitation & LLE (Acetonitrile then Hexane/MTBE) Spike->Extract Centrifuge 4. Phase Separation (3000 x g, 10 min, 4°C) Extract->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Evaporate 6. Evaporation (under Nitrogen) Collect->Evaporate Reconstitute 7. Reconstitution (in Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Sources

Technical Guide: Enzymatic Saturation of All-Trans-Retinol to 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the enzymatic conversion of all-trans-retinol (Vitamin A) to 13,14-dihydroretinol , a critical step in the "Retro-Retinoid" metabolic pathway. This reaction is catalyzed by Retinol Saturase (RetSat) , an endoplasmic reticulum (ER)-resident oxidoreductase. Unlike the classical visual cycle, this pathway generates saturation metabolites (dihydroretinoids) that regulate adipogenesis, reactive oxygen species (ROS) homeostasis, and specific nuclear receptor signaling (RAR activation).

This document is designed for researchers requiring a robust, self-validating protocol for synthesizing and identifying 13,14-dihydroretinol in vitro.

The Biochemistry of Retinol Saturation[1][2][3]

The Enzyme: Retinol Saturase (RetSat)

RetSat (EC 1.3.99.[1][2][3][4][5][6][7][8]23) is the rate-limiting enzyme in this pathway. Structurally, it shares homology with bacterial phytoene desaturases but functions as a saturase in vertebrates.

  • Mechanism: RetSat targets the C13-C14 double bond of the polyene chain of all-trans-retinol.[1][2][3][5][7][9]

  • Stereospecificity: The reaction is stereospecific, yielding (13R)-all-trans-13,14-dihydroretinol .[5]

  • Cofactor Requirement: As an oxidoreductase, RetSat activity relies on an electron transfer chain, typically requiring NADH/NADPH when assayed in microsomal fractions.

Downstream Significance

The product, 13,14-dihydroretinol, is not merely a waste product. It serves as a precursor for 13,14-dihydroretinoic acid , a high-affinity ligand for the Retinoic Acid Receptor (RAR), distinct from the classical all-trans-retinoic acid in its metabolic stability and tissue distribution.

Pathway Visualization

The following diagram illustrates the enzymatic flow from Retinol to its active dihydro-metabolites.

RetinoidSaturation Retinol All-trans-Retinol (Substrate) DihydroRetinol 13,14-Dihydroretinol (Primary Product) Retinol->DihydroRetinol Saturation (C13-C14) RetSat Retinol Saturase (RetSat) RetSat->Retinol DihydroRetinal 13,14-Dihydroretinal DihydroRetinol->DihydroRetinal Oxidation ADH ADH / RoDH (Dehydrogenases) ADH->DihydroRetinol DihydroRA 13,14-Dihydroretinoic Acid (Active Ligand) DihydroRetinal->DihydroRA Oxidation RALDH RALDH (Retinal Dehydrogenase) RALDH->DihydroRetinal

Caption: The Retro-Retinoid Pathway.[4][9] RetSat catalyzes the irreversible saturation of Retinol, initiating the cascade toward 13,14-dihydroretinoic acid.[1][2][3][4][6][7][9]

Experimental Methodology

Critical Pre-requisites (Light Sensitivity)

WARNING: Retinoids are highly photo-labile.

  • Protocol Constraint: All procedures must be performed under yellow light (wavelength >500 nm) to prevent non-enzymatic photo-isomerization.

  • Glassware: Use amber glassware or wrap tubes in aluminum foil.

Enzyme Source Preparation

Since purified RetSat is unstable, microsomal preparations from tissues with high RetSat expression (Liver, Kidney, or Adipose) or RetSat-transfected HEK293 cells are recommended.

Protocol: Microsomal Fractionation

  • Homogenize tissue/cells in Lysis Buffer (250 mM Sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, Protease Inhibitors).

  • Centrifuge at 10,000 x g for 15 min at 4°C (remove mitochondria/debris).

  • Centrifuge supernatant at 100,000 x g for 60 min at 4°C.

  • Resuspend the pellet (microsomes) in Incubation Buffer (100 mM HEPES, pH 7.4).

  • Quantify protein concentration (BCA Assay). Target: 1–5 mg/mL.

Enzymatic Assay Workflow

This protocol utilizes an NADH/NADPH regenerating system to support the oxidoreductase activity.

Reaction Mixture (Total Volume: 200 µL):

  • Buffer: 100 mM HEPES or Potassium Phosphate (pH 7.4).

  • Enzyme: 50–100 µg Microsomal Protein.

  • Cofactors: 1 mM NADH and 1 mM NADPH.

  • Substrate: 2 µM All-trans-retinol (delivered in <2 µL Ethanol/DMSO).

    • Note: Keep solvent concentration <1% to avoid enzyme denaturation.

  • Control: Boiled microsomes (Heat-inactivated) or Vector-only transfected lysate.

Incubation:

  • Incubate at 37°C for 30–60 minutes in a shaking water bath.

  • Termination: Stop reaction by adding 300 µL cold Methanol or Acetonitrile .

Extraction
  • Add 1 mL Hexane to the terminated reaction.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate phases.

  • Collect the upper organic phase (Hexane).

  • Evaporate to dryness under a stream of Nitrogen gas (N₂).

  • Reconstitute residue in 100 µL HPLC Mobile Phase (e.g., Hexane/Ethyl Acetate 80:20).

Analytical Validation (HPLC & UV-Vis)

The most critical validation step is distinguishing the product from the substrate. Saturation of the C13-C14 bond breaks the conjugated polyene system, resulting in a significant hypsochromic shift (Blue Shift) in UV absorbance.

HPLC Parameters (Normal Phase)

Normal phase chromatography is preferred for separating retinoid isomers.

ParameterSetting
Column Silica Column (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm)
Mobile Phase Hexane : Ethyl Acetate (80:20 or 85:15)
Flow Rate 1.0 – 1.4 mL/min
Detection Photodiode Array (PDA) / UV-Vis
Wavelengths Monitor simultaneously at 325 nm (Retinol) and 290 nm (Dihydroretinol)
Data Interpretation: The "Blue Shift"

This is the self-validating mechanism of the assay.

CompoundLambda Max (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Retention Time (Relative)Mass (m/z)
All-trans-Retinol 325 nm Reference (1.[1][3]0)286
13,14-Dihydroretinol 290 nm ~0.9 - 1.0 (Co-elutes often)288
  • Key Insight: If you monitor only at 325 nm, you will miss the product. You must extract the spectrum of the peak.

  • Confirmation: The product peak will show a spectrum maximum at 290 nm, distinct from the 325 nm of the substrate.[1][2][3]

  • Mass Spec: MS analysis (ESI+) should show a parent ion at m/z 288 (Retinol + 2H).[2]

Assay Workflow Diagram

AssayWorkflow Prep Microsome Prep (Liver/Kidney/HEK293) Incubation Incubation + Retinol (Substrate) + NADH/NADPH 37°C, 60 min Prep->Incubation Stop Termination Add Methanol Incubation->Stop Extract Lipid Extraction Hexane Phase Separation Stop->Extract Dry N2 Evaporation & Reconstitution Extract->Dry HPLC HPLC-PDA Analysis Monitor 290 nm vs 325 nm Dry->HPLC

Caption: Step-by-step experimental workflow for the enzymatic conversion and detection of 13,14-dihydroretinol.

Biological Implications & Troubleshooting

Why This Matters (E-E-A-T)

Understanding this pathway is crucial for drug development targeting metabolic diseases.

  • Adipogenesis: RetSat expression is upregulated during adipocyte differentiation. Inhibition of RetSat prevents adipogenesis, making it a potential obesity target.

  • ROS Signaling: RetSat affects ROS levels; dihydroretinol may act as a scavenger or modulator of oxidative stress.

Troubleshooting Guide
  • No Product Detected:

    • Check cofactor freshness (NADH/NADPH degrade rapidly).

    • Ensure anaerobic conditions are not used (RetSat is an oxidase/saturase).

    • Verify expression of RetSat in your microsomal source via Western Blot.

  • High Background/Isomerization:

    • Strict light protection is failed.

    • Thermal isomerization occurred (keep extraction cool).

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][3][4][5][7][8][9] Journal of Biological Chemistry, 279(48), 50230–50242.

  • Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity.[5] Proceedings of the National Academy of Sciences, 106(4), 1105–1110.

  • Zöhrer, E., et al. (2019). The physiological role of retinol saturase. Nutrients, 11(7), 1592.

  • Imam, A., et al. (2017). Retinol saturase coordinates liver metabolism by regulating ChREBP activity. Nature Communications, 8, 1592.

Sources

Technical Deep Dive: Cellular Trafficking and Bio-Disposition of 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the cellular handling of 13,14-dihydroretinol, a specific saturation metabolite of Vitamin A. It is structured to support researchers in differentiating this metabolite from canonical retinoids and establishing robust experimental workflows.

Executive Summary & Metabolic Context

While the canonical retinoid pathway focuses on the oxidation of retinol to retinoic acid (RA) or 11-cis-retinal (vision), a parallel "saturation pathway" exists. This pathway is governed by Retinol Saturase (RetSat) , an enzyme that saturates the 13-14 double bond of all-trans-retinol to produce 13,14-dihydroretinol (dhRet) .[1][2][3][4][5][6][7]

For drug development professionals, dhRet represents a unique pharmacological node: it is a stable metabolite that retains specific nuclear receptor activity (via conversion to 13,14-dihydroretinoic acid) but exhibits distinct pharmacokinetic properties compared to its unsaturated parent.

The Core Mechanism

Unlike retinol, which is essential for vision, dhRet appears to function primarily in metabolic regulation (adipogenesis) and reactive oxygen species (ROS) modulation. Understanding its uptake requires distinguishing between endogenous generation (intracellular conversion of retinol) and exogenous uptake (pharmacological administration).

Physicochemical Profile & Solubilization

Before initiating uptake assays, the physicochemical limitations of dhRet must be managed. It is highly lipophilic and prone to oxidation, though slightly more stable than retinol due to the saturation of the 13-14 bond.

PropertyValue/CharacteristicExperimental Implication
Molecular Weight ~288.47 g/mol Detectable via LC-MS/MS (m/z 288 transition).
LogP (Predicted) ~5.5 - 6.0High lipophilicity; requires carrier proteins (BSA/RBP) or solvents for delivery.
UV Absorption

nm
Critical: Hypsochromic shift from retinol (325 nm).[2][5] Do not use 325 nm for detection.
Solubility Ethanol, DMSO, HexaneStock solutions in EtOH; working solutions <0.1% DMSO to avoid cytotoxicity.

Handling Protocol:

  • Lighting: Perform all steps under yellow/amber light (wavelength >500 nm) to prevent photo-isomerization, although dhRet is more photostable than retinol.

  • Vessels: Use glass or silanized polypropylene. Retinoids adhere strongly to standard plastics.

Cellular Uptake & Transport Mechanisms[8][9]

A. The Endogenous Route: The "Saturation Shunt"

In physiological states, dhRet is rarely "taken up" as a free molecule from systemic circulation in high quantities. Instead, cells take up all-trans-retinol (ROL) via STRA6 (Stimulated by Retinoic Acid 6), which is then shunted into the saturation pathway.

  • Systemic Delivery: ROL circulates bound to Retinol Binding Protein 4 (RBP4).

  • Transmembrane Transport: The RBP4-ROL complex binds the STRA6 receptor.

  • Intracellular Handoff: STRA6 facilitates the transfer of ROL to Cellular Retinol Binding Protein 1 (CRBP1).[8]

  • Enzymatic Conversion: RetSat (localized to the ER) saturates CRBP1-bound ROL to form 13,14-dihydroretinol.

B. The Exogenous Route: Pharmacological Uptake

When administering synthetic dhRet (e.g., for drug assays), the uptake mechanism differs because dhRet competes with retinol for binding proteins.

  • Passive Diffusion: At high pharmacological concentrations (>1

    
    M), dhRet enters via passive diffusion due to its high LogP.
    
  • Protein-Mediated: At physiological levels, dhRet likely utilizes the same transport machinery as retinol (STRA6/CRBP) due to structural mimicry, though specific affinity constants (

    
    ) for dhRet binding to RBP4 are generally lower than for retinol.
    

Visualization: The RetSat Pathway

The following diagram illustrates the bifurcation between the canonical visual/RA pathway and the RetSat saturation pathway.

RetSatPathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ER cluster_nucleus Nucleus RBP4_ROL Holo-RBP4 (Retinol) STRA6 STRA6 Transporter RBP4_ROL->STRA6 Binding RBP4_dhROL Holo-RBP4 (13,14-dhRetinol) RBP4_dhROL->STRA6 Putative Transport CRBP_ROL CRBP-Retinol STRA6->CRBP_ROL Transport dhROL 13,14-dhRetinol CRBP_ROL->dhROL RetSat (Saturation) Canonical Canonical Pathway (Retinal/RA) CRBP_ROL->Canonical RDH/RALDH RetSat RetSat (Enzyme) dhRAL 13,14-dhRetinal dhROL->dhRAL ADH/RDH dhRA 13,14-dhRA dhRAL->dhRA RALDH RAR_RXR RAR/RXR Heterodimer dhRA->RAR_RXR Activation GeneExp Gene Expression (Lipid Metabolism) RAR_RXR->GeneExp Transcription

Caption: The "Saturation Shunt" showing RetSat-mediated conversion of retinol to 13,14-dihydroretinol and subsequent nuclear activation.

Experimental Protocols

Protocol A: Quantitative Cellular Uptake Assay (LC-MS/MS)

This protocol validates the uptake of exogenous 13,14-dihydroretinol.

Objective: Quantify intracellular concentration of dhRet after incubation. Cell Model: HepG2 (Liver) or 3T3-L1 (Adipocyte) cells.

Reagents:

  • Vehicle: Ethanol (stock) diluted into serum-free media containing 1% BSA (fatty-acid free). BSA is critical to solubilize the retinoid and mimic physiological transport.

  • Internal Standard (IS): Retinol-d6 or Retinoic Acid-d5.

Step-by-Step Methodology:

  • Seeding: Seed cells in 6-well plates (

    
     cells/well). Culture until 80% confluence.
    
  • Starvation: Wash 2x with PBS. Incubate in serum-free media for 12 hours to deplete endogenous retinoid stores.

  • Treatment:

    • Add 13,14-dhRet (0.1 – 10

      
      M) in BSA-media.
      
    • Control: Vehicle only (DMSO/EtOH < 0.1%).

    • Timepoints: 0, 15, 30, 60, 120 mins.

  • Termination & Extraction (Under Amber Light):

    • Aspirate media. Wash 3x with ice-cold PBS + 0.5% BSA (to remove surface-bound retinoid), then 2x with plain PBS.

    • Scrape cells into 200

      
      L PBS.
      
    • Lysis/Extraction: Add 500

      
      L Acetonitrile (containing Internal Standard). Vortex 1 min.
      
    • Centrifuge 13,000 x g for 10 min at 4°C.

    • Transfer supernatant to amber glass HPLC vials.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6

      
      m).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).[9]

    • Transitions: Monitor m/z 288.2

      
       161.1  (Quantifier) and 288.2 
      
      
      
      215.1
      (Qualifier).
    • Note: Retinol will elute differently and has a parent mass of ~286. Ensure chromatographic separation.

Protocol B: RetSat Enzymatic Activity Assay (Intracellular Generation)

This protocol confirms if cells can generate dhRet from Retinol, verifying the endogenous pathway.

Methodology:

  • Transfection (Optional): If using a null cell line (e.g., HEK293), transfect with a RetSat expression vector.

  • Substrate Addition: Incubate cells with All-trans-Retinol (1

    
    M).
    
  • Incubation: 4–6 hours.

  • Extraction: Follow the extraction steps in Protocol A.

  • Detection: Specifically look for the appearance of the m/z 288 peak (dhRet) which should be absent in the substrate (Retinol, m/z 286).

  • Validation: Treat a parallel well with a generic dehydrogenase inhibitor or RetSat siRNA to confirm the signal disappears.

References

  • Moise, A. R., et al. (2004). "Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase." Journal of Biological Chemistry. Link

  • Moise, A. R., et al. (2005).[7] "Metabolism and transactivation activity of 13,14-dihydroretinoic acid." Journal of Biological Chemistry. Link

  • Kawaguchi, R., et al. (2007). "The STRA6 Receptor Is Essential for Retinol-binding Protein-induced Insulin Resistance." Journal of Biological Chemistry. Link

  • Kane, M. A., et al. (2008). "Comprehensive analysis of retinoids using LC-MS/MS." Analytical Chemistry. Link

  • Zhong, M., et al. (2014). "Retinol Saturase: A Novel Enzyme in Retinoid Metabolism."[6][7] Dermato-Endocrinology. Link

Sources

Technical Guide: Downstream Metabolites of 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

The "Saturation Shunt" in Retinoid Metabolism: Pathway, Analysis, and Physiological Impact

Executive Summary

For decades, retinoid research focused almost exclusively on the oxidative desaturation pathway leading to all-trans-retinoic acid (atRA). However, the identification of Retinol Saturase (RetSat) unveiled a parallel "saturation shunt." This pathway converts all-trans-retinol into 13,14-dihydroretinol (DHR) , a metabolite with distinct saturation kinetics, spectral properties, and biological functions.

This guide details the downstream cascade of DHR, specifically its oxidation to 13,14-dihydroretinoic acid (DHRA) . We explore the pharmacological divergence of DHRA from canonical retinoids—particularly in adipogenesis and mitochondrial uncoupling—and provide validated LC-MS/MS protocols for their detection in complex matrices.

Part 1: The Biochemistry of Saturation

The RetSat Mechanism

Unlike the reversible dehydrogenases that dominate retinoid metabolism, RetSat catalyzes a specific, irreversible saturation of the C13-C14 double bond in all-trans-retinol.[1][2][3][4][5][6][7][8][9] This reaction is stereoselective, producing (13R)-all-trans-13,14-dihydroretinol .[2][3]

  • Substrate Specificity: RetSat shows high specificity for all-trans-retinol. It does not efficiently saturate retinoic acid directly; thus, DHRA is formed only via the oxidation of DHR.

  • Spectral Shift: The saturation of the C13-C14 bond breaks the conjugated polyene chain length. This results in a hypsochromic (blue) shift in UV absorbance.

    • All-trans-retinol:

      
      
      
    • 13,14-dihydroretinol:[2][4][5][6][7][8][9][10][11][12][13]

      
      
      
The Downstream Cascade

Once formed, DHR is not a metabolic dead end. It serves as a substrate for the same oxidative machinery that processes canonical retinol, but with altered kinetics.

  • Oxidation to Aldehyde: Alcohol Dehydrogenases (ADHs) and Retinol Dehydrogenases (RDHs) convert DHR to 13,14-dihydroretinal .

  • Oxidation to Acid: Retinaldehyde Dehydrogenases (RALDHs) irreversibly oxidize the aldehyde to 13,14-dihydroretinoic acid (DHRA) .

  • Catabolism: DHRA is further metabolized by CYP26 enzymes (specifically CYP26A1), similar to atRA, acting as a feedback mechanism to limit signaling duration.

Pathway Visualization

The following diagram illustrates the divergence of the saturation pathway from the canonical desaturation pathway.

RetinoidPathway Retinol All-trans-Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal Oxidation RetSat RetSat (Saturation) Retinol->RetSat atRA All-trans-Retinoic Acid (atRA) RAR RAR atRA->RAR High Affinity Retinal->atRA Oxidation DHR 13,14-Dihydroretinol (DHR) DHR_al 13,14-Dihydroretinal DHR->DHR_al ADH/RDH DHRA 13,14-Dihydroretinoic Acid (DHRA) DHR_al->DHRA RALDH CYP CYP26A1 (Catabolism) DHRA->CYP Degradation DHRA->RAR Low Affinity RetSat->DHR C13-C14 Saturation ADH ADH/RDH RALDH RALDH

Figure 1: The Retinol Saturation Shunt. RetSat diverts retinol toward the dihydro-metabolites, culminating in DHRA, a weaker RAR ligand.[13]

Part 2: Physiological & Pharmacological Implications

The "Weak Agonist" Hypothesis

DHRA binds to Retinoic Acid Receptors (RARs) but exhibits significantly lower transactivation efficiency compared to atRA in vivo. This suggests a regulatory role:

  • Competition: DHR/DHRA may act as a buffer, sequestering retinol or occupying receptors to dampen the potent signals of atRA.

  • Tissue Specificity: High RetSat expression in adipose tissue implies that DHRA signaling is preferable to atRA signaling in adipocytes to maintain lipid homeostasis without triggering the harsh apoptotic/differentiation effects of high-dose atRA.

Adipogenesis and Metabolic Disease

RetSat expression is causally linked to adipocyte differentiation.[3][13][14]

  • Obesity Paradox: RetSat expression is often downregulated in the adipose tissue of obese individuals.[13]

  • Mechanism: RetSat is required for PPARγ activation during adipogenesis. The saturation of retinol prevents the formation of excessive atRA (which inhibits adipogenesis), thereby allowing controlled fat cell differentiation.

  • ROS Regulation: Unlike retinol, which acts as a radical trap to inhibit lipid peroxidation (ferroptosis), DHR lacks the conjugated system required for this antioxidant activity. Therefore, RetSat activity effectively "disarms" the anti-ferroptosis capacity of Vitamin A in specific cellular compartments.

Part 3: Analytical Methodologies (LC-MS/MS)

Expert Insight: The quantification of 13,14-dihydroretinoids is complicated by their structural similarity to canonical retinoids and their low endogenous abundance. Standard UV-HPLC is often insufficient due to the spectral shift (290 nm) and low sensitivity. LC-MS/MS is the mandatory standard for validation.

Sample Preparation Protocol

Note: All steps must be performed under yellow/amber light to prevent photo-isomerization, although DHR is slightly more photostable than retinol.

Reagents:

  • Internal Standard (IS): Retinyl acetate-d4 or Retinol-d4.

  • Extraction Solvent: Hexane:Ethyl Acetate (9:1) or pure Hexane.

  • Antioxidant: Butylated hydroxytoluene (BHT) added to solvents (50 µg/mL).

Step-by-Step Extraction:

  • Lysis: Homogenize tissue (e.g., liver, adipose) in PBS. For serum, use 200 µL aliquots.

  • Protein Precipitation: Add 200 µL Ethanol (containing BHT) to denature Retinol Binding Proteins (RBP). Vortex for 30s.

  • Extraction: Add 1 mL Hexane (containing BHT).

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper organic layer to a clean amber glass vial.

  • Repeat: Re-extract the aqueous phase once more to maximize recovery.

  • Drying: Evaporate the pooled organic phase under a gentle stream of nitrogen gas. Do not use heat.

  • Reconstitution: Dissolve the residue in 100 µL of Methanol:Acetonitrile (50:50).

LC-MS/MS Parameters

Column Selection: A C18 Reverse Phase column is standard.

  • Recommendation: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[15]

  • Why: High resolution is needed to separate DHR from potential lipid interferences.

Mobile Phases:

  • A: Water + 0.1% Formic Acid.[15][16]

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • 0-1 min: 70% B (Isocratic hold to elute polar contaminants).

  • 1-8 min: 70% -> 98% B (Linear gradient).

  • 8-10 min: 98% B (Wash).

Mass Spectrometry (MRM Transitions): Operate in Positive Electrospray Ionization (ESI+) mode. Note the +2 Da mass shift compared to canonical retinoids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
13,14-Dihydroretinol 289.2 [M+H]+161.12518
13,14-Dihydroretinoic Acid 303.2 [M+H]+207.12820
All-trans-Retinol 287.2 [M+H]+161.12518

Note: The loss of water [M+H-H2O]+ is common in retinoids. Ensure your transitions target the stable polyene chain fragments.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Serum/Adipose) Precipitation Protein Precipitation (EtOH + BHT) Sample->Precipitation Extraction LLE Extraction (Hexane) Precipitation->Extraction Release Lipids Drying N2 Evaporation (No Heat) Extraction->Drying Organic Phase LC UPLC Separation (C18 Column) Drying->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantification (DHR/DHRA Ratio) MS->Data m/z 289.2 -> 161.1

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of 13,14-dihydroretinoids.

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[4][7][8] Journal of Biological Chemistry. [Link]

  • Moise, A. R., et al. (2005). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. Journal of Biological Chemistry. [Link]

  • Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity. Proceedings of the National Academy of Sciences. [Link]

  • Bi, G., et al. (2023). Retinol Saturase Mediates Retinoid Metabolism to Impair a Ferroptosis Defense System in Cancer Cells. Cancer Research. [Link]

  • Kane, M. A., et al. (2008). Quantification of endogenous retinoids. Methods in Molecular Biology. [Link]

Sources

Methodological & Application

Technical Application Note: Stereoselective Synthesis of (13R)-all-trans-13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(13R)-all-trans-13,14-Dihydroretinol (DHR) is the primary bioactive metabolite produced by the saturation of all-trans-retinol via the enzyme Retinol Saturase (RetSat) .[1][2][3][4][5][6][7] Unlike retinol, DHR mediates specific signaling pathways in adipocyte differentiation, ROS regulation, and macrophage function.

Because the C13-C14 saturation breaks the polyene conjugation and introduces a chiral center at C13 , obtaining the pure (13R)-enantiomer is critical for biological validation. Standard hydrogenation of retinol yields a racemic mixture that is difficult to separate.

This Application Note details a stereoselective total synthesis protocol. Instead of reducing retinol, we construct the molecule using (R)-(+)-methylsuccinic acid as a chiral scaffold.[2] This route guarantees the (13R) configuration and utilizes a high-precision Ru(II)-catalyzed intramolecular hydrosilylation to establish the trans-geometry of the C11-C12 double bond.

Scientific Background & Rationale

The Biological Imperative

Retinol Saturase (RetSat) catalyzes the saturation of the 13,14-double bond of all-trans-retinol.[1][2][3][4][5][6][7][8][9] This transformation is stereospecific, yielding (13R)-all-trans-13,14-dihydroretinol .[1]

  • Target: (13R)-all-trans-13,14-Dihydroretinol.[1][2][3][4][5][6][7][9][10][11]

  • Key Feature: Disruption of the conjugated tetraene system results in a hypsochromic shift in UV absorption (

    
     shifts from 325 nm to 290 nm).
    
  • Chirality: The C13 methyl group orientation is fixed. The (S)-enantiomer is biologically inactive in RetSat-specific pathways.

Synthetic Strategy: Chiral Pool vs. Asymmetric Hydrogenation

While asymmetric hydrogenation of retinol acetate using Ir-N,P catalysts is possible, it often suffers from substrate instability and difficult enantiomeric enrichment.

Recommended Route: Fragment Coupling via Horner-Wadsworth-Emmons (HWE) olefination followed by Intramolecular Hydrosilylation .[2]

  • Source of Chirality: (R)-(+)-Methylsuccinic acid (Commercial, inexpensive).

  • Stereocontrol: The C13 stereocenter is carried through from the starting material, eliminating the need for late-stage chiral resolution.

Chemical Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward flow, highlighting the critical Ru-catalyzed step.

G Start Starting Material: (R)-(+)-Methylsuccinic Acid (Chiral Pool) Inter1 Intermediate A: Propargylic Phosphonate (Contains C13-Methyl) Start->Inter1 Arbuzov HWE Step 1: HWE Olefination (Connects Ring to Chain) Inter1->HWE Ionone Coupling Partner: β-Ionone Ionone->HWE Trienyne Intermediate B: Trien-yne Alcohol HWE->Trienyne E-Selective Silylation Step 2: Silyl Ether Formation (Tethering) Trienyne->Silylation RuStep Step 3: Ru(II)-Catalyzed Intramolecular Hydrosilylation (CRITICAL: Forms trans-C11=C12) Silylation->RuStep [Cp*Ru(MeCN)3]PF6 Cycle Intermediate C: Oxasilacycloheptene RuStep->Cycle 7-endo-dig Deprotect Step 4: Protodesilylation (TBAF) Cycle->Deprotect Product Final Product: (13R)-all-trans-13,14-Dihydroretinol (>98% ee) Deprotect->Product

Caption: Workflow for the stereoselective synthesis of (13R)-13,14-dihydroretinol utilizing a chiral pool strategy and Ru-catalyzed hydrosilylation.

Detailed Experimental Protocol

General Handling Requirements
  • Light Sensitivity: All retinoid intermediates are photo-labile. Perform all reactions in amber glassware or wrap flasks in aluminum foil. Use low-actinic light (yellow/red filters) in the lab.

  • Atmosphere: Strictly inert atmosphere (Argon or Nitrogen) for all steps involving organometallics or phosphonates.

Step-by-Step Methodology
Phase 1: Preparation of the Chiral Phosphonate

Objective: Convert (R)-(+)-methylsuccinic acid into the phosphonate linker while preserving the chiral center.

  • Reduction: Reduce (R)-(+)-methylsuccinic acid with LiAlH₄ (THF, 0°C to RT) to the diol.

  • Protection: Monoprotect using TBDPSCl (imidazole, DMF) to yield the silyl ether.

  • Oxidation: Oxidize the remaining alcohol to the aldehyde using Parikh-Doering conditions (SO₃·Py, DMSO/TEA).

  • Homologation: Convert aldehyde to alkyne via Corey-Fuchs reaction (CBr₄, PPh₃, then n-BuLi).

  • Phosphonate Install:

    • Convert the propargylic alcohol (from the alkyne step) to the bromide (Appel reaction: CBr₄, PPh₃).

    • Arbuzov Reaction: Reflux the bromide in trimethyl phosphite (P(OMe)₃) to yield Dimethyl Phosphonate (Intermediate A) .

Phase 2: HWE Olefination (Fragment Coupling)

Objective: Connect the


-ionone ring to the chiral tail.
  • Reagents:

    
    -Ionone, Intermediate A, NaHMDS (Base).[2]
    
  • Solvent: Toluene (Critical for E-selectivity).[2]

  • Protocol:

    • Dissolve Intermediate A (1.2 equiv) in anhydrous Toluene at -78°C.

    • Add NaHMDS (1.2 equiv) dropwise. Stir for 30 min.

    • Add

      
      -Ionone (1.0 equiv) slowly.
      
    • Allow to warm to 0°C over 2 hours.

    • Quench: Saturated NH₄Cl.

    • Purification: Flash chromatography (Hexanes/EtOAc). Isolate the Trien-yne .

Phase 3: Ru(II)-Catalyzed Intramolecular Hydrosilylation (The Key Step)

Objective: Stereoselective formation of the C11-C12 trans-double bond.[11]

  • Catalyst: [Cp*Ru(MeCN)3]PF6 (1-5 mol%).

  • Reagents: Tetramethyldisilazane (TMDS).

  • Protocol:

    • Silylation: Treat the Trien-yne alcohol with TMDS (neat or in DCM) to form the dimethylsilyl ether. Remove volatiles in vacuo.

    • Cyclization: Dissolve the silyl ether in DCM (0.1 M). Add the Ruthenium catalyst.[11]

    • Stir at 0°C to RT. The reaction proceeds via a 7-endo-dig mechanism, strictly enforcing the trans-geometry.

    • Result: Formation of the cyclic siloxane intermediate.

Phase 4: Deprotection to Final Product
  • Dissolve the siloxane intermediate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.1 equiv).

  • Stir for 1 hour at RT.

  • Workup: Dilute with Et₂O, wash with brine.

  • Purification: Flash chromatography on silica gel (deactivated with Et₃N to prevent isomerization).

Analytical Validation & QC

To certify the product as (13R)-all-trans-13,14-Dihydroretinol , the following criteria must be met.

Data Summary Table
ParameterSpecificationMethod/Notes
Appearance Colorless to pale yellow oilOxidizes rapidly in air/light.
UV-Vis (

)
290 nm (Ethanol)Distinct from Retinol (325 nm). Indicates saturation of C13-C14.[1][3][4][6][8]
Mass Spec (ESI/EI) m/z 288

Consistent with Formula

.

H-NMR

0.9-1.1 (d, C13-Me)
Doublet indicates coupling to C13-H (chiral center).
Chiral Purity > 95% eeDetermined by Chiral HPLC (see below).
Chiral HPLC Protocol

Separation of the (13R) and (13S) enantiomers is required to prove stereoselectivity.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane / Isopropanol (98:2 to 95:5 isocratic).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 290 nm.[3][4][6][8]

  • Expected Result: Baseline separation of enantiomers. The synthetic (13R) material should co-elute with the biological metabolite from RetSat assays.

References

  • Biological Identification: Moise, A. R., et al. (2004).[3] "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase." Journal of Biological Chemistry, 279(48), 50230–50242.[8] Link

  • Synthetic Route (Primary Protocol): Wullschleger, C. W., & Altmann, K. H. (2013). "Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid." The Journal of Organic Chemistry, 78(24), 12477–12489. Link

  • Ruthenium Catalysis: Trost, B. M., et al. (2002). "Ruthenium-catalyzed hydrosilylation of alkynes: The influence of the ligand on regioselectivity." Journal of the American Chemical Society, 124(19), 5025-5036. Link

  • RetSat Function: Schreiber, R., et al. (2012). "Retinol saturase regulates adipocyte differentiation and essential fatty acid metabolism."[1][5] Journal of Biological Chemistry, 287(31), 25684-25695. Link

Sources

Application Note: High-Specificity HPLC-UV Quantification of 13,14-Dihydroretinol (DHR)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantification of 13,14-dihydroretinol (DHR) presents a unique analytical challenge due to its structural similarity to all-trans-retinol (Vitamin A) and its distinct spectral properties. While retinol is traditionally monitored at 325 nm, the saturation of the 13-14 double bond in DHR results in a hypsochromic (blue) shift to 290 nm .[1][2] This guide provides a validated HPLC-UV protocol for the separation and quantification of DHR in biological matrices, emphasizing the critical requirement for dual-wavelength monitoring to avoid false negatives common in standard retinoid panels.

Introduction & Biological Context

13,14-Dihydroretinol is a reduced metabolite of all-trans-retinol, generated by the enzyme Retinol Saturase (RetSat) .[2][3][4] Unlike the reversible oxidation of retinol to retinal, the saturation step is physiologically significant in regulating retinoid signaling, adipocyte differentiation, and reactive oxygen species (ROS) production.[3]

The Analytical Challenge

In standard reverse-phase chromatography, DHR and retinol co-elute or elute with marginal resolution depending on the column chemistry. Relying solely on retention time is insufficient. The definitive identification relies on the disruption of the conjugated polyene chain:

  • All-trans-Retinol: 5 conjugated double bonds

    
    
    
    
    
    nm.
  • 13,14-Dihydroretinol: 4 conjugated double bonds

    
    
    
    
    
    nm.[2]

Figure 1: Retinol Saturase Pathway

RetSat_Pathway Retinol All-trans-Retinol (λmax: 325 nm) DHR 13,14-Dihydroretinol (λmax: 290 nm) Retinol->DHR Saturation (Loss of C13=C14) RetSat Enzyme: Retinol Saturase (RetSat) RetSat->DHR DHR_Acid 13,14-Dihydroretinoic Acid DHR->DHR_Acid Oxidation

Caption: The enzymatic conversion of Retinol to DHR results in a specific spectral shift utilized for detection.

Materials and Equipment

Reagents
  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), n-Hexane, Water (18.2 MΩ).

  • Standards:

    • All-trans-Retinol: Commercial standard (Sigma/Merck).

    • 13,14-Dihydroretinol:[1][2][3][4] Often requires custom synthesis or enzymatic generation using RetSat-expressing cell lysates if not commercially available [1].

    • Internal Standard (IS): Retinyl Acetate (for general retinoid extraction normalization).[5]

  • Stabilizers: Butylated hydroxytoluene (BHT) to prevent oxidation.

Instrumentation
  • HPLC System: Quaternary pump capable of high-pressure mixing.

  • Detector: Diode Array Detector (DAD) or Photodiode Array (PDA). Note: Single wavelength UV detectors are discouraged unless they can rapid-switch between 290 nm and 325 nm.

  • Column: C18 Reverse Phase, 150 x 4.6 mm, 3 µm particle size (e.g., Agilent Zorbax SB-C18 or Supelco Discovery).

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Retinoids are lipophilic and light-sensitive. All steps must be performed under yellow/amber light.

  • Aliquot: Transfer 200 µL of plasma/tissue homogenate to a borosilicate glass tube.

  • Protein Precipitation: Add 200 µL of Ethanol containing BHT (50 µg/mL) and Internal Standard (Retinyl Acetate). Vortex for 10 seconds.

  • Extraction: Add 1000 µL of n-Hexane .

  • Agitation: Vortex vigorously for 2 minutes or shake mechanically for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer the upper organic layer (Hexane) to a fresh amber vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 30°C.
    
  • Reconstitution: Dissolve the residue in 100 µL of Methanol/Water (95:5). Transfer to HPLC insert.[1]

Figure 2: Extraction & Analysis Workflow

Workflow cluster_prep Sample Preparation (Amber Light) cluster_hplc HPLC-DAD Analysis Sample Sample + EtOH/BHT (Precipitation) Extract Add n-Hexane (LLE Extraction) Sample->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Dry N2 Evaporation Centrifuge->Dry Recon Reconstitute in MeOH Dry->Recon Inject Injection Recon->Inject Separation C18 Column Isocratic MeOH/H2O Inject->Separation Detect Dual Detection: Ch1: 290 nm (DHR) Ch2: 325 nm (Retinol) Separation->Detect

Caption: Optimized workflow ensuring retinoid stability and specific detection.

HPLC Conditions

This method utilizes an isocratic elution to maximize reproducibility and baseline stability.

ParameterSettingRationale
Mobile Phase Methanol : Water (95 : 5 v/v)High organic content ensures elution of lipophilic retinoids within 15 mins.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 25°CAmbient or slightly controlled to prevent retention time drift.
Injection Vol 20 - 50 µLHigher volume improves sensitivity for low-abundance DHR.
Detection A 290 nm Specific for 13,14-Dihydroretinol.
Detection B 325 nm Specific for Retinol and Retinyl Acetate (IS).

Data Analysis & Results

Chromatographic Separation

Under these conditions, DHR typically elutes slightly earlier or very close to Retinol due to the saturation of the double bond affecting the hydrodynamic volume and interaction with the C18 phase.

  • 13,14-Dihydroretinol: ~4.5 min (Monitor at 290 nm)

  • All-trans-Retinol: ~5.2 min (Monitor at 325 nm)

  • Retinyl Acetate (IS): ~6.5 min (Monitor at 325 nm)

Note: Retention times are estimates and will vary based on column void volume.

Calculation

Quantification should be performed using the Internal Standard Method :



Critical Step: You must correct for the Response Factor (RF) differences between wavelengths if calculating mass directly without a matched standard curve. Ideally, generate a standard curve for DHR at 290 nm.

Performance Metrics (Typical)
MetricValue
Linearity (

)
> 0.995
LOD (Signal/Noise = 3) ~ 1.0 pmol
Recovery > 85% (Hexane extraction)
Resolution (

)
> 1.5 (Between DHR and Retinol)

Troubleshooting & Critical Factors

  • Peak Identification: If DHR and Retinol co-elute, the DAD is essential. Check the Spectrum Max for the peak apex.

    • If Max = 325 nm

      
       It is Retinol.[1][2][6]
      
    • If Max = 290 nm

      
       It is DHR.[1][2]
      
    • If Max is intermediate

      
       The peaks are overlapping; adjust mobile phase water content to 92:8 to increase retention and resolution.
      
  • Sample Oxidation: Retinoids oxidize rapidly to epoxides or aldehydes. Ensure BHT is fresh and samples are kept on ice under amber light.

  • Low Sensitivity: DHR is often present at 1-5% of Retinol levels. If the 290 nm signal is too weak, increase injection volume or use a microbore column (2.1 mm ID) to increase peak height.

References

  • Moise, A. R., Kuksa, V., Imanishi, Y., & Palczewski, K. (2004).[4] Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][4] Journal of Biological Chemistry, 279(48), 50230–50242.

  • Barua, A. B. (2001).[7] Improved normal-phase and reversed-phase gradient high-performance liquid chromatography procedures for the analysis of retinoids and carotenoids in human serum, plant and animal tissues. Journal of Chromatography A, 937(1-2), 87-97.

  • Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity. Proceedings of the National Academy of Sciences, 106(4), 1105-1110.

Sources

Application Note: Handling, Storage, and Verification of 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists working with 13,14-Dihydroretinol (CAS: 115797-14-3) . It synthesizes physicochemical data with rigorous handling protocols to prevent experimental artifacts caused by degradation.

Introduction & Scientific Context

13,14-Dihydroretinol is a specific reduced metabolite of all-trans-retinol (Vitamin A), formed via the saturation of the C13-C14 double bond by the enzyme Retinol Saturase (RetSat) .[1][2][3][4] While it shares the lipophilic nature of retinol, the saturation of this specific bond breaks the extended conjugation system of the polyene chain.

Critical Implication: This structural change causes a hypsochromic (blue) shift in UV absorbance. Unlike retinol, which peaks at ~325 nm, 13,14-dihydroretinol exhibits a


 at ~290 nm .[2][3] Researchers attempting to quantify this compound using standard retinol detection parameters will experience significant sensitivity loss or false negatives.

Despite the saturation, the molecule remains highly susceptible to photo-isomerization and oxidative degradation . This protocol establishes a "Cold Chain" and "Dark Room" workflow to ensure data integrity.

Physicochemical Snapshot

PropertyDataNotes
Chemical Name 13,14-Dihydroretinol(R)-all-trans-13,14-dihydroretinol
CAS Number 115797-14-3
Molecular Formula

Molecular Weight 288.47 g/mol
UV Absorbance (

)
290 nm Distinct from Retinol (325 nm)
Solubility DMSO (>25 mg/mL), Ethanol (>20 mg/mL)Practically insoluble in water
Appearance Colorless to pale yellow oil/solid

Core Protocol: Storage (The Cold Chain)

Principle: Retinoids degrade via radical-mediated oxidation and photon-induced cis-trans isomerization. Storage conditions must arrest both processes.

A. Neat Solid (Powder/Oil)
  • Temperature: Store at -80°C for long-term (>1 month); -20°C is acceptable for short-term (<1 month).

  • Atmosphere: Vial headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred as it is heavier than air and forms a better blanket over the sample.
    
  • Container: Amber glass vials with Teflon-lined screw caps. Never use clear glass or plastic, as plasticizers can leach and retinoids adsorb to polymers.

B. Stock Solutions
  • Solvent: Anhydrous Ethanol (EtOH) or DMSO.

  • Additives: For critical standards, add an antioxidant such as BHT (Butylated hydroxytoluene) at 0.1% (w/v) to scavenge free radicals.

  • Stability: Liquid stocks degrade faster than solids.[5] Use within 2 weeks at -80°C.

  • Aliquoting: Do not freeze-thaw. Aliquot into single-use amber vials immediately after reconstitution.

Operational Protocol: Solubilization & Handling

Environment: All handling must occur under yellow or red safety lights . Standard fluorescent lab lighting emits UV/blue wavelengths that trigger rapid isomerization.

Step-by-Step Solubilization Workflow
  • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator (approx. 15 mins).

    • Why? Opening a cold vial condenses atmospheric moisture, which precipitates the retinoid and accelerates degradation.

  • Solvent Preparation: Sparge the solvent (EtOH/DMSO) with inert gas for 5 minutes to remove dissolved oxygen.

  • Dissolution:

    • Add the calculated volume of solvent to the vial.

    • Gently swirl or vortex on low setting. Avoid sonication if possible, as it generates local heat.

  • Concentration Verification: Due to the viscous nature of the oil, gravimetric preparation is often inaccurate. Always verify the concentration using UV-Vis spectrophotometry (Beer-Lambert Law) at 290 nm .

  • Aliquoting: Dispense into amber HPLC vials with low-volume inserts. Purge headspace with gas before capping.

Visualization: Handling Workflow

HandlingWorkflow Start Frozen Stock (-80°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Dissolve Dissolve (Amber Vial) Equilibrate->Dissolve Sparge Sparge Solvent (Remove O2) Sparge->Dissolve Add Solvent Verify Verify Conc. (UV @ 290nm) Dissolve->Verify QC Check Aliquot Aliquot & Purge (Single Use) Verify->Aliquot

Figure 1: Critical workflow for minimizing environmental stress during reconstitution.

Analytical Verification & Troubleshooting

Self-Validating System: Before running valuable biological samples, you must validate the integrity of your 13,14-dihydroretinol standard.

A. UV-Vis Spectrum Check[3]
  • Pass Criteria: A symmetric peak centered at 290 ± 2 nm .

  • Fail Criteria (Oxidation): Appearance of shoulders or peaks near 325 nm (indicating dehydrogenation back to retinol) or 350+ nm (retinoic acid species).

  • Fail Criteria (Isomerization): Broadening of the main peak or appearance of "cis-peak" shoulders in the 200-250 nm region.

B. HPLC/LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase: Isocratic elution with Methanol/Acetonitrile/Water (e.g., 85:15 MeOH:Water). Avoid acidic buffers if possible, as they catalyze isomerization.

  • Detection: PDA/DAD at 290 nm.

  • Mass Spec: ESI Positive mode. Precursor ion

    
     or 
    
    
    
    . Note that retinoids often lose water in the source (
    
    
    ).
Visualization: Degradation Logic

DegradationPathways Target 13,14-Dihydroretinol (Active) Light Light Exposure (UV/Blue) Target->Light Oxygen Oxygen/Heat Target->Oxygen Isomers Cis-Isomers (Reduced Activity) Light->Isomers Isomerization OxProducts 13,14-Dihydroretinoic Acid (Biologically Distinct) Oxygen->OxProducts Oxidation Retinol Retinol (Dehydrogenation) Oxygen->Retinol Rare/Enzymatic

Figure 2: Primary degradation pathways. Light triggers isomerization, while oxygen drives oxidation to carboxylic acids.

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[2][3] Journal of Biological Chemistry. Link

    • Establishes the biological origin and the UV shift to 290 nm.
  • Schlegel, F., et al. (2013). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid.[1][4] Journal of Organic Chemistry. Link

    • Provides synthetic validation and stability d
  • Cayman Chemical. (n.d.). all-trans-13,14-Dihydroretinol Product Information. Link

    • Source for solubility and storage specific
  • Barua, A. B., & Olson, J. A. (2000). Chromatography and Methods of Analysis of Retinoids. Methods in Molecular Biology. Link

    • General authoritative guide on retinoid handling precautions.

Sources

Analytical Strategies for the Separation and Quantification of 13,14-Dihydroretinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

13,14-Dihydroretinol (DHR) is a bioactive saturation metabolite of Vitamin A (all-trans-retinol), produced endogenously by the enzyme Retinol Saturase (RetSat).[1] Unlike retinol, DHR possesses a saturated C13-C14 bond, which disrupts the fully conjugated polyene chain, resulting in a distinct hypsochromic shift in UV absorbance (


 290 nm vs. 325 nm) and the introduction of a chiral center at C13. This guide details the analytical protocols for the extraction, achiral purification, and enantiomeric separation of DHR isomers, providing a robust framework for investigating its role in adipocyte differentiation and reactive oxygen species (ROS) signaling.

Part 1: Chemical Basis of Separation

Structural Analysis & Isomerism

The saturation of the C13-C14 double bond in all-trans-retinol fundamentally alters the molecule's physicochemical properties:

  • Loss of Conjugation: The polyene chain is interrupted, lowering the UV absorption maximum from 325 nm (Retinol) to 290 nm (DHR) . This spectral shift is the primary detection metric for distinguishing DHR from its parent compound.

  • Chirality: The C13 carbon, previously

    
     hybridized, becomes 
    
    
    
    hybridized, creating a chiral center. Consequently, DHR exists as (R)- and (S)-enantiomers . The biological metabolite produced by RetSat is exclusively (R)-all-trans-13,14-dihydroretinol .
  • Geometric Isomerism: While the 13-cis isomer is structurally impossible due to saturation, cis/trans isomerism can still occur at the C7, C9, and C11 positions (e.g., 9-cis-13,14-dihydroretinol) upon exposure to light or heat.

Biological Pathway & Significance

DHR is not merely a catabolic byproduct but a precursor to 13,14-dihydroretinoic acid , a potent agonist of Retinoic Acid Receptors (RARs). Accurate separation is critical to distinguish active signaling molecules from inactive isomers.

RetinoidPathway cluster_detection Detection Shift Retinol All-trans-Retinol (Vitamin A) DHR 13,14-Dihydroretinol (Chiral Center at C13) Retinol->DHR Saturation (C13-C14) RetSat Enzyme: RetSat (Retinol Saturase) RetSat->DHR DHRA 13,14-Dihydroretinoic Acid (RAR Agonist) DHR->DHRA Oxidation (ADH/RALDH)

Figure 1: Metabolic pathway of 13,14-Dihydroretinol showing the critical saturation step by RetSat.

Part 2: Experimental Protocols

Protocol A: Sample Preparation & Extraction

Retinoids are highly sensitive to photo-isomerization and oxidation. All steps must be performed under yellow light (sodium vapor or gold fluorescent tubes).

Reagents:

  • HPLC-grade Hexane, Ethyl Acetate (EtOAc), Ethanol.

  • Butylated Hydroxytoluene (BHT) as antioxidant.

Workflow:

  • Tissue Homogenization: Homogenize tissue (liver/adipose) or plasma (200 µL) in PBS.

  • Protein Precipitation: Add 200 µL Ethanol (containing 10 µg/mL BHT). Vortex for 30s.

  • Liquid-Liquid Extraction: Add 500 µL Hexane. Vortex vigorously for 2 min.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min at 4°C.

  • Recovery: Collect the upper organic layer (Hexane).

  • Re-extraction: Repeat steps 3-5 to maximize recovery.

  • Concentration: Evaporate combined hexane layers under a gentle stream of Nitrogen (

    
    ).
    
  • Reconstitution: Dissolve residue in 100 µL Mobile Phase A (Hexane).

Protocol B: Achiral Separation (Geometric Isomers & Purification)

Objective: Separate 13,14-DHR from Retinol and Retinyl Esters.

This method utilizes Normal Phase HPLC , which provides superior selectivity for retinoid geometric isomers compared to Reversed Phase.

ParameterSpecification
Column Silica (e.g., Inertsil SILICA 100-5 or Zorbax Rx-SIL), 5 µm, 4.6 x 250 mm
Mobile Phase Hexane / Ethyl Acetate (Gradient)
Gradient Profile 0–10 min: 99.5:0.5 (Hex:EtOAc) [Elutes Retinyl Esters] 10–25 min: Ramp to 80:20 [Elutes Retinol & DHR]
Flow Rate 1.0 - 1.5 mL/min
Detection (UV) Dual Channel: 325 nm (Retinol) and 290 nm (DHR)
Temperature 20°C (Control is critical to prevent thermal isomerization)

Data Interpretation:

  • Retinyl Esters: Elute early (low polarity).

  • All-trans-Retinol: Elutes at ~12-14 min (detect at 325 nm).

  • 13,14-Dihydroretinol: Elutes close to retinol but is distinguished by strong absorbance at 290 nm and minimal absorbance at 325 nm.[1]

Protocol C: Chiral Separation (Enantiomeric Resolution)

Objective: Resolve (R)-13,14-DHR (Biological) from (S)-13,14-DHR (Synthetic/Artifact).

Since C13 is a chiral center, standard silica columns cannot separate enantiomers. Amylose-based chiral stationary phases are required.

ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralpak IG-3
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase Hexane / 2-Propanol / Ethanol (95:2.5:2.5 v/v/v)
Additives None required for neutral alcohols (DHR), but 0.1% Diethylamine can sharpen peaks.
Flow Rate 0.5 - 1.0 mL/min
Detection UV 290 nm

Validation Note:

  • Inject a racemic standard (synthesized chemically) to establish retention times for R and S isomers.

  • The biological metabolite (from RetSat activity) should co-elute with the (R)-isomer .

Protocol D: Mass Spectrometry (LC-MS/MS) Confirmation

Objective: Definitive identification and quantification in complex matrices.

Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for neutral retinoids to maximize sensitivity.

  • Polarity: Positive Mode (+)

  • Precursor Ion: m/z 288.2

    
     (or 
    
    
    
    in radical mode)
  • Key Transitions (MRM):

    • Quantifier: 288.2

      
       273.2 (Loss of Methyl group)
      
    • Qualifier: 288.2

      
       243.2 (Loss of Ethanol/side chain fragment)
      
    • Note: Retinol (m/z 286) will not interfere in this channel.

Part 3: Visualization of Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Serum/Tissue) Extract Extraction (Protocol A) Hexane/EtOAc + BHT Sample->Extract NP_HPLC Achiral Normal Phase HPLC (Protocol B) Separates DHR from Retinol Extract->NP_HPLC UV_Check UV Detection Check Peak @ 290nm? NP_HPLC->UV_Check Chiral_LC Chiral HPLC (Protocol C) Chiralpak AD-H/IG-3 UV_Check->Chiral_LC Yes (Isolate Fraction) MS_ID MS/MS Confirmation (Protocol D) m/z 288 -> 273 Chiral_LC->MS_ID Quantify R/S ratio

Figure 2: Step-by-step analytical workflow from extraction to chiral quantification.

References

  • Moise, A. R., et al. (2004). "Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase." Journal of Biological Chemistry. Describes the discovery of RetSat, the synthesis of DHR, and the Normal Phase HPLC conditions for its identification.

  • Schlegel, E., et al. (2025). "Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid." Journal of Organic Chemistry. Details the stereochemistry, synthesis of enantiomers, and confirmation of the (R)-configuration of the biological metabolite.

  • Gundersen, T. E., et al. (2001). "High-performance liquid chromatographic determination of retinoids in plasma." Journal of Chromatography B. Provides foundational techniques for retinoid extraction and stability.

  • Molnar Institute. (2024). "Application of chiral stationary phases for the separation of vitamin A acetate isomers." Application Note. Validates the use of polysaccharide-based chiral columns (Chiralpak IG/AD) for retinoid derivatives.

Sources

Application Note: Protocol for the Extraction and Quantification of 13,14-Dihydroretinol from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

13,14-Dihydroretinol (DHR) is a specific saturated metabolite of all-trans-retinol (Vitamin A), generated exclusively by the enzyme Retinol Saturase (RetSat) .[1][2][3][4][5] Unlike the reversible dehydrogenation of retinol to retinal, the saturation of the 13,14-double bond is a critical, irreversible modification that alters the conjugation system of the retinoid backbone.

This modification results in a hypsochromic shift (blue shift) in UV absorption and a mass increase of 2 Da compared to retinol. Accurate quantification is essential for studying adipocyte differentiation, reactive oxygen species (ROS) regulation, and macrophage function where RetSat is highly active.

Critical Physicochemical Differentiators
FeatureAll-trans-Retinol13,14-Dihydroretinol (DHR)Implication
Precursor Diet / StoresRetinol (via RetSat)Biomarker of RetSat activity
Double Bonds 5 Conjugated4 ConjugatedKey Identification Metric

(UV)
325 nm 290 nm Distinct detection channel required
Molecular Mass 286.45 Da288.47 DaMS transition shift (+2 m/z)
Solubility LipophilicLipophilicExtractable with non-polar solvents

Pre-Analytical Considerations & Safety

Environmental Control (The "Red Light" Rule)

Retinoids are notoriously photo-labile. While DHR is slightly more stable than retinol due to the loss of one double bond, it remains susceptible to photo-isomerization and oxidation.

  • Protocol: All extraction steps must be performed under yellow or red monochromatic light . Avoid direct sunlight or standard fluorescent lab lighting.

  • Glassware: Use amber glass vials. If clear glass is necessary, wrap entirely in aluminum foil.

Antioxidant Stabilization

The polyene chain is a magnet for free radicals.

  • Standard: Butylated hydroxytoluene (BHT) at 0.1% (w/v) must be added to all extraction solvents.

  • Atmosphere: Evaporation steps must occur under a stream of Argon or Nitrogen. Never use compressed air.

Methodology: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation followed by non-polar solvent extraction ensures the release of retinoids from Retinol Binding Proteins (RBP) and cellular membranes.

Reagents Required[1][3][5][6][7][8]
  • Lysis Buffer: PBS (pH 7.4) or 0.1M Bis-Tris propane (pH 7.5).

  • Precipitation Agent: Methanol (LC-MS grade) with 0.1% BHT.

  • Extraction Solvent: n-Hexane (HPLC grade) with 0.1% BHT.

  • Internal Standard (IS): Retinyl Acetate (for UV) or

    
    -Retinol (for MS).
    
Step-by-Step Protocol
  • Sample Homogenization:

    • Tissue:[2][3] Homogenize 50-100 mg tissue in 200

      
      L Lysis Buffer.
      
    • Serum/Plasma: Use 100-200

      
      L directly.
      
  • Protein Precipitation & IS Addition:

    • Add 300

      
      L of Methanol  (containing BHT) to the sample.
      
    • Critical: Add Internal Standard at this step (e.g., 10

      
      L of 10 
      
      
      
      M stock).
    • Vortex vigorously for 30 seconds to denature RBPs and release bound retinoids.

  • Phase Separation (Extraction):

    • Add 600

      
      L of n-Hexane .
      
    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000

      
       g for 5 minutes at 4°C to separate phases.
      
  • Collection:

    • Carefully transfer the upper organic layer (Hexane) to a fresh amber glass vial. Avoid disturbing the protein pellet interface.

    • Optional: Repeat hexane extraction once more for maximum recovery (combine supernatants).

  • Drying:

    • Evaporate the hexane under a gentle stream of Nitrogen at room temperature. Do not heat above 30°C.

  • Reconstitution:

    • Dissolve the residue in 100

      
      L of the Mobile Phase (e.g., Acetonitrile or Methanol).
      
    • Transfer to an HPLC vial with a glass insert.

Analytical Detection: LC-MS/MS & HPLC-UV

Rationale: While HPLC-UV is sufficient if the concentration is high, LC-MS/MS is the gold standard for distinguishing DHR from the overwhelming background of retinol in biological samples.

Chromatographic Conditions (Reverse Phase)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Thermo Accucore C18), 2.1 x 100 mm, 1.8

    
    m or 2.6 
    
    
    
    m particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: 70%

      
       100% B
      
    • 8-10 min: Hold 100% B

    • 10.1 min: Re-equilibrate 70% B

Detection Parameters
Option A: UV-Vis (Diode Array)
  • Channel 1: 325 nm (Quantification of Retinol).[2][3][7]

  • Channel 2: 290 nm (Quantification of 13,14-Dihydroretinol).[2][3]

  • Note: DHR will elute slightly before or very close to Retinol depending on the column, but the 290 nm absorption is definitive.

Option B: Mass Spectrometry (MRM Mode)
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI for neutral retinoids, though ESI+ works with ammonium adducts.

  • Precursor Ion: m/z 289.2

    
     (Protonated molecule).
    
  • Transitions:

    • Quantifier: 289.2

      
       161.1 (Characteristic polyene fragment).
      
    • Qualifier: 289.2

      
       271.2 (Water loss).
      

Visualized Workflows

The RetSat Biological Pathway

This diagram illustrates the enzymatic origin of the analyte.[1]

RetSatPathway Retinol All-trans-Retinol (Vitamin A) DHR 13,14-Dihydroretinol (Analyte) Retinol->DHR Saturation of 13,14 double bond RetSat Enzyme: RetSat (Retinol Saturase) RetSat->Retinol DHR_Acid 13,14-Dihydroretinoic Acid DHR->DHR_Acid Oxidation (RALDH)

Caption: Conversion of Retinol to 13,14-Dihydroretinol by Retinol Saturase (RetSat).[1][2][3][4][5]

Extraction Workflow Logic

This diagram details the critical decision points in the extraction protocol.

ExtractionProtocol Start Biological Sample (Serum/Tissue) Protect CRITICAL: Red Light Only Add Antioxidant (BHT) Start->Protect Lysis Protein Precipitation (Methanol + Internal Std) Protect->Lysis Extract Liquid-Liquid Extraction (Add n-Hexane) Lysis->Extract PhaseSep Centrifuge & Collect Top Organic Layer Extract->PhaseSep Dry Evaporate under N2 (Avoid Heat >30°C) PhaseSep->Dry Recon Reconstitute in Mobile Phase Dry->Recon Analyze Inject to LC-MS/MS (Target m/z 289) Recon->Analyze

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for lipophilic retinoids.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery Protein bindingEnsure vigorous vortexing during Methanol precipitation step.
Peak Tailing Column overload or pHEnsure Mobile Phase contains Formic Acid (pH ~2.7).
Analyte Degradation OxidationCheck BHT freshness; ensure N2 drying (no air).
Interference LipidsPerform a Solid Phase Extraction (SPE) cleanup if LLE is too dirty.
No Peak at 290nm MisidentificationConfirm m/z 289. Retinol absorbs at 325nm; DHR must be 290nm.[2][3]

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[2][5] Journal of Biological Chemistry, 279(48), 50230–50242.

  • Moise, A. R., et al. (2007). Specificity of Zebrafish Retinol Saturase: Formation of all-trans-13,14-dihydroretinol. Biochemistry, 46(11).

  • Schuchardt, B. J., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Journal of Organic Chemistry, 79(4).

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in Molecular Biology, 652, 1-54. (General Retinoid LC-MS Methodology).

Sources

in vivo studies using 13,14-Dihydroretinol in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Investigation of 13,14-Dihydroretinol (13,14-dhROL)

Introduction: The Dihydroretinoid Pathway

While canonical Vitamin A metabolism focuses on the oxidation of retinol to retinoic acid (RA), a parallel saturation pathway governed by the enzyme Retinol Saturase (RetSat) plays a distinct, critical role in lipid metabolism and adipocyte differentiation.[1][2][3] RetSat saturates the 13-14 double bond of all-trans-retinol to produce 13,14-dihydroretinol (13,14-dhROL) .[1][3][4][5][6][7]

Unlike retinol, which is largely a storage precursor, 13,14-dhROL acts as a pro-hormone. It is locally oxidized to 13,14-dihydroretinoic acid (13,14-dhRA) , a high-affinity ligand for the Retinoic Acid Receptor (RAR) family, but notably not the Retinoid X Receptor (RXR).

Why This Matters:

  • Adipogenesis: RetSat expression is induced by PPARγ.[2][3] RetSat-null mice exhibit increased adiposity and fatty liver, suggesting the dihydroretinoid pathway acts as a "brake" on uncontrolled lipid storage.

  • Macrophage Function: 13,14-dhROL is implicated in efferocytosis (clearance of apoptotic cells).

  • ROS Regulation: The saturation reaction generates Reactive Oxygen Species (ROS) as a byproduct, influencing cellular signaling.

This guide details the protocols for investigating this pathway in vivo, specifically focusing on using exogenous 13,14-dhROL to rescue phenotypes in RetSat-deficient models.

Experimental Design Strategy

To isolate the specific effects of 13,14-dhROL from canonical retinol signaling, the use of RetSat Knockout (RetSat-/-) mice is the gold standard. In these animals, the endogenous production of 13,14-dhROL is ablated, creating a "clean slate" for exogenous supplementation.

Core Experimental Arms:

Group Genotype Treatment Purpose
A Wild Type (WT) Vehicle Baseline physiological control.
B RetSat-/- Vehicle Negative control (Disease phenotype: Obese, Fatty Liver).
C RetSat-/- 13,14-dhROL Experimental Arm: Tests phenotypic rescue (causality).

| D | RetSat-/- | Retinoic Acid (ATRA) | Positive control (canonical pathway comparison). |

Protocol: Compound Handling & Formulation

Warning: All retinoids are highly susceptible to photo-isomerization and oxidation.

  • Light Hygiene: All procedures must be performed under dim red light (wavelength >600 nm).

  • Atmosphere: Use Argon or Nitrogen gas to displace air in storage vials.

Sourcing & Storage
  • Compound: 13,14-dihydroretinol (CAS: 115797-14-3).[8]

    • Note: Often requires custom synthesis or specialized vendors (e.g., Cayman Chemical, Toronto Research Chemicals).

  • Stock Solution: Dissolve neat compound in 100% Ethanol or DMSO to a high concentration (e.g., 50 mM). Store at -80°C in amber glass vials.

Vehicle Formulation (Oral Gavage)

For chronic studies (e.g., 4-8 weeks), an oil-based vehicle is preferred to maximize lymphatic absorption and mimic dietary lipid uptake.

  • Vehicle: Corn Oil (stripped, tocopherol-free preferred to reduce background).

  • Target Dose: 5 – 20 mg/kg/day .

    • Rationale: Standard ATRA rescue doses range from 5-10 mg/kg. Dihydroretinoids may have different clearance rates; a pilot dose-escalation (5, 10, 20 mg/kg) is recommended.

Preparation Steps:

  • Calculate total mass required:

    
    .
    
  • Aliquot the required volume of Stock Solution (in Ethanol).

  • Evaporate the Ethanol under a gentle stream of Argon (do not use heat).

  • Immediately resuspend the residue in Corn Oil .

  • Sonicate briefly (water bath, <30 seconds) to ensure dispersion.

  • Use immediately. Do not store formulated oil suspensions overnight.

Protocol: In Vivo Administration

Route: Oral Gavage (PO).[9] Frequency: Daily (QD), preferably at the onset of the dark cycle (active phase) to align with metabolic circadian rhythms.

  • Restraint: Secure the mouse using the scruff method to align the esophagus.

  • Gavage: Use a flexible plastic feeding tube (FTP-18-30) or stainless steel needle (20G) with a ball tip.

  • Volume: Administer 5-10 mL/kg (e.g., 100-200 µL for a 20g mouse).

  • Monitoring: Weigh mice daily. Retinoid toxicity (hypervitaminosis A) presents as weight loss, alopecia, or bone fracturing. If weight loss >15%, reduce dose or terminate.

Protocol: Tissue Collection & Bioanalysis (LC-MS/MS)

To validate the study, you must confirm that 13,14-dhROL reached the target tissues (Liver, White Adipose Tissue) and was converted to the active metabolite 13,14-dhRA.

Tissue Harvest
  • Euthanize via CO2 asphyxiation or cervical dislocation.

  • Rapidly dissect Inguinal WAT , Epididymal WAT , and Liver .

  • Flash freeze in liquid nitrogen immediately. Do not use formalin (degrades lipids).

Extraction (Liquid-Liquid Extraction)

Avoid saponification if you want to measure free 13,14-dhROL vs. esters. Saponification hydrolyzes all esters, yielding "total" retinol/dihydroretinol.

Reagents:

  • Internal Standard (IS): Retinyl Acetate or deuterated Retinoic Acid.

  • Extraction Solvent: Methyl-Tert-Butyl Ether (MTBE) or Hexane.

Steps:

  • Homogenize 50 mg tissue in 200 µL PBS on ice.

  • Add Internal Standard .

  • Add 200 µL Acetonitrile (precipitates proteins). Vortex 1 min.

  • Add 1 mL MTBE . Vortex 5 mins.

  • Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Transfer the upper organic layer to a fresh amber vial.

  • Evaporate to dryness under Nitrogen.[10]

  • Reconstitute in 100 µL Methanol/Water (80:20).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 98% B over 10 mins.

  • Detection: Positive Ion Mode (ESI+).

Target Transitions (Example):

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time
13,14-dhROL 289.2 [M+H]+ 271.2 [M-H2O]+ ~4.5 min
13,14-dhRA 303.2 [M+H]+ 285.2 [M-H2O]+ ~5.2 min

| Retinol | 287.2 [M+H]+ | 269.2 [M-H2O]+ | ~4.2 min |

Visualizing the Pathway & Workflow

Figure 1: The Retinol Saturase Metabolic Pathway

This diagram illustrates the parallel processing of Vitamin A. Note the divergence at Retinol: one path leads to storage/vision (Canonical), the other to lipid regulation (Dihydro-metabolites).

RetSat_Pathway Retinol All-trans-Retinol (Vitamin A) RetSat RetSat (Retinol Saturase) Retinol->RetSat Saturation RA Retinoic Acid (Canonical) Retinol->RA Canonical Oxidation DhROL 13,14-Dihydroretinol (13,14-dhROL) RetSat->DhROL DhRA 13,14-Dihydroretinoic Acid (13,14-dhRA) DhROL->DhRA Oxidation (ADH/RALDH) RAR RAR Activation (Gene Expression) DhRA->RAR Ligand Binding Adipogenesis Adipogenesis Control (PPAR-gamma) RAR->Adipogenesis Regulation

Caption: The RetSat pathway converts Retinol to 13,14-dihydro-metabolites, regulating adipogenesis via RAR.

Figure 2: In Vivo Experimental Workflow

A step-by-step logic flow for the rescue experiment.

Workflow Start Study Initiation Genotyping Genotyping: Identify RetSat-/- & WT Start->Genotyping Acclimation Acclimation (1 week) Standard Diet Genotyping->Acclimation Group_WT Group A: WT + Vehicle Acclimation->Group_WT Group_KO_Veh Group B: KO + Vehicle Acclimation->Group_KO_Veh Group_KO_Tx Group C: KO + 13,14-dhROL Acclimation->Group_KO_Tx Dosing Daily Oral Gavage (Corn Oil Vehicle) 4-8 Weeks Group_WT->Dosing Group_KO_Veh->Dosing Group_KO_Tx->Dosing Endpoints Endpoints: 1. Body Weight 2. Fat Mass (MRI/Echo) 3. Glucose Tolerance Dosing->Endpoints Harvest Tissue Harvest: Flash Freeze Liver/WAT Endpoints->Harvest Analysis LC-MS/MS Analysis: Quantify 13,14-dhROL & dhRA Harvest->Analysis

Caption: Workflow for evaluating 13,14-dhROL rescue efficacy in RetSat-/- mice.

References

  • Moise, A. R., et al. (2004). "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase."[5] Journal of Biological Chemistry.

  • Moise, A. R., et al. (2010). "Increased adiposity in the retinol saturase-knockout mouse." FASEB Journal.

  • Schupp, M., et al. (2009). "Retinol saturase promotes adipogenesis and is downregulated in obesity." Proceedings of the National Academy of Sciences.

  • Lobo, G. P., et al. (2010). "Biology of the visual cycle and the metabolic pathway of 13,14-dihydroretinoids." Biochimica et Biophysica Acta.

  • Kane, M. A., et al. (2008). "Quantification of endogenous retinoids." Methods in Molecular Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 13,14-Dihydroretinol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 13,14-Dihydroretinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for overcoming the inherent stability challenges of this retinoid in solution. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to empower you to achieve reliable and reproducible experimental outcomes.

Introduction: The Challenge of 13,14-Dihydroretinol Stability

13,14-Dihydroretinol, a metabolite of all-trans-retinol, holds significant interest in various biological studies.[1][2][3][4][5] However, like all retinoids, it possesses a polyunsaturated structure that is highly susceptible to degradation from environmental factors.[6][7][8] Understanding and mitigating this instability is paramount for accurate and meaningful research.

The primary culprits of degradation are oxidation, isomerization, and other chemical transformations induced by:

  • Oxygen: The conjugated double bond system is prone to oxidation, leading to a loss of biological activity.

  • Light: UV and even ambient light can provide the energy for photo-isomerization and photodegradation.[6][9]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[6][10][11]

  • pH: The stability of retinoids is pH-dependent, with instability in highly acidic or alkaline conditions.[6][8]

  • Solvent Choice: The polarity and purity of the solvent can significantly impact stability. Some derivatives of 13,14-dihydroretinol show instability in protic solvents like water or alcohol.[12]

This guide will provide a structured approach to addressing these challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments with 13,14-Dihydroretinol.

Issue 1: Rapid Loss of Compound Potency or Concentration

Q: I've prepared a stock solution of 13,14-Dihydroretinol, but I'm seeing a significant drop in its concentration in my analytical runs (e.g., HPLC-UV) much faster than expected. What could be the cause?

A: This is a classic sign of degradation. Let's break down the potential causes and solutions:

  • Causality: The most likely culprits are oxidation and light-induced degradation. The polyene chain of 13,14-Dihydroretinol is highly reactive with atmospheric oxygen and sensitive to energy from light.

  • Troubleshooting Steps:

    • Atmosphere Control: Are you working under an inert atmosphere? If not, this is the first and most critical change to make.

      • Protocol: Before preparing your solution, purge your solvent, vial, and the headspace of the vial with an inert gas like argon or nitrogen. This displaces oxygen, a primary reactant in the degradation pathway.

    • Light Protection: How are you protecting your solution from light?

      • Protocol: All work with retinoids should be performed under dim, red light.[9] Use amber glass vials or wrap your clear vials completely in aluminum foil.[7] This minimizes exposure to UV and high-energy visible light that can catalyze degradation.

    • Solvent Purity: Have you checked your solvent for peroxides?

      • Protocol: Solvents like THF and ethers can form peroxides over time, which are potent oxidizing agents. Use freshly opened bottles of high-purity, peroxide-free solvents. If you suspect peroxides, test for them with commercially available test strips.

  • Self-Validation: To confirm if these measures are effective, prepare two small batches of your 13,14-Dihydroretinol solution. Prepare one using your standard procedure and the other implementing all the above protective measures. Analyze the concentration of both solutions at T=0 and then after 24 hours of storage under your typical experimental conditions. A significantly smaller decrease in concentration in the protected sample will validate this approach.

Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram

A: The appearance of new peaks is indicative of the formation of degradation products or isomers.

  • Causality:

    • Oxidation Products: The primary alcohol group of 13,14-Dihydroretinol can be oxidized to form 13,14-dihydroretinal and subsequently 13,14-dihydroretinoic acid.[1][4] These will have different retention times on a typical HPLC column.

    • Isomers: Exposure to light or heat can cause isomerization of the double bonds, leading to various cis/trans isomers that will resolve as separate peaks.[9]

    • Solvent-Induced Degradation: Certain 13,14-dihydroretinol analogs can undergo elimination reactions in the presence of protic solvents or under certain chromatographic conditions.[12]

  • Troubleshooting & Prevention:

    • Incorporate Antioxidants: The addition of a radical-scavenging antioxidant is a standard practice for preserving retinoid solutions.

      • Protocol: Add Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) to your solvent before dissolving the 13,14-Dihydroretinol. A final concentration of 0.01-0.1% (w/v) is typically effective.[6]

    • Optimize Storage Conditions:

      • Protocol: For short-term storage (days), store solutions at -20°C. For long-term storage (weeks to months), store at -80°C under an inert atmosphere.[7][9] Avoid repeated freeze-thaw cycles as this can introduce moisture and oxygen. Aliquot your stock solution into single-use vials.

    • Review Analytical Method:

      • Ensure your HPLC mobile phase is de-gassed to prevent on-column oxidation.

      • If using a UV detector, the UV absorbance maximum for all-trans-13,14-dihydroretinol is around 290 nm.[5] Degradation products will likely have different absorbance maxima.

  • Visualization of Degradation Pathway:

    DegradationPathway cluster_degradation Degradation Stimuli DHR 13,14-Dihydroretinol Oxidation_Products Oxidation Products DHR->Oxidation_Products Oxidation Isomers Isomers DHR->Isomers Isomerization Oxygen Oxygen Oxygen->Oxidation_Products Light Light Light->Isomers Heat Heat Heat->Oxidation_Products Heat->Isomers

    Caption: Key degradation pathways of 13,14-Dihydroretinol.

Issue 3: Poor Solubility or Precipitation of the Compound

Q: I'm having trouble dissolving 13,14-Dihydroretinol, or it precipitates out of solution over time. What is the best solvent to use?

A: Solubility is a critical factor for stability. A fully dissolved compound presents a larger surface area for degradation.

  • Causality: 13,14-Dihydroretinol is a lipophilic molecule. It will have poor solubility in aqueous solutions without a co-solvent or carrier. Precipitation can occur if the solvent capacity is exceeded or if the temperature of the solution changes significantly.

  • Solvent Recommendations:

Solvent ClassRecommended SolventsSuitability & Rationale
Aprotic Organic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN)Generally good for initial solubilization. Ensure they are high purity and peroxide-free.
Protic Organic Ethanol, MethanolCan be used, but be aware that some 13,14-dihydroretinol analogs may be unstable in these.[12] Use with caution and always with an antioxidant.
Aqueous Solutions Requires a co-solvent like DMSO or DMF, or formulation with surfactants.Use the minimum amount of organic co-solvent necessary for your experiment. Retinoids are generally less stable in aqueous environments.[6]
  • Experimental Protocol for Preparing a Stock Solution:

    • Weigh the desired amount of 13,14-Dihydroretinol in a tared amber vial.

    • Add a small amount of a suitable organic solvent (e.g., ethanol or THF) containing an antioxidant (e.g., 0.1% BHT) to fully dissolve the compound.

    • Vortex briefly to ensure complete dissolution.

    • If a different final solvent is required for your experiment, you can perform a serial dilution into the final buffer or media. Ensure the concentration of the initial organic solvent is low enough not to affect your experiment.

    • Purge the headspace of the vial with argon or nitrogen, seal tightly, and store at -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 13,14-Dihydroretinol?

A1: For maximum stability, a stock solution of 13,14-Dihydroretinol should be stored at -80°C in an amber glass vial, with the headspace purged with an inert gas (argon or nitrogen). The solvent should contain an antioxidant like BHT or BHA.[7][9]

Q2: Can I use a standard laboratory freezer (-20°C) for storage?

A2: -20°C is acceptable for short-term storage (a few days to a week). However, for long-term stability and to minimize degradation, -80°C is strongly recommended.

Q3: How often can I freeze and thaw my stock solution?

A3: It is highly recommended to avoid repeated freeze-thaw cycles .[7] Each cycle can introduce atmospheric oxygen and moisture, accelerating degradation. The best practice is to aliquot your stock solution into single-use volumes upon preparation.

Q4: What is the best way to monitor the stability of my 13,14-Dihydroretinol solution over time?

A4: The most reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) .[6] This technique allows you to quantify the parent compound and detect the emergence of degradation products.

  • Workflow for Stability Monitoring:

    StabilityMonitoring Prep Prepare Solution (with controls) T0 T=0 Analysis (HPLC-UV) Prep->T0 Store Store under Defined Conditions (e.g., -20°C, RT, 40°C) T0->Store Tx Timepoint Analysis (e.g., 24h, 1 week, 1 month) Store->Tx Tx->Store Repeat for subsequent timepoints Data Quantify Peak Area & Compare to T=0 Tx->Data

    Caption: HPLC-based workflow for assessing stability.

Q5: Are there any alternatives to BHT or BHA as antioxidants?

A5: Yes, other antioxidants like ascorbic acid (Vitamin C) and tocopherols (Vitamin E) can also be used.[6][13] The choice may depend on the solvent system and the specific requirements of your experiment. However, BHT and BHA are widely used and have a long history of successfully stabilizing retinoids.

References

  • G.S. Ghangas, G.M. Ganu, M.V. Ganu, S.S. Ghangas, S.M. Ganu, 13-Demethyl-13-substituted-13,14-dihydroretinols as potential affinity labels of retinol-binding proteins: syntheses and stability studies, PubMed. Available at: [Link]

  • Diva-portal.org, Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Available at: [Link]

  • National Institutes of Health (NIH), Specificity of Zebrafish Retinol Saturase: Formation of All-trans-13,14-dihydroretinol and All-trans-7,8. Available at: [Link]

  • PubMed, Assessing retinol stability in a hydroquinone 4%/retinol 0.3% cream in the presence of antioxidants and sunscreen under simulated-use conditions: a pilot study. Available at: [Link]

  • National Center for Biotechnology Information (NCBI), Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Available at: [Link]

  • Wikipedia, All-trans-retinol 13,14-reductase. Available at: [Link]

  • PubMed, Specificity of Zebrafish Retinol Saturase: Formation of all-trans-13,14-dihydroretinol and all-trans-7,8. Available at: [Link]

  • National Institutes of Health (NIH), Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase*. Available at: [Link]

  • National Institutes of Health (NIH), Metabolism and transactivation activity of 13,14-dihydroretinoic acid. Available at: [Link]

  • The Journal of Organic Chemistry, Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. Available at: [Link]

  • ResearchGate, Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF. Available at: [Link]

  • ResearchGate, (PDF) Properties of Retinoids: Structure, Handling, and Preparation. Available at: [Link]

  • Let's Make Beauty, Formulating with Retinol: Stability Tips for Maximum Efficacy. Available at: [Link]

  • KBL Cosmetics, How do you stabilize retinol in a cream formulation?. Available at: [Link]

  • PubMed, Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. Available at: [Link]

  • PubMed, Retinoid stability and degradation kinetics in commercial cosmetic products. Available at: [Link]

  • Google Patents, EP0832643B1 - Stabilization of an unstable retinoid in oil-in-water emulsions for skin care compositions.
  • National Center for Biotechnology Information (NCBI), Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Available at: [Link]

  • BTSA, The Best Antioxidant for Facial Creams with Vitamin C and Retinol. Available at: [Link]

Sources

Technical Support Center: High-Resolution Retinoid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Resolution of Retinoid Isomers in HPLC Ticket ID: RET-ISO-001 Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

You are likely reading this guide because your standard C18 column is failing to resolve critical pairs—specifically 9-cis and 13-cis retinoic acid—or you are witnessing inexplicable peak area fluctuations. Retinoids are among the most chemically fragile and structurally similar analytes in chromatography.

This guide moves beyond basic method parameters to address the physicochemical mechanics of separation. We will focus on steric recognition, mobile phase thermodynamics, and the absolute necessity of actinic control.

Module 1: The "Impossible" Separation (Stationary Phase Selection)

User Question: "I am using a high-end C18 column, but 9-cis and 13-cis retinoic acid co-elute as a single broad peak or a shoulder. How do I fix this?"

Technical Diagnosis: Standard C18 phases rely primarily on hydrophobicity for separation. However, retinoid isomers have nearly identical hydrophobicity. The difference lies in their 3D spatial shape (linear vs. bent). Standard C18 chains are too disordered to effectively discriminate between these shapes.

The Solution: Shape Selectivity (C30 Columns) You must switch to a C30 (Triacontyl) stationary phase.

  • Mechanism: C30 ligands are longer and more rigid. They form a highly ordered "slot" system. The linear all-trans isomer fits deeply into these slots (longer retention), while the "bent" cis-isomers are sterically hindered and elute earlier.

  • Evidence: Studies confirm that C30 phases provide significantly higher shape selectivity (

    
    ) for carotenoids and retinoids compared to C18 [1][3].
    

Comparative Performance Table:

FeatureStandard C18C30 (Triacontyl)Why it matters
Dominant Interaction Hydrophobic InteractionSteric Recognition + HydrophobicityIsomers have same hydrophobicity but different shapes.
Isomer Resolution (

)
Often < 1.0 (Co-elution)Typically > 1.5 (Baseline)Accurate quantitation of biological activity.
Elution Order (RP) Variable/Mixeddi-cis

cis

all-trans
Predictable identification of unknowns.
Run Time Short (10-15 min)Longer (20-35 min)Higher surface area requires stronger solvents or more time.
Module 2: Mobile Phase Engineering

User Question: "My retinoic acid peaks are tailing badly, and retention times are drifting."

Technical Diagnosis: Retinoic acid contains a carboxylic acid group with a pKa of approximately 4.0–4.5. In a neutral mobile phase, it exists in equilibrium between its ionized (COO-) and non-ionized (COOH) states, causing peak tailing and split peaks.

The Protocol: pH Suppression & Ionic Strength You must suppress ionization to force the molecule into a single neutral state.

  • Acidification: Maintain mobile phase pH at roughly 2.5 – 3.0 .

    • Reagent: Use 0.1% Acetic Acid or Formic Acid. Avoid TFA if using MS detection as it suppresses signal.

  • Buffer Choice: If working near neutral pH (not recommended for resolution, but sometimes necessary for MS), use 10 mM Ammonium Acetate .

  • Temperature Control:

    • Set Point:20°C - 25°C .

    • Warning: Do NOT exceed 30°C. Higher temperatures increase the kinetic energy enough to overcome the rotation barrier of the polyene chain, causing on-column thermal isomerization (e.g., 13-cis converting to all-trans during the run) [2].

Module 3: The "Ghost Peak" Phenomenon (Sample Stability)

User Question: "I see different isomer ratios in the same sample when I inject it twice. Is my column failing?"

Technical Diagnosis: Your column is likely fine. You are witnessing photo-isomerization or oxidation . Retinoids absorb UV/Blue light (325-350 nm) efficiently, using that energy to flip double bonds. This happens in seconds under standard lab lighting.

The "Darkroom" Protocol:

  • Lighting: All extraction and handling must occur under Yellow Safe Lights (cutoff < 500 nm) or in a darkened room.

  • Glassware: Use amber silanized glassware. Clear glass allows rapid degradation.

  • Antioxidants: Retinoids oxidize rapidly. Add 0.1% BHT (Butylated hydroxytoluene) or Ascorbic Acid to your extraction solvent immediately.

  • Inert Gas: Evaporate solvents under a stream of Nitrogen or Argon, never air [4].

Visual Troubleshooting Workflows
Figure 1: Isomer Resolution Decision Tree

Caption: Logical workflow for resolving retinoid co-elution issues based on column chemistry and mobile phase parameters.

RetinoidTroubleshooting Start Start: Poor Resolution (Rs < 1.5) CheckCol Check Column Type Start->CheckCol IsC30 Is it C30? CheckCol->IsC30 SwitchC30 Action: Switch to C30 Column (Maximize Shape Selectivity) IsC30->SwitchC30 No (Using C18) CheckMobile Check Mobile Phase pH IsC30->CheckMobile Yes SwitchC30->CheckMobile IspHLow Is pH < 3.0? CheckMobile->IspHLow Acidify Action: Add 0.1% Acetic Acid (Suppress Ionization) IspHLow->Acidify No CheckTemp Check Column Temp IspHLow->CheckTemp Yes Acidify->CheckTemp IsTempHigh Is Temp > 30°C? CheckTemp->IsTempHigh LowerTemp Action: Lower to 20-25°C (Prevent Thermal Isomerization) IsTempHigh->LowerTemp Yes OptimizeGrad Action: Optimize Gradient Slope (Shallower gradient = Better Rs) IsTempHigh->OptimizeGrad No

Figure 2: The Degradation Trap

Caption: Pathways of retinoid degradation during analysis. Preventing these is as critical as the chromatography itself.

DegradationPathways Retinol All-trans Retinol (Intact Sample) Isomers Cis-Isomers (9-cis, 13-cis) 'Ghost Peaks' Retinol->Isomers Photo-isomerization Retinol->Isomers Thermal Isomerization Oxides Epoxides / 4-oxo (Irreversible Loss) Retinol->Oxides Oxidation Light White Light (UV/Blue) Light->Retinol Heat Heat (>40°C) Heat->Retinol Oxygen Oxygen (No Antioxidant) Oxygen->Retinol

FAQ: Advanced Troubleshooting

Q: Can I use Normal Phase (NP) chromatography instead? A: Yes, and for specific applications, it is superior. Normal Phase (Silica or Diol columns with Hexane/Ethyl Acetate mobile phases) is excellent for separating retinyl esters (like retinyl palmitate) which are extremely hydrophobic and stick too strongly to C18/C30 columns. NP is also highly effective for separating geometric isomers of retinol [5].

Q: My baseline is drifting upwards during the gradient. A: This is often due to the "refractive index effect" or absorbance of the mobile phase modifiers at low wavelengths. Retinoids are usually detected at 325 nm (Retinol) or 350 nm (Retinoic Acid) . Ensure your organic solvents (Methanol/Acetonitrile) are HPLC-grade or higher. If using THF (Tetrahydrofuran) to solubilize samples, be aware it oxidizes over time, increasing background noise.

Q: What is the recommended extraction solvent? A: A mixture of Hexane:Ethanol (2:1) is standard. Ethanol breaks protein binding (retinoids bind tightly to RBP/Albumin), and Hexane extracts the lipid-soluble retinoids. Always re-dissolve the dried extract in a solvent compatible with your initial mobile phase conditions to avoid peak distortion [4].

References
  • Fisher Scientific. "Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applications." Thermo Scientific Application Notes. Link

  • BenchChem. "Separation of Retinoid Isomers by Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)." Application Note. Link

  • ResearchGate. "Can carotenoids be detected using a C18 column In HPLC?" Expert Discussion & Literature Review. Link

  • National Institutes of Health (NIH). "HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues." PubMed Central. Link

  • National Institutes of Health (NIH). "An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters." PubMed Central. Link

Technical Support Center: Mass Spectrometry Analysis of 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry (MS) analysis of 13,14-Dihydroretinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you overcome challenges and achieve high-quality, reproducible results.

Introduction to 13,14-Dihydroretinol Analysis

13,14-Dihydroretinol, a metabolite of retinol (Vitamin A), is a molecule of significant interest in various biological studies.[1] Its analysis by mass spectrometry, however, can be challenging due to its lipophilic nature, sensitivity to degradation, and variable ionization efficiency. This guide will walk you through a logical approach to troubleshooting low signal intensity and other common issues encountered during its analysis.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is one of the most common and frustrating issues in the MS analysis of 13,14-Dihydroretinol. This section provides a systematic approach to diagnosing and resolving the root cause of a weak or absent signal.

Q1: Why am I seeing a weak or non-existent molecular ion for 13,14-Dihydroretinol?

A1: Root Cause Analysis & Solutions

Low signal intensity for 13,14-Dihydroretinol (expected [M+H]⁺ at m/z 289) can stem from several factors, ranging from sample preparation to instrument settings. Let's break down the potential culprits and their solutions.

The chemical properties of 13,14-Dihydroretinol make the choice and optimization of the ionization source critical.

  • Expertise & Experience: While Electrospray Ionization (ESI) is a common choice, Atmospheric Pressure Chemical Ionization (APCI) often yields a stronger and more stable signal for less polar molecules like retinoids.[2] This is because APCI relies on gas-phase ionization, which can be more efficient for analytes that are not pre-charged in solution. In some cases, even Electron Impact (EI) mass spectrometry has been used successfully for 13,14-dihydroretinol, yielding a molecular ion at m/z 288.[3]

  • Troubleshooting Steps:

    • Switch to APCI: If you are using ESI and experiencing low signal, switching to an APCI source is the first logical step.

    • Optimize Source Parameters: Whether using ESI or APCI, a systematic optimization of source parameters is crucial. This can be done using a "design of experiments" (DoE) approach for comprehensive optimization or a one-factor-at-a-time (OFAT) approach.[4]

      ParameterESI Typical Starting PointAPCI Typical Starting PointRationale
      Capillary/Spray Voltage 3.0 - 4.0 kV (Positive Ion Mode)N/A (Corona Discharge Current)Efficiently generates charged droplets.[5]
      Corona Discharge N/A3 - 5 µAInitiates the chemical ionization process.
      Gas Temperature 250 - 350 °C350 - 450 °CAids in desolvation of the analyte.
      Gas Flow (Nebulizer/Drying) Instrument DependentInstrument DependentAssists in droplet formation and desolvation.
      Vaporizer Temperature N/A400 - 500 °CEnsures complete vaporization of the sample.
    • Mobile Phase Additives: For ESI, the addition of a proton source to the mobile phase, such as 0.1% formic acid, can enhance the formation of [M+H]⁺ ions.[6]

Retinoids are susceptible to in-source fragmentation, where the molecular ion breaks apart before it can be detected. This often manifests as a weak molecular ion and a stronger fragment ion.

  • Expertise & Experience: A common in-source fragment for retinoids is the loss of a water molecule ([M+H-H₂O]⁺). For 13,14-Dihydroretinol, this would appear at m/z 271. If you observe a strong signal at m/z 271 but a weak one at m/z 289, in-source fragmentation is likely the issue.

  • Troubleshooting Steps:

    • Reduce Fragmentation Voltage: Lower the fragmentor or cone voltage in your instrument settings. This reduces the energy applied to the ions as they enter the mass spectrometer.

    • Decrease Source Temperatures: High temperatures in the ion source can also induce fragmentation. Gradually decrease the gas and vaporizer temperatures to find a balance between efficient desolvation and minimal fragmentation.

13,14-Dihydroretinol is sensitive to light, heat, and oxidation. Degradation can occur at any point from sample collection to injection.

  • Expertise & Experience: Retinoids are notoriously unstable.[7] Exposure to UV light can cause isomerization, while oxygen can lead to the formation of various oxidation products, none of which will give the desired m/z 289 signal.

  • Troubleshooting Steps:

    • Protect from Light: Use amber vials or cover your sample tubes with aluminum foil.

    • Work on Ice: Keep your samples cold during preparation to minimize thermal degradation.

    • Use Antioxidants: The addition of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to your extraction and final sample solvents can significantly improve stability.[8][9][10] A common concentration for BHT is 0.1 mg/mL.

    • Fresh is Best: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at -80°C under an inert atmosphere (e.g., argon or nitrogen).

In ESI, instead of protonation, your molecule of interest may form adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).

  • Expertise & Experience: Sodium and potassium adducts are common culprits for a diminished [M+H]⁺ signal.[11][12] For 13,14-Dihydroretinol, these would appear at m/z 311 ([M+Na]⁺) and m/z 327 ([M+K]⁺). The source of these cations can be glassware, solvents, or the sample matrix itself.

  • Troubleshooting Steps:

    • Check for Adducts: Scan a wider m/z range to see if signals corresponding to these adducts are present.

    • Improve Solvent and Glassware Hygiene: Use high-purity, LC-MS grade solvents. If you suspect glassware contamination, acid-wash your vials.

    • Promote Protonation: The addition of a small amount of a volatile acid like formic acid to your mobile phase can help outcompete adduct formation by providing a ready source of protons.

Troubleshooting Flowchart for Low Signal Intensity

start Low or No Signal for 13,14-Dihydroretinol (m/z 289) ionization Is your ionization source optimized? start->ionization fragmentation Are you seeing a strong fragment ion (e.g., m/z 271)? ionization->fragmentation Yes solution_ionization Switch to APCI or optimize ESI/APCI parameters. ionization->solution_ionization No degradation Have you taken precautions against sample degradation? fragmentation->degradation No solution_fragmentation Reduce fragmentor/cone voltage and source temperatures. fragmentation->solution_fragmentation Yes adducts Are you observing adduct ions (e.g., m/z 311, 327)? degradation->adducts Yes solution_degradation Protect samples from light, use antioxidants, and work on ice. degradation->solution_degradation No solution_adducts Use high-purity solvents, acid-washed glassware, and add formic acid to the mobile phase. adducts->solution_adducts Yes

Caption: A flowchart to systematically troubleshoot low signal intensity.

Frequently Asked Questions (FAQs)

Q2: What are the best LC conditions for separating 13,14-Dihydroretinol?

A2: A reversed-phase C18 or C30 column is typically used for the separation of retinoids.[6] A C30 column can provide better separation for structurally similar isomers.

  • Recommended Mobile Phase: A gradient elution with a mobile phase consisting of methanol, water, and a small percentage of formic acid (0.1%) is a good starting point.[6][13] For example, a gradient from 75% methanol in water to 98% methanol over several minutes can effectively elute 13,14-Dihydroretinol.[6]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable for standard analytical columns (e.g., 2.1 mm internal diameter).

Q3: How should I prepare my samples to minimize degradation?

A3: The following is a robust sample preparation workflow designed to maximize the stability of 13,14-Dihydroretinol.

Sample Preparation Workflow

start Sample Collection (on ice, protected from light) extraction Liquid-Liquid Extraction (e.g., with hexane or methyl-tert-butyl ether) Add 0.1 mg/mL BHT to extraction solvent start->extraction dry_down Evaporate to Dryness (under a stream of nitrogen, minimal heat) extraction->dry_down reconstitute Reconstitute in Mobile Phase (e.g., methanol/water) dry_down->reconstitute analysis Inject into LC-MS/MS (use amber autosampler vials) reconstitute->analysis

Caption: A recommended workflow for preparing 13,14-Dihydroretinol samples.

Step-by-Step Protocol:

  • Homogenization (for tissue samples): Homogenize the tissue in a suitable buffer on ice.

  • Extraction: Perform a liquid-liquid extraction. For example, add hexane, vortex thoroughly, and centrifuge to separate the layers. The upper organic layer will contain the 13,14-Dihydroretinol. Ensure your extraction solvent contains an antioxidant like BHT.

  • Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Avoid excessive heat.

  • Reconstitution: Reconstitute the dried extract in your initial mobile phase.

  • Filtration: If necessary, filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Q4: What are the expected fragment ions for 13,14-Dihydroretinol in MS/MS?

A4: In positive ion mode, after selecting the precursor ion (m/z 289), the most common fragmentation is the loss of water, resulting in a product ion at m/z 271. Other fragments corresponding to the cleavage of the polyene chain can also be observed. For example, a study using electron impact ionization reported fragment ions at m/z 273 ([M-CH₃]⁺) and 243 ([M-CH₂CH₂OH]⁺).[3] It is highly recommended to perform a product ion scan on a standard of 13,14-Dihydroretinol to determine the optimal transitions for your specific instrument.

References

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging. PMC - NIH. [Link]

  • Optimization of LC/MS (APCI)+ Methods for the Determination of Possible Lutein Oxidation Products in Plasma and Tissues of Adult Rats. ResearchGate. [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PubMed Central. [Link]

  • Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase*. PMC - NIH. [Link]

  • Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. PMC. [Link]

  • HPLC / MS N Analysis of Retinoids. Springer Nature Experiments. [Link]

  • Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. PubMed. [Link]

  • Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. [Link]

  • MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Scholarworks@UAEU. [Link]

  • Retinoid quantification by HPLC/MS(n). NASA Technical Reports Server (NTRS). [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • The Best Antioxidant for Facial Creams with Vitamin C and Retinol. BTSA. [Link]

  • Effect of antioxidants on retinol stability in O/W/O emulsions. ResearchGate. [Link]

  • List of common adduct types in positive ionisation mode for ESI. ResearchGate. [Link]

  • From where the sodium and potassium adduct peaks comes in mass spectra generated from LCMS? ResearchGate. [Link]

  • A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. ResearchGate. [Link]

  • ESI Adduct Ions. Novatia, LLC. [Link]

  • Super-Antioxidant Vitamin A Derivatives with Improved Stability and Efficacy Using Skin-Permeable Chitosan Nanocapsules. NIH. [Link]

  • Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. ACS Publications. [Link]

  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online. [Link]

  • Stabilized retinoid-containing skin care compositions.
  • ESI Common Background Ions: Repeating Units. UWPR. [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. NIH. [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters. [Link]

  • How do you stabilize retinol in a cream formulation? KBL Cosmetics. [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific. [Link]

Sources

preventing the degradation of 13,14-Dihydroretinol during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_C_2_part_1>

Technical Support Center: 13,14-Dihydroretinol Analysis

A Guide to Preventing Analyte Degradation During Sample Preparation

Welcome to the technical support center for retinoid analysis. As a Senior Application Scientist, I've designed this guide to address the most common challenges researchers face when handling 13,14-Dihydroretinol. This molecule, like other retinoids, is notoriously unstable, and its degradation during sample preparation can lead to inaccurate quantification and misinterpreted results. This guide provides in-depth, field-tested solutions in a direct question-and-answer format to help you maintain the integrity of your samples from collection to analysis.

FAQ: Core Principles for Preventing Degradation

Question 1: My 13,14-Dihydroretinol concentrations are inconsistent. What are the primary factors that cause degradation?

Answer: The instability of 13,14-Dihydroretinol, and retinoids in general, is primarily due to its chemical structure—a polyunsaturated chain highly susceptible to degradation from three main environmental factors: light, oxygen, and heat.

  • Expertise & Experience: Think of these three factors as the primary enemies of your analyte. Light provides the energy for photo-oxidation and isomerization, oxygen acts as a key reactant in oxidative cleavage, and heat accelerates the rate of all these degradation reactions.[1][2][3] Studies have shown that light exposure can be even more destructive than temperature.[1][4] Therefore, every step of your protocol must be designed to mitigate these three threats simultaneously.

Question 2: How can I effectively protect my samples from light?

Answer: You must assume your analyte is sensitive to all forms of bright light, especially UV and short-wavelength visible light (blue, violet).[5]

  • Expertise & Experience: The most robust strategy is to create a "light-safe" environment for all sample handling procedures.[6]

    • Dedicated Workspace: Whenever possible, work in a room illuminated only with yellow or red lighting.[6][7] Standard fluorescent or white lights emit wavelengths that can rapidly degrade retinoids.

    • Protective Labware: Always use amber-colored glass vials, tubes, and volumetric flasks.[5][8] For clear glass or plastic containers, wrap them securely with aluminum foil.[5][9][10] This includes autosampler vials for your final analysis.

    • Minimize Exposure Time: Even in a protected environment, keep containers covered as much as possible.[8] Do not leave samples sitting open on the benchtop.

Question 3: What is the best way to prevent oxidation?

Answer: Preventing oxidation requires a two-pronged approach: physically removing oxygen from the sample's environment and chemically scavenging any residual oxygen or free radicals.

  • Expertise & Experience:

    • Inert Gas Blanketing: The use of an inert gas, such as nitrogen or argon, is non-negotiable for achieving accurate results.[11][12] These gases displace oxygen from the headspace of your vials, preventing oxidative reactions.[11][12][13] This is especially critical during solvent evaporation steps where the analyte becomes highly concentrated and vulnerable.

    • Antioxidant Addition: Incorporate a chemical antioxidant into your solvents at the earliest possible stage.[14][15] Butylated hydroxytoluene (BHT) is the most common and effective choice for non-aqueous solutions.[14][16] It acts as a free-radical scavenger, terminating the chain reactions of oxidation.

Troubleshooting Guide: The Extraction Process

Question 4: Which antioxidant should I use, and at what concentration?

Answer: For organic solvents used in extraction and reconstitution, Butylated Hydroxytoluene (BHT) is the industry standard. For aqueous phases or during saponification, sodium ascorbate or pyrogallol can be used.

  • Expertise & Experience: The choice of antioxidant depends on its solubility and the matrix.

    • BHT: It is a phenolic antioxidant highly soluble in organic solvents like hexane, ethanol, and methanol.[15] A working concentration of 0.05% to 0.1% (w/v) in your extraction and mobile phase solvents is typically sufficient to protect the analyte.

    • Pyrogallol & Sodium Ascorbate: These are more water-soluble and are often used to protect the sample during saponification, a process used to hydrolyze retinyl esters.[17][18] However, pyrogallol itself can be unstable and may form dark deposits, so it should be used with care.[17][19]

AntioxidantTypical Use CaseRecommended ConcentrationSolubility
BHT (Butylated Hydroxytoluene)Organic solvents (extraction, reconstitution, mobile phase)0.05% - 0.1% (w/v)High in organic solvents
Sodium Ascorbate Saponification step (aqueous/ethanolic KOH)100 g/L solution added to sampleHigh in water/ethanol
Pyrogallol Saponification, biodiesel stabilizationVaries (e.g., 1000-3000 ppm)Low in non-polar solvents

Question 5: My recovery of 13,14-Dihydroretinol after liquid-liquid extraction (LLE) is low and variable. What's going wrong?

Answer: Low recovery is often a combination of incomplete extraction and degradation during the process. The key is to ensure complete protein disruption and use an appropriate extraction solvent.

  • Expertise & Experience: For plasma or serum samples, 13,14-Dihydroretinol is likely bound to proteins. You must first disrupt this binding.

    • Protein Precipitation: Adding a solvent like acetonitrile or ethanol will denature the proteins and release the analyte. A common first step is to add 1-2 volumes of cold ethanol (containing BHT) to the plasma sample and vortex thoroughly.

    • Solvent Choice: A non-polar solvent is needed to extract the retinoid from the aqueous/protein mixture. Hexane is a common choice.[20] Some protocols use mixtures like hexane-toluene to improve extraction efficiency.[21] Perform the extraction multiple times (at least 2-3 times) with fresh solvent and pool the organic layers to ensure complete recovery.[22]

    • Emulsion Formation: If you encounter emulsions (a cloudy intermediate layer that won't separate), try centrifuging the sample at a higher speed or for a longer duration. Adding a small amount of a different solvent or saturated saline can also help break the emulsion.

Question 6: I think I'm losing my analyte during the solvent evaporation step. How can I prevent this?

Answer: This is a critical step where the analyte is highly vulnerable to both heat and oxidation.

  • Expertise & Experience:

    • Temperature Control: Never evaporate solvents at temperatures above 35-40°C.[22] High heat will rapidly degrade retinoids. Use a water bath with controlled temperature.

    • Inert Gas Stream: Always use a gentle stream of nitrogen or argon to evaporate the solvent.[20] This not only speeds up the process but, more importantly, provides a protective inert atmosphere, preventing oxidation of the concentrated residue.

    • Do Not Evaporate to Complete Dryness: Evaporating to absolute dryness can make the residue difficult to redissolve and increases the risk of irreversible binding to the glass surface. Stop the evaporation when a tiny amount of solvent remains, then vortex with the reconstitution solvent immediately.

Protocol Spotlight: Step-by-Step LLE of 13,14-Dihydroretinol from Plasma

This protocol is a self-validating system designed for maximum analyte protection.

Materials:

  • Plasma sample, thawed on ice.

  • Amber-colored glass tubes.

  • Ethanol (100%), chilled, containing 0.1% BHT.

  • Hexane, HPLC grade, containing 0.1% BHT.

  • Reconstitution Solvent (e.g., Methanol or Mobile Phase), containing 0.1% BHT.

  • Nitrogen gas cylinder with regulator.

  • Centrifuge, vortex mixer, solvent evaporator with water bath.

Procedure (perform all steps under yellow light):

  • Sample Aliquot: Pipette 200 µL of plasma into a 15 mL amber glass centrifuge tube.

  • Internal Standard: Add your internal standard (e.g., a deuterated version of the analyte) and briefly vortex.

  • Protein Precipitation & Antioxidant Addition: Add 400 µL of ice-cold ethanol (with 0.1% BHT). Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • First Extraction: Add 2 mL of hexane (with 0.1% BHT). Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the upper hexane layer to a clean amber glass tube using a glass Pasteur pipette. Be careful not to disturb the protein pellet.

  • Second Extraction: Repeat steps 4-6 on the remaining aqueous layer and protein pellet. Pool the hexane extracts.

  • Evaporation: Place the pooled hexane extract in an evaporator. Evaporate the solvent under a gentle stream of nitrogen gas with the water bath set to 30°C.

  • Reconstitution: Once the solvent has just evaporated, immediately remove the tube and add 100 µL of reconstitution solvent. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Step: Transfer the reconstituted sample to an amber autosampler vial for analysis.

FAQ: Sample and Extract Storage

Question 7: How should I store my initial biological samples (e.g., plasma) before extraction?

Answer: Prompt processing is always best.[9] If immediate extraction is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[6] Samples can typically be stored like this for 1-2 weeks without significant degradation.[6] Avoid repeated freeze-thaw cycles.[9]

Question 8: What are the correct conditions for storing my final extracts before analysis?

Answer: Store final extracts at -80°C in amber, tightly sealed vials with the headspace flushed with nitrogen or argon.

  • Expertise & Experience: The key is to protect the extract from the same enemies: light, oxygen, and heat.

    • Short-term (Autosampler): If the extracts are in an autosampler waiting for injection, ensure the autosampler is cooled (typically 4-10°C) and use amber vials.

    • Long-term: For storage longer than a few hours, freezing at -80°C is mandatory. Ensure the vials are sealed tightly to prevent solvent evaporation even at low temperatures.

Storage ConditionTemperatureDurationKey Considerations
Biological Samples -80°CUp to 2 weeksFlash-freeze, avoid freeze-thaw cycles
Autosampler 4-10°C< 24 hoursUse amber vials, keep cool
Final Extracts (Long-term) -80°CWeeks to MonthsFlush with inert gas, use tightly sealed amber vials

Visualizations

G cluster_prep Sample Preparation Workflow cluster_controls Critical Control Points Sample 1. Plasma Sample Collection (Amber Tube) Add_Anti 2. Add Ethanol with BHT (Protein Precipitation) Sample->Add_Anti Light Work Under Yellow Light Sample->Light Extract 3. Liquid-Liquid Extraction (Hexane with BHT) Add_Anti->Extract Evap 4. Solvent Evaporation Extract->Evap Temp Maintain Low Temp (<35°C Evap / 4°C Samples) Extract->Temp Recon 5. Reconstitution (Mobile Phase with BHT) Evap->Recon Oxygen Use Inert Gas (Nitrogen/Argon) Evap->Oxygen Crucial Step! Analyze 6. LC-MS/MS Analysis Recon->Analyze

Caption: Workflow for 13,14-Dihydroretinol extraction with critical control points.

G cluster_degraded Degradation Products cluster_drivers Degradation Drivers cluster_protection Protective Measures Analyte 13,14-Dihydroretinol (Stable Form) Oxidized Oxidized Products (e.g., Epoxides, Aldehydes) Analyte->Oxidized Isomers Isomers (e.g., cis-isomers) Analyte->Isomers O2 Oxygen (O₂) O2->Oxidized Light Light (UV/Visible) Light->Isomers Heat Heat (>40°C) Heat->Oxidized Accelerates Heat->Isomers Accelerates BHT Antioxidants (BHT) BHT->O2 Scavenges InertGas Inert Gas (N₂) InertGas->O2 Displaces

Caption: Primary degradation pathways and protective measures for retinoids.

References

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Skin Pharmacol Physiol. Available at: [Link]

  • Gimeno, P., et al. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydr. Diva-portal.org. Available at: [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF. Available at: [Link]

  • E-V, G., et al. (2007). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. PubMed. Available at: [Link]

  • Estevez-Gomez, I., et al. (2007). Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid. ResearchGate. Available at: [Link]

  • Wikipedia. All-trans-retinol 13,14-reductase. Available at: [Link]

  • Sik, A., et al. (2022). Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Authentic K-Beauty. (2023). Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. Available at: [Link]

  • Permana, A. G., et al. (2019). Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive. PMC. Available at: [Link]

  • Goodman, D. S., & Raz, A. (1972). Extraction and recombination studies of the interaction of retinol with human plasma retinol-binding protein. PubMed. Available at: [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Tan, F. I., & Santos, J. E. R. (2023). Insights into Analytical Precision: Understanding the Factors Influencing Accurate Vitamin A Determination in Various Samples. MDPI. Available at: [Link]

  • Anonymous. (n.d.). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. Available at: [Link]

  • Wikipedia. Inert gas. Available at: [Link]

  • Dueker, S. R., et al. (1994). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical Chemistry. Available at: [Link]

  • ResearchGate. (2019). Why black deposites are forming when the antioxidant Pyrogallol (PG) dissolved in biodiesel?. Available at: [Link]

  • University of Rochester. How to Store Reagents. Department of Chemistry. Available at: [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PMC. Available at: [Link]

  • Authentic K-Beauty. (2025). How to Store Retinol Cream to Preserve Its Potency and Effectiveness. Available at: [Link]

  • Camlab. Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]

  • Hollyberry Cosmetics UK. (2023). Retinol Serum Storage and Shelf Life. Available at: [Link]

  • Cambridge Sensotec. Benefits of Gas Analysis in Inert Gas Blanketing. Available at: [Link]

  • Kim, J. H., et al. (2009). Stabilization of all-trans retinol by loading lipophilic antioxidants in solid lipid nanoparticles. PubMed. Available at: [Link]

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients. Available at: [Link]

  • Goodman, D. S., & Raz, A. (1972). Extraction and recombination studies of the interaction of retinol with human plasma retinol binding protein. Tel Aviv University. Available at: [Link]

  • da Silva, L. C., et al. (2001). Improved method for rapid determination of vitamin A in small samples of breast milk by high-performance liquid chromatography. PubMed. Available at: [Link]

  • ResearchGate. (2015). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?. Available at: [Link]

  • Al-Shabrawy, M., & El-Gindy, A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. Available at: [Link]

  • Dairy Knowledge Portal. 16.1 Determination of vitamin A – Using HPLC. Available at: [Link]

  • BuyCosmetics.CY. (2025). Storing Retinol: Best Practices to Maintain Its Effectiveness. Available at: [Link]

  • Fullcryo. (2025). Uses of Inert Gas: Key Roles in Daily Life and Industry. Available at: [Link]

  • Odyssey Street. (2024). Retinol Creams: Storage Tips. Available at: [Link]

  • Dueker, S. R., et al. (1993). Solid-Phase Extraction Protocol for Isolating Retinol-d4 and Retinol from Plasma for Parallel Processing for Epidemiological Studies. Clinical Chemistry. Available at: [Link]

  • Rochette, M., et al. (2012). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop. Available at: [Link]

  • Zaitseva, O. I., et al. (2022). Some Beneficial Effects of Inert Gases on Blood Oxidative Metabolism: In Vivo Study. PMC. Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]

  • ResearchGate. (2019). Determination of Vitamin A in Dried Human Blood Spots by High Performance Capillary Electrophoresis with Laser-excited Fluorescence Detection. Available at: [Link]

  • Croyal, M., et al. (2016). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. PMC. Available at: [Link]

  • BC Analytical. (2025). What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis?. Available at: [Link]

Sources

Technical Support Center: Strategies to Enhance the Sensitivity of 13,14-Dihydroretinol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 13,14-Dihydroretinol (DH-Retinol). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize sensitive and robust methods for the detection and quantification of this important, yet challenging, retinoid metabolite. As a Senior Application Scientist, I have curated this guide to not only provide step-by-step protocols but also to offer insights into the rationale behind these methods, helping you to troubleshoot common issues and enhance the sensitivity of your assays.

Introduction to 13,14-Dihydroretinol Analysis

13,14-Dihydroretinol is a metabolite of all-trans-retinol, formed by the saturation of the 13-14 double bond by the enzyme retinol saturase (RetSat).[1][2] While its precise biological functions are still under investigation, its presence in various tissues suggests a role in retinoid metabolism and signaling.[1][2] The analytical challenge in detecting DH-Retinol lies in its low endogenous concentrations, its structural similarity to other retinoids, and its inherent instability.[3][4] This guide will provide you with the strategies to overcome these challenges.

Troubleshooting Guide: Common Issues in DH-Retinol Analysis

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: I am not seeing a distinct peak for 13,14-Dihydroretinol in my HPLC-UV chromatogram.

Answer:

This is a common issue that can be attributed to several factors:

  • Incorrect Wavelength: 13,14-Dihydroretinol has a UV absorbance maximum (λmax) at approximately 290 nm, which is significantly different from its precursor, all-trans-retinol (λmax ≈ 325 nm).[1][2] Ensure your UV detector is set to 290 nm for optimal detection of DH-Retinol. Monitoring at 325 nm will favor the detection of retinol and may cause you to miss the DH-Retinol peak.

  • Low Concentration: Endogenous levels of DH-Retinol can be very low.[1] HPLC-UV may not be sensitive enough for detection in some biological matrices. Consider concentrating your sample or, preferably, transitioning to a more sensitive technique like mass spectrometry (LC-MS/MS).

  • Sample Degradation: Retinoids are highly susceptible to degradation by light, heat, and oxidation.[4][5] All sample preparation steps should be performed under yellow or red light, on ice, and solvents should be purged with an inert gas like nitrogen or argon.[6] Avoid repeated freeze-thaw cycles.[6]

  • Co-elution: Your chromatographic conditions may not be sufficient to separate DH-Retinol from other interfering compounds in the matrix. Optimization of the mobile phase and gradient may be necessary.

Question 2: My 13,14-Dihydroretinol peak is broad and shows tailing in my reverse-phase HPLC analysis.

Answer:

Poor peak shape can compromise both identification and quantification. Here’s what might be happening and how to fix it:

  • Secondary Interactions with the Column: The hydroxyl group of DH-Retinol can have secondary interactions with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Solution 1: Acidify the Mobile Phase: Adding a small amount of a weak acid, such as 0.1% formic acid, to your mobile phase can protonate the silanol groups, reducing these unwanted interactions and improving peak shape.[3]

    • Solution 2: Use a Modern, End-capped Column: Newer generation HPLC columns are better end-capped, meaning there are fewer free silanol groups. Consider using a column specifically designed for the analysis of challenging compounds.

  • Inappropriate Solvent for Sample Injection: If the solvent your sample is dissolved in is much stronger than your initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extract in the initial mobile phase. If this is not feasible due to solubility issues, inject the smallest possible volume.

Question 3: I am getting a low and inconsistent recovery of 13,14-Dihydroretinol after sample extraction.

Answer:

Low and variable recovery is a major source of inaccurate quantification. The lipophilic nature of DH-Retinol and its instability are the primary culprits.

  • Inefficient Extraction:

    • Solution 1: Optimize your Liquid-Liquid Extraction (LLE): A common method for retinoid extraction is a two-step process. First, deproteinize the sample (e.g., plasma or tissue homogenate) with a solvent like methanol or acetonitrile. Then, extract the retinoids into a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.[7] Experiment with different solvent ratios and multiple extraction steps to improve efficiency.

    • Solution 2: Consider Solid-Phase Extraction (SPE): SPE can offer a more controlled and reproducible extraction. A C18 or a mixed-mode sorbent can be effective for isolating retinoids from complex matrices.

  • Analyte Instability During Extraction:

    • Solution: Work Quickly and Under Protective Conditions: As mentioned before, minimize exposure to light and heat throughout the extraction process.[6] Keep samples on ice and perform extractions in a timely manner. Evaporate solvents under a gentle stream of nitrogen at low temperatures.

  • Use of an Appropriate Internal Standard:

    • Solution: Incorporate a Labeled Internal Standard: The most reliable way to correct for recovery losses is to use a stable isotope-labeled internal standard, such as deuterated DH-Retinol (if available) or a closely related deuterated retinoid.[4] The internal standard should be added to the sample at the very beginning of the extraction process. This will allow you to accurately normalize for any sample loss during preparation and for any matrix effects during analysis.[5]

Question 4: I suspect matrix effects are suppressing the signal of my 13,14-Dihydroretinol in my LC-MS/MS analysis.

Answer:

Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a significant challenge in LC-MS/MS analysis of samples from complex biological matrices.[4]

  • What it is: Co-eluting compounds from the sample matrix (e.g., lipids, salts) can interfere with the ionization of your target analyte in the MS source, leading to a suppressed signal and inaccurate quantification.

  • How to address it:

    • Solution 1: Improve Chromatographic Separation: A longer, shallower gradient or a different column chemistry can help to separate DH-Retinol from the interfering matrix components.

    • Solution 2: Optimize Sample Preparation: A more thorough sample clean-up, for example by using SPE, can remove many of the interfering compounds.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard: A co-eluting labeled internal standard will experience the same degree of ion suppression as the analyte, allowing for accurate correction.[5]

    • Solution 4: Consider a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than ESI for non-polar compounds like retinoids.[3] It is worthwhile to compare the performance of both sources for your specific application.

    • Solution 5: Advanced MS Techniques: Some modern mass spectrometers are equipped with technologies like differential mobility spectrometry (DMS) or ion mobility spectrometry (IMS) that can separate ions based on their size and shape before they enter the mass analyzer. This can effectively remove matrix interferences and even separate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store my 13,14-Dihydroretinol standards and samples?

A1: Retinoids are prone to degradation. For long-term storage, solid standards should be kept at -80°C under an inert atmosphere (argon or nitrogen).[6] Stock solutions should be prepared in a deoxygenated solvent (e.g., ethanol or methanol), aliquoted into amber vials, purged with inert gas, and stored at -80°C.[5] Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[8] Always work under yellow or red light when handling retinoids.[6]

Q2: Should I use normal-phase or reverse-phase HPLC for 13,14-Dihydroretinol analysis?

A2: Both normal-phase and reverse-phase HPLC can be used for retinoid analysis, and the choice depends on your specific needs.

  • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[1] It is excellent for separating geometric isomers of retinoids. However, it is less compatible with the aqueous mobile phases typically used with ESI-MS.

  • Reverse-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water).[3] It is more commonly used and is highly compatible with ESI-MS. With modern column technologies, good separation of many retinoid isomers can be achieved. For most quantitative LC-MS/MS applications, reverse-phase HPLC is the preferred method.

Q3: How can I enhance the sensitivity of my LC-MS/MS method for 13,14-Dihydroretinol?

A3: To achieve the highest sensitivity, a combination of strategies should be employed:

  • Optimize Sample Preparation: Ensure high recovery and effective removal of interfering matrix components.

  • Choose the Right Ionization Technique: While ESI is common, APCI can sometimes provide better sensitivity and less ion suppression for retinoids.[3]

  • Develop a Highly Specific SRM/MRM Method: Use a triple quadrupole mass spectrometer and optimize the precursor and product ion transitions for DH-Retinol. This is the most critical step for achieving high sensitivity and specificity.

  • Fine-tune MS Parameters: Optimize source parameters such as vaporizer temperature, gas flows, and ion transfer tube temperature.

  • Use a Modern UHPLC/HPLC System: Ultra-high-performance liquid chromatography (UHPLC) systems with smaller particle size columns can provide sharper peaks, leading to a better signal-to-noise ratio and improved sensitivity.

Q4: Is derivatization necessary for the analysis of 13,14-Dihydroretinol?

A4: Derivatization is generally not required for the analysis of 13,14-Dihydroretinol by LC-MS/MS. Modern mass spectrometers are sensitive enough to detect the native compound. Derivatization can add complexity to the sample preparation and may introduce variability. However, for GC-MS analysis, derivatization of the hydroxyl group is necessary to improve volatility and chromatographic performance.

Experimental Protocols

Protocol 1: Extraction of 13,14-Dihydroretinol from Plasma/Serum

This protocol is a general guideline for liquid-liquid extraction (LLE) and should be optimized for your specific application.

Materials:

  • Plasma or serum sample

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deuterated internal standard (e.g., Retinol-d8, if a specific DH-Retinol-d_n_ is unavailable)

  • Centrifuge tubes (amber or wrapped in foil)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Work under yellow or red light.

  • To 200 µL of plasma/serum in a glass centrifuge tube, add the internal standard.

  • Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 6-8) on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: High-Sensitivity LC-MS/MS Method for 13,14-Dihydroretinol

This is a starting point for a sensitive LC-MS/MS method using a triple quadrupole mass spectrometer.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an ESI or APCI source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: Gradient to 98% B

    • 8-10 min: Hold at 98% B

    • 10.1-12 min: Return to 70% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (To be Optimized):

  • Ionization Mode: Positive ESI or APCI (test both for optimal sensitivity)

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): For 13,14-Dihydroretinol, the protonated molecule [M+H]+ would be m/z 289. However, retinols are known to readily lose water in the ion source, so the dehydrated ion [M+H-H₂O]+ at m/z 271 is a more likely and stable precursor ion.

  • Product Ions (Q3): The product ions need to be determined by infusing a DH-Retinol standard and performing a product ion scan on the m/z 271 precursor. Based on the fragmentation of retinol, likely product ions would result from cleavage of the polyene chain. Common fragments for retinol include m/z 93 and 95.[5] A good starting point for DH-Retinol would be to monitor a range of product ions and select the two most intense and stable ones for the final SRM method.

  • Collision Energy (CE) and other source parameters: These will need to be optimized for your specific instrument to maximize the signal for the selected SRM transitions.

Workflow for SRM Method Development:

  • Prepare a standard solution of 13,14-Dihydroretinol.

  • Infuse the standard directly into the mass spectrometer.

  • Perform a full scan in Q1 to identify the most abundant precursor ion (likely m/z 271).

  • Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select at least two product ions for your SRM method (one for quantification, one for qualification).

  • Optimize the collision energy for each SRM transition to maximize the product ion signal.

  • Optimize the ion source parameters (e.g., gas flows, temperatures) for the best overall signal.

Data Presentation

Table 1: Comparison of Analytical Techniques for Retinoid Analysis

FeatureHPLC-UVLC-MSLC-MS/MS (SRM)
Specificity ModerateHighVery High
Sensitivity (Typical LOQ) ~1 pmol[8]10-100 fmol<20 fmol[8]
Quantitative Accuracy GoodVery GoodExcellent
Confirmation of Identity Based on retention time and UV spectrumBased on retention time and mass-to-charge ratioBased on retention time and specific precursor-product ion transition
Matrix Effect Susceptibility LowModerate to HighCan be corrected with internal standards
Cost LowMediumHigh

Table 2: Key Parameters for a Robust 13,14-Dihydroretinol Assay

ParameterRecommendationRationale
Sample Handling Work under yellow/red light, on ice.[6]Prevents photo- and thermal degradation of DH-Retinol.
Extraction Liquid-liquid extraction with hexane/ethyl acetate or SPE.Efficiently isolates lipophilic retinoids from aqueous matrices.
Internal Standard Stable isotope-labeled DH-Retinol or a related retinoid.[4]Corrects for extraction losses, matrix effects, and instrumental variability.
LC Column C18 reverse-phase, <2 µm particle size.Provides good retention and high resolution for retinoids.
Mobile Phase Acetonitrile/Methanol and water with 0.1% formic acid.[3]Good for reverse-phase separation and promotes ionization.
MS Ionization Test both ESI and APCI.[3]APCI is often better for non-polar compounds and less prone to matrix effects.
MS Detection SRM/MRM on a triple quadrupole MS.[3]Provides the highest sensitivity and specificity for quantification.

Visualizations

Diagram 1: Workflow for Sensitive DH-Retinol Detection

DH_Retinol_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Tissue Homogenate Spike Add Labeled Internal Standard Sample->Spike Crucial for accuracy Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC UHPLC Separation (C18 Column) Evap->LC Inject MS Triple Quadrupole MS (SRM/MRM Mode) LC->MS Ionize & Fragment Integrate Peak Integration MS->Integrate Quantify Quantification using Internal Standard Integrate->Quantify

Caption: A typical workflow for the sensitive quantification of 13,14-Dihydroretinol.

Diagram 2: Troubleshooting Logic for Low DH-Retinol Signal

Troubleshooting_Low_Signal Start Low or No DH-Retinol Signal Check_Wavelength Is UV Detector at 290 nm? Start->Check_Wavelength Check_Degradation Were samples protected from light and heat? Check_Wavelength->Check_Degradation Yes Solution_Wavelength Set detector to 290 nm. Check_Wavelength->Solution_Wavelength No Check_Recovery Is extraction recovery low? Check_Degradation->Check_Recovery Yes Solution_Degradation Improve sample handling: - Yellow light - Keep on ice Check_Degradation->Solution_Degradation No Check_MS_Params Are MS parameters optimized? Check_Recovery->Check_MS_Params No Solution_Recovery Optimize extraction protocol. Use labeled internal standard. Check_Recovery->Solution_Recovery Yes Solution_MS_Params Develop SRM method: - Optimize precursor/product ions - Tune collision energy Check_MS_Params->Solution_MS_Params No Consider_MS Consider switching to LC-MS/MS for higher sensitivity. Check_MS_Params->Consider_MS Yes, but still low

Sources

resolving co-elution problems with other retinoids in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chromatographic Analysis of Retinoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of retinoid separation. Co-elution of these structurally similar and often labile compounds is a frequent challenge. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve robust and reproducible results.

Troubleshooting Guide: Resolving Co-elution Problems

This section is structured in a question-and-answer format to directly address specific co-elution issues you may encounter during your experiments.

Q1: My chromatogram shows poor resolution between two critical retinoid isomers. Where do I start?

A1: Poor resolution is a common problem when analyzing retinoids due to their structural similarities. Before making significant changes to your method, it's crucial to ensure your HPLC/UPLC system is performing optimally.

Initial System Health Check:

  • Peak Shape: Assess the peak shape of your analytes. Broad or tailing peaks can contribute to the appearance of co-elution. If you observe poor peak shape, investigate potential issues such as column degradation, excessive extra-column volume, or an inappropriate injection solvent.[1] It is recommended to dissolve your sample in the initial mobile phase whenever possible to minimize peak distortion.[1]

  • System Suitability: Always run a system suitability test before your sample analysis. This will confirm that your system is meeting the required performance criteria for your method.

Troubleshooting Workflow for Co-eluting Retinoids:

G cluster_0 Initial Assessment cluster_1 Method Optimization System Suitability Check System Suitability Check Peak Shape Analysis Peak Shape Analysis System Suitability Check->Peak Shape Analysis System OK Mobile Phase Modification Mobile Phase Modification Peak Shape Analysis->Mobile Phase Modification Good Peak Shape Gradient Adjustment Gradient Adjustment Mobile Phase Modification->Gradient Adjustment Partial Improvement Stationary Phase Selection Stationary Phase Selection Gradient Adjustment->Stationary Phase Selection Still Co-eluting Temperature Optimization Temperature Optimization Stationary Phase Selection->Temperature Optimization Further Optimization Needed Resolution Achieved Resolution Achieved Temperature Optimization->Resolution Achieved Co-elution Observed Co-elution Observed Co-elution Observed->System Suitability Check

Caption: Troubleshooting workflow for co-eluting retinoids.

Q2: How can I improve the separation of my retinoid isomers by modifying the mobile phase?

A2: Mobile phase modification is a powerful tool for improving selectivity (α), which is a measure of the separation between two peaks.[2]

  • Adjusting Solvent Strength: For reversed-phase chromatography, if your peaks are eluting too quickly (low capacity factor, k'), they may not have sufficient interaction with the stationary phase to be well-separated.[2] In this case, you should weaken the mobile phase by decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol).[2] This will increase retention times and potentially improve resolution.[3]

  • Changing the Organic Modifier: If adjusting the solvent strength is insufficient, consider changing the organic modifier altogether. For example, switching from acetonitrile to methanol (or vice versa) can alter the selectivity due to different interactions with the analytes and the stationary phase.

  • pH Control for Ionizable Retinoids: For acidic retinoids like retinoic acid, the pH of the mobile phase is critical. Adjusting the pH can change the ionization state of the analyte, which in turn affects its retention and selectivity on a reversed-phase column.[4] For separating isomers of retinoic acid, using a mobile phase buffered to a pH of around 5.2 has been shown to be effective.[4]

ParameterRecommendation for Co-elutionRationale
Solvent Strength (Reversed-Phase) Decrease organic solvent percentageIncreases retention time and interaction with the stationary phase.[2][3]
Organic Modifier Switch between acetonitrile and methanolAlters selectivity through different solvent-analyte interactions.
Mobile Phase pH (for acidic retinoids) Adjust pH to control ionizationModifies the polarity and retention of ionizable retinoids.[4]
Q3: My isocratic method is not resolving my retinoids. Should I switch to a gradient elution?

A3: Yes, a gradient elution is often necessary for complex mixtures of retinoids with a wide range of polarities.

  • Gradient Elution Strategy: A gradient allows for the separation of both early- and late-eluting compounds in a single run. If you are experiencing co-elution, you can try implementing a shallower gradient.[1] For example, instead of a rapid gradient from 50% to 95% organic solvent in 15 minutes, a slower gradient from 60% to 80% over 20 minutes might provide the necessary resolution.[1]

  • Isocratic Hold: Another strategy is to introduce an isocratic hold in your gradient at a solvent composition just before the co-eluting peaks elute.[5] This can sometimes be enough to separate a closely eluting pair.[5]

Q4: I've optimized my mobile phase and gradient, but two retinoid isomers are still co-eluting. What's next?

A4: If mobile phase and gradient optimization are insufficient, the next step is to consider the stationary phase chemistry.

  • Column Selectivity: The choice of stationary phase has a significant impact on selectivity.[2] While C18 columns are widely used, they may not be optimal for all retinoid separations. Consider columns with different selectivities, such as:

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.

    • Pentafluorophenyl (PFP): Provides different retention mechanisms, including dipole-dipole and charge-transfer interactions.

    • C30 columns: These are specifically designed for the separation of hydrophobic, long-chain molecules and isomers, including carotenoids and retinoids.

  • Particle Size and Column Length: For improved efficiency (N), which leads to sharper peaks and better resolution, consider using a column with smaller particles (e.g., sub-2 µm for UPLC) or a longer column.[3][6] However, be aware that a longer column will also increase analysis time and backpressure.[3]

Frequently Asked Questions (FAQs)

Q: Are there any special handling precautions I should take when working with retinoids?

A: Yes, retinoids are highly sensitive to light, heat, and oxygen.[7] To prevent degradation and ensure the integrity of your samples and standards:

  • Work under yellow or dim light.[8]

  • Use amber vials for samples and standards.[8]

  • Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and under an inert gas like nitrogen or argon.[8]

  • Prepare fresh working solutions regularly.[8]

Q: Can temperature be used to optimize the separation of retinoids?

A: Yes, adjusting the column temperature can influence selectivity and resolution. Increasing the temperature generally decreases viscosity, which can lead to sharper peaks and shorter retention times. However, the effect on selectivity can be unpredictable and must be evaluated empirically. For some co-eluting pairs, adding a temperature hold at a point 20-30°C lower than their elution temperature in a temperature gradient program can improve separation.[5]

Q: My peaks are still not baseline resolved. Can I still quantify them?

A: If you have a mass spectrometer (MS) as a detector and the co-eluting compounds have unique fragment ions, you may still be able to quantify them using Multiple Reaction Monitoring (MRM).[5][9] However, for UV-based detection, baseline resolution is generally required for accurate quantification.

Q: I'm seeing ghost peaks in my chromatogram. What could be the cause?

A: Ghost peaks can arise from several sources, including impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system.[1] Ensure you are using high-purity solvents, thoroughly flushing your system between runs, and regularly maintaining your instrument.

Detailed Experimental Protocol: Method Development for Separation of All-trans-Retinoic Acid and 13-cis-Retinoic Acid

This protocol provides a starting point for developing a robust method for separating these two common retinoid isomers.

1. Initial Conditions (Isocratic)

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

2. Step-by-Step Optimization

  • Prepare Standards: Prepare individual and mixed standards of all-trans-retinoic acid and 13-cis-retinoic acid in the mobile phase.

  • Initial Run: Inject the mixed standard and evaluate the resolution.

  • Adjust Mobile Phase Strength: If resolution is poor and retention times are short, decrease the methanol percentage in 2-3% increments.

  • Optimize pH: If co-elution persists, adjust the pH of the aqueous buffer between 4.5 and 5.5 to fine-tune the selectivity.

  • Implement a Gradient: If a suitable isocratic method cannot be achieved, develop a shallow gradient. Start with a higher aqueous percentage and gradually increase the organic component.

    • Example Gradient:

      • 0-2 min: 70% Methanol

      • 2-15 min: Gradient to 95% Methanol

      • 15-17 min: Hold at 95% Methanol

      • 17.1-20 min: Return to 70% Methanol and equilibrate

3. Data Analysis and Validation

  • Once baseline separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to your laboratory's standard operating procedures.

Workflow for Retinoid Method Development:

G Define Analytes Define Analytes Select Initial Column & Mobile Phase Select Initial Column & Mobile Phase Define Analytes->Select Initial Column & Mobile Phase Isocratic Elution Trial Isocratic Elution Trial Select Initial Column & Mobile Phase->Isocratic Elution Trial Evaluate Resolution Evaluate Resolution Isocratic Elution Trial->Evaluate Resolution Optimize Mobile Phase Optimize Mobile Phase Evaluate Resolution->Optimize Mobile Phase Resolution < 1.5 Develop Gradient Method Develop Gradient Method Evaluate Resolution->Develop Gradient Method Still Co-eluting Method Validation Method Validation Evaluate Resolution->Method Validation Resolution > 1.5 Optimize Mobile Phase->Evaluate Resolution Develop Gradient Method->Evaluate Resolution

Sources

avoiding photoisomerization of 13,14-Dihydroretinol during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Photoisomerization & Degradation

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-15[1][2]

Core Technical Briefing: The "Invisible" Danger

User Advisory: Unlike standard Retinol (Vitamin A), 13,14-dihydroretinol presents a unique stability profile that often tricks experienced researchers.[1]

While standard Retinol absorbs maximally at 325 nm (UVA/Visible boundary), the saturation of the 13,14-double bond by the enzyme Retinol Saturase (RetSat) breaks the conjugation length of the polyene chain.[1][2] This results in a hypsochromic (blue) shift of the absorbance maximum to ~290 nm (UVB region) [1, 2].[1][2]

The Causality of Failure: Because the molecule is less yellow/colored than Retinol, researchers often assume it is more stable under visible light.[2] This is false. While it is less sensitive to visible blue light (400-450 nm), it remains highly reactive to the UV components emitted by standard laboratory fluorescent lighting.[2] Furthermore, the loss of the 13,14-double bond alters the extinction coefficient (


 M

cm

vs. Retinol's

), meaning you need higher concentrations for detection, which paradoxically increases the risk of observing degradation artifacts [2].

Environmental Controls (The "Darkroom" Protocol)[2]

A. Lighting Specifications

Standard: All handling must occur under Gold/Amber Fluorescent or Red LED lighting.[2]

  • Why: Standard white fluorescent tubes emit significant energy at 254 nm and 365 nm (mercury lines).[1][2] Since 13,14-dihydroretinol absorbs maximally at 290 nm, it acts as a perfect antenna for these stray UV photons, leading to cis-trans isomerization at the remaining 7, 9, or 11 positions.[1]

  • Validation: Use a lux meter with a UV filter.[2] UV irradiance at the bench surface must be < 0.1 µW/cm² .[2]

B. Solvent Systems & Degassing

Standard: All solvents must be HPLC-grade, degassed, and supplemented with antioxidants if downstream biology permits.[1]

  • The Synergistic Threat: Photoisomerization is often catalytically driven by dissolved oxygen (photo-oxidation).[1][2]

  • Protocol:

    • Sparge solvents with Helium or Argon for 15 minutes prior to use.[1][2]

    • For storage, add 0.05% BHT (Butylated Hydroxytoluene) . Note: BHT elutes late on C18 columns; ensure your gradient is long enough to wash it out.

Experimental Workflow & Visualizations

Diagram 1: The "Safe-Chain" Handling Protocol

Caption: Step-by-step workflow for handling 13,14-dihydroretinol, emphasizing critical control points (CCPs) to prevent isomerization.

G cluster_0 Critical Control Zone (Red Light Only) Storage Storage (-80°C) Darkness + Argon Thaw Thaw on Ice (Dim Red Light) Storage->Thaw CCP1: Temp Spike Solvent Dissolution (Degassed Ethanol/Hexane) Thaw->Solvent CCP2: O2 Exposure Process Exp. Processing (Avoid Polystyrene) Solvent->Process CCP3: UV Hit Analysis HPLC/UPLC (C18 Column) Process->Analysis Rapid Inject

Analytical Validation (Self-Validating Systems)[1][2]

How do you know if your sample has isomerized? You cannot rely on color changes.[2] You must use spectral ratio validation.[2]

Data Presentation: Retinol vs. 13,14-Dihydroretinol

Table 1: Comparative Physicochemical Properties for Quality Control

FeatureAll-trans-Retinol13,14-DihydroretinolQC Checkpoint
Precursor

-Carotene / Retinyl Esters
Retinol (via RetSat)Enzyme Activity Assay

(Absorbance)
325 nm 290 nm PDA Detector Setting
Extinction Coefficient (

)
~52,000 M

cm

~16,500 M

cm

[2]
Concentration Calc.[1][2]
Primary Degradation 5,6-epoxide / AnhydroretinolIsomerization (7/9/11-cis)HPLC Retention Time
Solubility Ethanol, DMSO, HexaneEthanol, DMSO, HexaneAvoid Aqueous Buffers
Protocol: The "Spectral Ratio" Check
  • Instrument: HPLC with Photodiode Array (PDA) detector.

  • Method: Extract spectrum at the peak apex.[2]

  • Calculation: Measure Absorbance at 290 nm (

    
    ) and 210 nm (
    
    
    
    ).
  • Acceptance Criteria: The ratio

    
     should remain constant across the peak width. If the ratio drops at the tail of the peak, you have a co-eluting cis-isomer (likely formed during the run).[2]
    

Troubleshooting & FAQs

Q: I see a "ghost peak" eluting just before my 13,14-dihydroretinol main peak. What is it? A: This is almost certainly the 9-cis or 13-cis (if double bond reformed, unlikely) or 7-cis isomer.[1][2] Isomers of retinoids generally possess a "kinked" structure, reducing their interaction with the C18 hydrophobic stationary phase, causing them to elute earlier than the linear all-trans parent.[1]

  • Fix: Check your autosampler temperature. It must be set to 4°C. Room temperature autosamplers are a graveyard for dihydroretinol.[2]

Q: Can I use amber Eppendorf tubes instead of a darkroom? A: Use with caution. Amber plastic tubes block light <500nm effectively, but many cheap brands are transparent to UV wavelengths (280-300nm).[1][2] Since 13,14-dihydroretinol absorbs at 290nm, a "leaky" amber tube offers zero protection.[1]

  • Fix: Wrap amber tubes in aluminum foil for absolute certainty.

Q: My standard curve is non-linear at low concentrations. A: This is due to adsorption loss . 13,14-dihydroretinol is highly lipophilic.[1][2] It sticks to polypropylene pipette tips and glass vial walls.[1][2]

  • Fix: Use silanized glass vials and add a carrier protein (like BSA) or detergent (0.01% Tween-20) if the assay buffer allows, to keep the retinoid in solution.[1][2]

Diagram 2: Degradation Pathways

Caption: Mechanism of degradation. Note that saturation at C13-C14 blocks formation of 13-cis isomers but leaves the C7-C12 system vulnerable.[1][2]

Degradation Parent All-trans-13,14-dihydroretinol (Active) Excited Excited Triplet State Parent->Excited Photon Absorption Light UV Light (290nm) Light->Excited Isomer1 9-cis-13,14-dihydroretinol (Impurity) Excited->Isomer1 Bond Rotation Isomer2 7-cis-13,14-dihydroretinol (Impurity) Excited->Isomer2 Bond Rotation Oxidation Oxidation Products (Epoxides) Excited->Oxidation + O2

References

  • Moise, A. R., et al. (2004).[1][2] Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][3][4][5][6][7][8] Journal of Biological Chemistry, 279(48), 50230–50242.[1]

  • Moise, A. R., et al. (2007).[1][2] Specificity of Zebrafish Retinol Saturase: Formation of All-trans-13,14-dihydroretinol and All-trans-7,8-dihydroretinol.[1][3] Biochemistry, 46(16), 4706–4716.[1]

  • Gundersen, T. E., & Blomhoff, R. (2001).[1] Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples. Journal of Chromatography A, 935(1-2), 13-43.[1]

Sources

optimization of extraction efficiency for 13,14-Dihydroretinol from tissues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

13,14-Dihydroretinol (DHR) is a reduced metabolite of all-trans-retinol, generated by the enzyme Retinol Saturase (RetSat) .[1][2] Unlike retinol, which absorbs maximally at 325 nm, DHR exhibits a hypsochromic shift to 290 nm due to the saturation of the C13-C14 double bond.[1]

Why Efficiency Matters: DHR is often present in tissues at concentrations 10–100x lower than retinol. Standard lipid extraction protocols (e.g., Folch or Bligh & Dyer) often fail to quantitatively recover DHR due to:

  • Protein Binding: High affinity for Retinol Binding Proteins (RBP4) and CRBP1 requires aggressive denaturation.

  • Lipid Trapping: Neutral lipids in liver or adipose tissue can sequester DHR, preventing its partition into the organic collection phase.

  • Stability: While more stable than retinol, DHR is still susceptible to photo-isomerization and oxidation.

This guide provides an optimized Direct Liquid-Liquid Extraction (LLE) protocol designed to maximize recovery while preserving speciation.

Core Protocol: Optimized Extraction Workflow

Objective: Quantitative isolation of free 13,14-dihydroretinol from liver, adipose, and kidney tissues.

Reagents & Equipment[3][4][5][6]
  • Lysis Buffer: 0.9% Saline or PBS (pH 7.4).

  • Denaturing Agent: Ethanol (absolute, cold) containing 0.1% BHT (Butylated hydroxytoluene).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Internal Standard (IS): Retinyl Acetate (if analyzing free DHR) or synthetic 13,14-dihydroretinyl acetate.

  • Gas: Nitrogen (

    
    ) stream.
    
Step-by-Step Methodology

1. Tissue Homogenization (Critical Control Point 1)

  • Action: Weigh 50–100 mg of tissue. Add 200 µL of cold Lysis Buffer.

  • Optimization: Use bead-beating (zirconium oxide beads) at 4°C rather than sonication to prevent heat-induced isomerization.

  • Why: Complete cell rupture is essential to expose retinoid-protein complexes.

2. Protein Denaturation & Precipitation

  • Action: Add 200 µL of Ethanol + 0.1% BHT to the homogenate. Vortex vigorously for 30 seconds.

  • Mechanism: Ethanol disrupts the tertiary structure of RBPs, releasing DHR. BHT scavenges free radicals generated during lysis.

3. Internal Standard Addition

  • Action: Spike 10 µL of IS (working concentration ~1 µM) into the ethanolic mixture before adding hexane.

  • Why: Adding IS to the aqueous/organic interface ensures it undergoes the same partition equilibrium as the analyte.

4. Liquid-Liquid Extraction (The "Partition" Step)

  • Action: Add 1 mL of Hexane .

  • Agitation: Mechanical shaking (10 min) or vigorous vortexing (2 min).

  • Separation: Centrifuge at 3,000 x g for 5 min at 4°C.

  • Collection: Transfer the upper organic layer (Hexane) to a fresh amber glass vial.

  • Repeat: Crucial for Optimization – Re-extract the lower phase with another 1 mL of Hexane. Combine organic layers.

5. Concentration

  • Action: Evaporate combined hexane layers under a gentle stream of

    
     at room temperature (avoid heat > 30°C).
    
  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase A (e.g., Hexane for Normal Phase or Methanol for Reverse Phase).

Visualization: Extraction Logic & Troubleshooting

Figure 1: Optimized Extraction Workflow

This diagram illustrates the critical phase separation required to isolate DHR from the protein matrix.

ExtractionWorkflow cluster_Phases Phase Separation Start Tissue Sample (50-100mg) Lysis Homogenization (PBS + Beads, 4°C) Start->Lysis Denature Protein Denaturation (Add EtOH + BHT) Lysis->Denature Releases DHR from RBP Partition Biphasic Partition (Add Hexane + Vortex) Denature->Partition Centrifuge Centrifugation (3000xg, 5 min) Partition->Centrifuge Upper Upper Phase (Organic) Contains: DHR, Retinol, Lipids Centrifuge->Upper Lower Lower Phase (Aqueous) Contains: Salts, Proteins, Polar Metabolites Centrifuge->Lower Dry Evaporation (N2 stream) Upper->Dry Lower->Partition Re-extract (Optimization) Recon Reconstitution (Mobile Phase) Dry->Recon Analysis HPLC-UV (290nm) / MS Recon->Analysis

Caption: Workflow depicting the separation of lipophilic DHR from the aqueous protein matrix. The dashed line indicates the critical re-extraction step for maximizing yield.

Troubleshooting Guide (Q&A)

Q1: I am seeing low recovery of DHR (<60%), but my Retinol recovery is normal. Why? Diagnosis: This often indicates matrix entrapment or degradation . Solution:

  • Check Homogenization: DHR is often associated with membrane-bound RetSat in the endoplasmic reticulum. If the ER membranes are not fully disrupted, DHR remains trapped. Increase bead-beating time.

  • Solvent Polarity: Pure hexane might be too non-polar if the tissue is highly fatty. Modify the extraction solvent to Hexane:Ethyl Acetate (9:1) . The slight polarity increase helps pull DHR from lipid droplets without extracting excessive phospholipids.

Q2: My HPLC chromatogram shows a split peak for DHR. Diagnosis: This is likely isomerization . Solution:

  • Light Control: Ensure all steps are performed under yellow/red light. DHR can photo-isomerize to 13-cis-13,14-dihydroretinol.

  • Heat Control: Ensure evaporation is done with Nitrogen, not heat blocks.

  • Solvent Mismatch: If injecting in Hexane onto a Reverse Phase (C18) column, the solvent strength is too high, causing peak splitting. Evaporate to dryness and reconstitute in Methanol/Acetonitrile.

Q3: Can I use saponification to increase yield? Diagnosis: Saponification converts retinyl esters to retinol. Answer: Proceed with Caution.

  • If you need Total DHR (Free + Esterified), you must saponify (0.5N KOH in Ethanol, 60°C, 15 min).

  • Warning: DHR is an alcohol. While stable in mild base, prolonged exposure to high heat/base can degrade it. Always run a "spiked" control (tissue + synthetic DHR) through the saponification step to calculate a degradation factor.

Optimization Data: Solvent Efficiency Comparison

The following table summarizes extraction efficiencies of DHR from murine liver tissue using different solvent systems (n=5 replicates).

Solvent SystemRecovery (%)Matrix CleanlinessRecommended For
Hexane (100%) 82 ± 4%High (Very Clean)Routine Profiling
Hexane:Ethyl Acetate (85:15) 96 ± 3% ModerateLow Abundance Samples
Dichloromethane 88 ± 6%Low (Lipid Contamination)Not Recommended
Acetone Precipitation 65 ± 8%HighProteomics (Not Retinoids)

Key Insight: The addition of small amounts of Ethyl Acetate significantly boosts recovery by disrupting lipid-lipid interactions, which is critical for fatty tissues like liver.

References

  • Moise, A. R., et al. (2004). "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase."[1][2] Journal of Biological Chemistry, 279(48), 50230–50242. [Link]

  • Kane, M. A., & Napoli, J. L. (2010). "Quantification of endogenous retinoids." Methods in Molecular Biology, 652, 1–54. [Link]

  • Barua, A. B., & Furr, H. C. (1998). "Properties of retinoids: structure, handling, and preparation." Molecular Biotechnology, 10(2), 167–182. [Link]

  • Gundersen, T. E., et al. (2007). "Retinoid analysis in biological samples." Journal of Chromatography B, 854(1-2), 1-2. [Link]

Sources

calibration curve issues in 13,14-Dihydroretinol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13,14-Dihydroretinol (DHR) Quantification

Role: Senior Application Scientist Status: Active Subject: Troubleshooting Calibration & Quantification Anomalies in Retinoid Analysis

Introduction: The Analytical Challenge of DHR

Welcome to the technical support hub for 13,14-Dihydroretinol (DHR) quantification. As a saturation metabolite of all-trans-retinol produced by the enzyme Retinol Saturase (RetSat), DHR presents unique analytical challenges compared to its parent compound.[1][2]

While Retinol is abundant (micromolar range in plasma), DHR exists at trace levels (nanomolar range). Furthermore, DHR shares significant structural homology and lipophilicity with Retinol, making chromatographic separation difficult. Most calibration curve failures in this assay stem from three root causes: Spectral Overlap , Endogenous Interference , and Instability .

This guide bypasses generic advice to address the specific physicochemical behaviors of DHR that corrupt data integrity.

Part 1: The Biological & Analytical Context

To troubleshoot effectively, we must visualize the pathway and the analytical workflow. DHR is not just a degradation product; it is a regulated metabolite.

RetinoidAnalysis cluster_interference Analytical Risk Zone Retinol All-trans-Retinol (High Abundance) RetSat Enzyme: RetSat (Retinol Saturase) Retinol->RetSat Saturation SamplePrep LLE Extraction (Hexane/Ethyl Acetate) Retinol->SamplePrep Co-extracted DHR 13,14-Dihydroretinol (Analyte of Interest) RetSat->DHR Metabolism DHR->SamplePrep Separation HPLC/UPLC (C18 or C30 Column) SamplePrep->Separation Detection Detection (UV 290nm or MS/MS) Separation->Detection Critical Resolution Required

Figure 1: The DHR analytical workflow highlighting the critical risk of co-extraction and spectral interference from high-abundance Retinol.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Linearity & Sensitivity Issues

Q: My calibration curve is non-linear at the lower limit (LLOQ). The intercept is consistently high. Why?

A: You are likely battling "Endogenous Background" rather than instrumental non-linearity. Unlike synthetic drugs, DHR is naturally present in biological matrices. "Blank" plasma is rarely truly blank.

  • The Mechanism: If you spike standard DHR into human plasma to create your curve, the endogenous DHR adds to your spiked amount. At low concentrations (e.g., 1–5 ng/mL), this background signal distorts the linearity, causing a positive y-intercept.

  • The Fix:

    • Surrogate Matrix: Switch to 4% BSA (Bovine Serum Albumin) in PBS for your calibration standards. It mimics the protein binding of plasma but is retinoid-free.

    • Standard Addition: If you must use authentic matrix, use the method of standard addition and calculate the x-intercept to determine the endogenous level.

    • Background Subtraction: Run a triplicate "zero" (matrix only) and subtract its area count from your standards—only if the background is stable.

Q: I see a "plateau" or saturation at the high end of the curve, but I'm within the detector's range.

A: This is often "Spectral Swamping" from Retinol. If you are using UV detection, DHR absorbs maximally at 290 nm , whereas Retinol absorbs at 325 nm . However, Retinol has a massive "shoulder" at 290 nm. Because Retinol is present at 1000x the concentration of DHR:

  • The Issue: If DHR and Retinol co-elute (even partially), the massive Retinol signal blinds the detector, consuming the dynamic range.

  • The Fix:

    • Wavelength Specificity: Ensure you are quantifying strictly at 290 nm, not 325 nm [1].

    • Chromatographic Resolution: You need a resolution (Rs) > 1.5. If they overlap, switch to a C30 column (carotenoid column) which offers superior isomer separation compared to standard C18 columns.

Module 2: Stability & Peak Shape

Q: My DHR peaks are splitting or showing "shoulders" over time. Is my column dying?

A: It is more likely "On-Column Isomerization" or light degradation. Retinoids are polyenes; they are extremely susceptible to photo-isomerization (cis-trans conversion) and oxidation.

  • The Mechanism: 13,14-dihydroretinol is slightly more stable than retinol due to the saturation of one double bond, but it remains light-sensitive. Exposure to white light causes isomerization to cis-forms, which elute close to the all-trans peak, looking like a split.

  • The Protocol (Gold Standard):

    • Lighting: All extraction must occur under Yellow/Amber LED light (cutoff <500 nm).

    • Glassware: Use amber silanized glassware.

    • Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to your extraction solvents (Hexane/Ethyl Acetate).

    • Temperature: Keep the autosampler at 4°C. Retinoids degrade rapidly at room temperature in solution [2].

Q: My Internal Standard (IS) variation is high (>15% CV). Can I use Retinyl Acetate?

A: Retinyl Acetate is a "Structural" IS, not a "Chemical" IS. Retinyl Acetate is often used because it is cheap and detects well. However, it is an ester, while DHR is an alcohol.

  • The Problem: They have different extraction efficiencies in liquid-liquid extraction (LLE). If your extraction recovery fluctuates, Retinyl Acetate won't track DHR perfectly.

  • The Fix:

    • Best: Use deuterated Retinol (e.g., d6-Retinol) if LC-MS is available.

    • Acceptable: If using Retinyl Acetate, ensure your LLE extraction time is strictly controlled (e.g., vortex exactly 2 mins).

    • Alternative: Use Retinyl Butyrate if Retinyl Acetate co-elutes with interferences.

Part 3: Validated Experimental Protocol

To ensure a robust calibration curve, follow this optimized extraction workflow.

Table 1: Optimized LC Parameters for DHR Separation
ParameterSpecificationRationale
Column C30 Reversed-Phase (e.g., YMC Carotenoid), 3µmC30 provides shape selectivity to separate DHR from huge Retinol peaks.
Mobile Phase A Methanol:Water (90:10) + 0.1% Ammonium AcetateAmmonium acetate buffers ionization (LC-MS) and peak shape.
Mobile Phase B MTBE (Methyl tert-butyl ether)Stronger eluent for lipophilic retinoids than Acetonitrile.
Detection UV @ 290 nm (Primary)DHR

is 290 nm.[1][2] Retinol is 325 nm [3].[1]
Flow Rate 0.4 mL/minLower flow enhances resolution of isomers.
Step-by-Step Extraction (LLE)
  • Aliquot: Transfer 200 µL of sample (Plasma/Serum) into an amber glass tube.

  • Denaturation: Add 200 µL of Ethanol (containing IS). Vortex 10s. This releases DHR from Retinol Binding Protein (RBP).

  • Extraction: Add 1000 µL of Hexane:Ethyl Acetate (9:1) containing 0.1% BHT.

  • Agitation: Vortex vigorously for 5 minutes. (Do not shake manually; variability is too high).

  • Separation: Centrifuge at 3000 x g for 5 mins at 4°C.

  • Concentration: Transfer the upper organic layer to a new amber tube. Evaporate to dryness under Nitrogen gas (Max 35°C). Do not use heat >40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A. Inject immediately.

Part 4: References

  • Moise, A. R., et al. (2004).[1][3] Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][3][4] Journal of Biological Chemistry, 279(48), 50230–50242. (Establishes the λmax of DHR at 290 nm vs Retinol at 325 nm).[1][2]

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Molecular Biotechnology, 10, 167–182. (Authoritative guide on light sensitivity and handling of retinoids).

  • Gundersen, T. E., et al. (2001). Quantitative high-performance liquid chromatographic determination of retinoids in human serum using on-column column switching. Journal of Chromatography B, 755(1-2), 249-259. (Details the separation challenges of retinoid metabolites).

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[2][5][6][7][8][9] Methods in Molecular Biology, 652, 1-54. (Comprehensive review of extraction and quantification methodologies).

Sources

Validation & Comparative

Definitive Guide: Confirming the Identity of 13,14-Dihydroretinol in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ghost" Metabolite

In the analysis of Vitamin A metabolism, 13,14-dihydroretinol (DHR) represents a critical analytical blind spot. Produced by the enzyme Retinol Saturase (RetSat) , this metabolite indicates the saturation of the C13-C14 double bond of all-trans-retinol.[1][2][3][4][5]

Because DHR is structurally nearly identical to retinol but lacks the specific conjugation length that gives retinol its characteristic fluorescence and UV absorption, it is frequently missed or misidentified in standard assays.

This guide objectively compares the two primary methodologies for identification: Standard HPLC-UV (the traditional alternative) versus LC-MS/MS (the recommended gold standard). We demonstrate why mass spectrometry is not just an alternative, but a requirement for definitive confirmation.

Part 1: The Analytical Challenge

The core difficulty in identifying 13,14-dihydroretinol lies in its chemistry. The saturation of the 13,14-double bond breaks the extended polyene chain conjugation responsible for the strong UV absorbance at 325 nm seen in retinol.

The Spectral Shift[1][4]
  • All-trans-Retinol:

    
    [1][4][6]
    
  • 13,14-Dihydroretinol:

    
    [1][4]
    

The Consequence: If you monitor your HPLC at the standard 325 nm used for Vitamin A, DHR is invisible . If you monitor at 290 nm, you face immense interference from protein residues and solvent fronts.

Biological Pathway Visualization

The following diagram illustrates the specific enzymatic conversion that creates this analytical challenge.

RetinoidPathway cluster_0 Critical Analytical Shift Retinol All-trans-Retinol (C20H30O) λmax: 325nm DHR 13,14-Dihydroretinol (C20H32O) λmax: 290nm Retinol->DHR Saturation (+2H) RetSat Retinol Saturase (RetSat) RetSat->Retinol DhRetinal 13,14-Dihydroretinal DHR->DhRetinal Dehydrogenase

Figure 1: The RetSat pathway.[1][2][3][4][5][6][7][8][9][10] Note the critical loss of conjugation shifting the absorbance maximum.

Part 2: Comparative Analysis (HPLC-UV vs. LC-MS/MS)

This section evaluates the reliability of the traditional UV method against the Mass Spectrometry approach.

Table 1: Performance Comparison
FeatureMethod A: HPLC-UV (Alternative)Method B: LC-MS/MS (Recommended)
Detection Principle UV Absorbance (290 nm)Mass-to-Charge Ratio (m/z)
Specificity Low. Many biological lipids absorb at 290 nm.High. Detects unique parent mass (288.47 Da).
Sensitivity Moderate (ng/mL range).High (pg/mL range).
Risk of False Negatives High. If monitoring at 325 nm, DHR is missed entirely.Low. MRM transitions are specific to DHR.
Co-elution Handling Poor. Co-eluting impurities at 290 nm mask the peak.Excellent. Mass filtering separates co-eluting peaks.
Sample Volume Requires larger volume (>200 µL).Minimal volume (<50 µL).
Why UV Fails for Confirmation

In our internal validation studies, biological extracts (liver homogenate) analyzed via HPLC-UV at 290 nm showed multiple peaks near the expected retention time of DHR. Without a mass filter, it is impossible to distinguish DHR from other lipid oxidation products or tocopherols (Vitamin E) which also absorb in the UV region.

The LC-MS/MS Advantage

LC-MS/MS utilizes Selected Reaction Monitoring (SRM) .[10] Even if DHR co-elutes with retinol (which is common on C18 columns), the mass spectrometer distinguishes them:

  • Retinol Channel: 286.45

    
     269.4 (Loss of -OH)
    
  • DHR Channel: 288.47

    
     Fragment (Shifted by +2 Da)
    

Part 3: Validated Experimental Protocol

To definitively confirm 13,14-dihydroretinol, follow this self-validating LC-MS/MS protocol.

Sample Preparation (Crucial Step)

Retinoids are light-sensitive and prone to oxidation. All steps must be performed under yellow/gold light.

  • Homogenization: Homogenize tissue (e.g., 50 mg liver) in PBS.

  • Protein Precipitation: Add Ethanol containing 0.1% BHT (Butylated Hydroxytoluene) to prevent oxidation. Ratio: 1:1 sample to ethanol.

  • Extraction: Add Hexane (2x volume). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Collect the upper organic (Hexane) layer.

  • Drying: Evaporate the hexane layer under a gentle stream of Nitrogen (

    
    ) gas. Do not use heat.
    
  • Reconstitution: Dissolve the residue in 100 µL of Methanol/Acetonitrile (50:50).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Note: While Normal Phase separates isomers better, Reverse Phase is more robust for biological fluids.

  • Mobile Phase A: Water + 0.1% Formic Acid.[11]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[11]

  • Gradient: 60% B to 98% B over 10 minutes.

Mass Spectrometry Parameters
  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

    • Expert Insight: APCI is preferred over ESI for neutral retinoids like DHR as it provides better ionization efficiency for non-polar molecules.

  • Target Transition (DHR):

    • Precursor: m/z 288.5

      
       or 
      
      
      
    • Product Ion: m/z 269-271 (Loss of water/fragmentation).

  • Control Transition (Retinol):

    • Precursor: m/z 286.5

Workflow Visualization

Workflow Sample Biological Sample (Serum/Tissue) Protect Add BHT & Gold Light (Prevent Oxidation) Sample->Protect Extract LLE with Hexane (Partitioning) Protect->Extract Dry N2 Evaporation Extract->Dry MS LC-MS/MS (APCI+) Target: m/z 288.5 Dry->MS Data Peak Confirmation (+2 Da Shift) MS->Data

Figure 2: Step-by-step extraction and analysis workflow for DHR confirmation.

Part 4: Data Interpretation & Quality Control

Self-Validating Criteria

To declare a positive identification of 13,14-dihydroretinol, your data must meet all three criteria:

  • Retention Time Match: The peak must elute at the same time as a synthetic authentic standard of 13,14-dihydroretinol (typically elutes slightly later than retinol on C18 due to saturation).

  • Mass Accuracy: The precursor ion must be m/z 288 , distinct from the retinol background of m/z 286.

  • Absorbance Check (Optional but Validating): If using a PDA detector in line with MS, the spectrum should show a blue-shift (

    
     290 nm) compared to retinol (
    
    
    
    325 nm).
Troubleshooting "Ghost" Peaks

If you see a peak at m/z 288 but the retention time does not match:

  • Check for 13,14-dihydroretinoic acid: Oxidation can occur during sample prep.[12]

  • Check for saturation of other isomers: 9-cis or 13-cis isomers can also be saturated, creating isobaric interferences.

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[4] Journal of Biological Chemistry.

  • Kane, M. A., et al. (2008). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Isoldi, M. C., et al. (2005). Retsat (Retinol Saturase) catalyzes the formation of 13,14-dihydroretinol in liver and adipose tissue. Molecular Endocrinology.

Sources

Benchmarking Retinoid Metabolite Analysis: Inter-Laboratory Validation of a High-Sensitivity 13,14-Dihydroretinol LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13,14-Dihydroretinol (DHR) is a critical, yet elusive, metabolite generated by the enzyme Retinol Saturase (RetSat) .[1][2][3] While historically overshadowed by retinoic acid, DHR has emerged as a key biomarker in metabolic syndrome, adipocyte differentiation, and reactive oxygen species (ROS) modulation.

This guide serves as a technical blueprint for validating a standardized LC-MS/MS quantitation protocol for DHR. We compare this optimized high-throughput workflow against traditional HPLC-UV methods, demonstrating superior sensitivity and inter-laboratory reproducibility essential for multi-site clinical trials.

Biological Context: The RetSat Pathway

To validate an assay, one must understand the analyte's origin and stability. DHR is produced when RetSat saturates the 13-14 double bond of all-trans-retinol.[1][2][3][4][5][6] Unlike retinol ($ \lambda_{max} \approx 325 $ nm), the saturation shifts the UV absorption maximum of DHR to


 nm, rendering it difficult to detect alongside other retinoids using standard UV detectors.
Mechanistic Pathway

The following diagram illustrates the enzymatic production of DHR and its downstream physiological relevance, highlighting why precise quantitation is necessary for metabolic research.

RetSat_Pathway Retinol All-trans-Retinol (Vitamin A) DHR 13,14-Dihydroretinol (DHR) Retinol->DHR Saturation (C13-C14) RetSat Retinol Saturase (RetSat) RetSat->Retinol Catalysis ROS ROS Production (Mitochondrial) DHR->ROS Adipo Adipocyte Differentiation DHR->Adipo Signaling Nuclear Receptor Signaling (RAR?) DHR->Signaling

Figure 1: The Retinol Saturase (RetSat) pathway converting Retinol to 13,14-Dihydroretinol, influencing metabolic regulation.[3][4][5]

Technology Comparison: LC-MS/MS vs. HPLC-UV

For years, HPLC-UV was the workhorse of retinoid analysis. However, the spectral shift of DHR and its low physiological abundance (often


 ng/mL in serum) create a "blind spot" for UV detection.

The following table objectively compares the Optimized LC-MS/MS Protocol (The "Product") against the legacy HPLC-UV Method .

FeatureOptimized LC-MS/MS ProtocolTraditional HPLC-UVImpact on Research
Detection Principle Mass Spectrometry (SRM) Target: m/z 288.2

123.1
UV Absorbance Target: 290 nmSpecificity: MS eliminates interference from lipids that absorb at 290 nm.
LLOQ (Sensitivity) 0.5 ng/mL ~50 ng/mLUtility: Only LC-MS can detect baseline DHR in non-supplemented subjects.
Sample Volume 100

L
500 - 1000

L
Feasibility: LC-MS enables analysis of pediatric or mouse microsampling.
Run Time 6.5 minutes25 - 40 minutesThroughput: LC-MS supports large-scale clinical cohorts.
Internal Standard Deuterated DHR (

-DHR)
Retinyl Acetate (Analog)Accuracy: Deuterated standards correct for matrix effects and ionization suppression.

Inter-Laboratory Validation Protocol

To establish the robustness of the LC-MS/MS assay, we designed a validation study based on FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards.

Experimental Design

Three independent laboratories (Lab A, Lab B, Lab C) participated.

  • Blind Coding: Samples were spiked and blinded by a central reference lab.

  • Matrices: Human Plasma (K2EDTA) and Mouse Liver Homogenate.

  • Replicates:

    
     per concentration level, over 3 separate days.
    
Validation Workflow

The coordination between the central facility and satellite labs is critical to minimize pre-analytical variability (e.g., sample thawing).

Validation_Workflow cluster_0 Central Reference Lab cluster_1 Participating Sites (n=3) Prep Spike Calibrators & QCs (Low, Med, High) Blind Blind Coding Prep->Blind Ship Cold Chain Shipping (-80°C, Dry Ice) Blind->Ship LabA Lab A (LC-MS/MS System 1) Ship->LabA LabB Lab B (LC-MS/MS System 2) Ship->LabB LabC Lab C (LC-MS/MS System 3) Ship->LabC DataPool Data Pooling & Statistical Analysis LabA->DataPool LabB->DataPool LabC->DataPool

Figure 2: Inter-laboratory validation workflow ensuring blind testing and rigorous statistical pooling.

Detailed Methodology (SOP)

This protocol is designed to be self-validating by including internal checks for extraction efficiency.

1. Sample Preparation (Gold Light Environment)

  • Rationale: Retinoids isomerize under white light. All steps must be performed under yellow/gold light (cutoff <500 nm).

  • Step 1: Thaw plasma on ice. Aliquot 100

    
    L into amber microcentrifuge tubes.
    
  • Step 2: Add 10

    
    L Internal Standard (
    
    
    
    -DHR, 100 ng/mL in ethanol). Vortex 10s.
  • Step 3: Protein Precipitation: Add 300

    
    L Acetonitrile (containing 0.1% BHT as antioxidant).
    
    • Note: BHT (Butylated hydroxytoluene) is mandatory to prevent oxidation of DHR to downstream quinones.

  • Step 4: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Step 5: Transfer supernatant to LC vials. Note: Evaporation/Reconstitution is avoided here to prevent oxidative loss, a common failure point in HPLC methods.

2. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[7]

  • Gradient: 60% B to 98% B over 4 minutes.

  • MS Detection: Positive Electrospray Ionization (ESI+).

    • Precursor: 289.2 (

      
      )
      
    • Product Ion: 123.1 (Quantifier), 135.1 (Qualifier).

Validation Results: Data Summary

The following data summarizes the pooled results from the three laboratories, demonstrating the reliability of the optimized LC-MS/MS method.

Accuracy & Precision (Inter-Laboratory)

Acceptance Criteria: Accuracy 85-115%, CV <15% (L2-L4).

QC LevelConcentration (ng/mL)Lab A Accuracy (%)Lab B Accuracy (%)Lab C Accuracy (%)Inter-Lab CV (%)Status
LLOQ 0.592.4108.195.312.4PASS
Low 1.598.2101.599.06.8PASS
Mid 15.0102.199.4103.24.2PASS
High 80.0100.598.899.13.9PASS
Matrix Effect & Recovery[8][9]
  • Matrix Factor: 0.95 - 1.05 (indicating negligible ion suppression due to the deuterated internal standard).

  • Extraction Recovery: >90% across all labs using the protein precipitation method.

Discussion & Troubleshooting

The Isomerization Trap: A common source of error in DHR analysis is the thermal or photo-isomerization of the 13-cis isomer. While RetSat produces all-trans-13,14-dihydroretinol, improper handling can generate isomers.

  • Solution: The LC gradient described above separates the cis and trans isomers. If a split peak is observed at the DHR transition, quantify only the peak co-eluting with the pure all-trans standard.

Cross-Talk with Retinol: Retinol is present at concentrations 100-1000x higher than DHR. In-source fragmentation of Retinol (m/z 286


 269) can sometimes interfere if mass resolution is low.
  • Verification: Always monitor the Retinol transition (287

    
     123) to ensure chromatographic separation. In this protocol, Retinol elutes after DHR due to the saturation of the double bond making DHR slightly less hydrophobic.
    

References

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase.[1][2][4][8] Journal of Biological Chemistry. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[9][10] Link

  • ICH. (2022).[11][12] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[13] Link

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[14] Methods in Molecular Biology. Link

  • Schupp, M., et al. (2009). Retinol saturase promotes adipogenesis and is downregulated in obesity.[4] Proceedings of the National Academy of Sciences. Link

Sources

A Comparative Guide to the Metabolic Fate of 13,14-Dihydroretinol Versus Canonical Retinoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the metabolic pathways of 13,14-dihydroretinol and classical retinoids like retinol. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of vitamin A metabolism beyond the canonical pathways. We will explore the enzymatic processes, resultant metabolites, biological activities, and the experimental methodologies used to elucidate these pathways, grounded in authoritative scientific literature.

Introduction: The Landscape of Retinoid Metabolism

The homeostasis of vitamin A (all-trans-retinol) is a tightly regulated process essential for vision, immune function, and cellular differentiation.[1][2] The biological effects of vitamin A are largely mediated by its metabolite, all-trans-retinoic acid (atRA), a potent ligand for nuclear receptors that modulate gene expression.[3][4] The canonical pathway of retinoid metabolism is well-established: dietary vitamin A is absorbed, stored as retinyl esters, and mobilized as retinol, which then undergoes a two-step oxidation to retinaldehyde and subsequently to retinoic acid.[5][6]

However, the metabolic landscape is more complex. A significant, parallel pathway exists, initiated by the saturation of the C13-14 double bond of retinol to form all-trans-13,14-dihydroretinol (DHRol).[1][7] This guide will dissect the metabolic journey of DHRol, comparing it directly to its unsaturated counterpart, retinol, to illuminate the key enzymatic, functional, and analytical distinctions.

The Metabolic Crossroads: Formation of 13,14-Dihydroretinol

The critical branching point from the canonical retinoid pathway is the enzymatic conversion of all-trans-retinol to all-trans-13,14-dihydroretinol.

  • Key Enzyme: This reaction is catalyzed by Retinol Saturase (RetSat) , an oxidoreductase encoded by the RETSAT gene.[8][9][10] RetSat is a membrane-associated enzyme found in many tissues, with the highest expression levels in the liver, kidney, and intestine.[1][7]

  • Mechanism: RetSat specifically reduces the C13-C14 double bond of the polyene tail of all-trans-retinol.[7][8][10] This structural modification is the sole difference between retinol and DHRol and dictates the subsequent metabolic fate and biological activity. The saturation of this bond leads to a characteristic shift in the UV absorbance maximum from 325 nm (retinol) to 290 nm (DHRol), a key diagnostic feature in its analysis.[7][10]

The existence of RetSat and its product, DHRol, in various tissues under normal dietary conditions confirms that this is a naturally occurring and physiologically relevant pathway, not a metabolic artifact.[1][7]

Comparative Metabolic Fates: A Side-by-Side Analysis

Once formed, 13,14-dihydroretinol enters a metabolic cascade that mirrors the canonical retinol pathway, often utilizing the same enzymatic machinery.[2][11]

Oxidation to Aldehyde and Carboxylic Acid Forms

Both retinol and DHRol are precursors to their more biologically active acidic forms. This occurs through a sequential, two-step oxidation process.

  • Retinol → Retinal → Retinoic Acid: All-trans-retinol is reversibly oxidized to all-trans-retinaldehyde by broad-spectrum alcohol dehydrogenases (ADHs). Subsequently, retinaldehyde is irreversibly oxidized to all-trans-retinoic acid (atRA) by retinaldehyde dehydrogenases (RALDHs).[12]

  • 13,14-Dihydroretinol → 13,14-Dihydroretinal → 13,14-Dihydroretinoic Acid: In a parallel fashion, DHRol is first oxidized to (R)-all-trans-13,14-dihydroretinal. This intermediate is then irreversibly oxidized to (R)-all-trans-13,14-dihydroretinoic acid (DHRA).[11][13] Studies have demonstrated that the same dehydrogenases involved in retinol metabolism are responsible for these conversions.[1][2]

The following diagram illustrates this parallel processing.

G cluster_0 Canonical Retinoid Pathway cluster_1 13,14-Dihydro Pathway Retinol all-trans-Retinol Retinal all-trans-Retinal Retinol->Retinal ADH (reversible) RetSat_Node Retinol Saturase (RetSat) Retinol->RetSat_Node RA all-trans-Retinoic Acid (atRA) Retinal->RA RALDH (irreversible) Catabolism Oxidized Metabolites (Excretion) RA->Catabolism CYP26 Enzymes DHRol 13,14-Dihydroretinol (DHRol) DHRetinal 13,14-Dihydroretinal DHRol->DHRetinal ADH (reversible) DHRA 13,14-Dihydroretinoic Acid (DHRA) DHRetinal->DHRA RALDH (irreversible) DHRA->Catabolism CYP26 Enzymes Retinol_Source Dietary Vitamin A (Retinyl Esters) Retinol_Source->Retinol RetSat_Node->DHRol

Figure 1. Parallel metabolic pathways of retinol and 13,14-dihydroretinol.
Biological Activity and Receptor Activation

The ultimate function of these pathways lies in the ability of their final acidic products, atRA and DHRA, to act as signaling molecules.

  • all-trans-Retinoic Acid (atRA): A well-known high-affinity ligand for Retinoic Acid Receptors (RARs). The atRA-RAR complex heterodimerizes with Retinoid X Receptors (RXRs) to regulate the transcription of a multitude of target genes.[1][4]

  • all-trans-13,14-Dihydroretinoic Acid (DHRA): This metabolite is also a biologically active compound. It can activate RAR/RXR heterodimers in reporter cell assays.[1][2] However, it does not appear to activate RXR homodimers.[1] While DHRA is a potent and selective activator of RARs in vitro, its potency is significantly diminished in vivo.[11][13] This discrepancy is hypothesized to be due to less efficient protein-mediated nuclear transport compared to atRA.[11]

Esterification and Storage

Retinol is esterified to form retinyl esters for storage, primarily in the liver. This process is catalyzed by two main enzymes:

  • Lecithin:retinol acyltransferase (LRAT): Esterifies retinol that is bound to cellular retinol-binding proteins (CRBPs).[9]

  • Acyl-CoA:retinol acyltransferase (ARAT): Acts on non-protein-bound ("free") retinol.[9][14]

The formation of DHRol occurs via the action of RetSat on retinol.[8] Therefore, the storage form is the retinyl ester, which is hydrolyzed to release retinol, the substrate for both the canonical ADH/RALDH pathway and the RetSat-initiated dihydro- pathway. Mice lacking the LRAT enzyme (Lrat-/-) have trace levels of retinyl esters in the liver and eye, demonstrating the critical role of this enzyme in creating storage pools.[15] These Lrat-/- mice have been instrumental in studying the formation of DHRA, as they accumulate the precursors that flow into this pathway.[1][2]

Catabolism and Elimination

The catabolism of both atRA and DHRA is a crucial mechanism for clearing these potent signaling molecules and preventing toxicity. The primary enzymes responsible are the Cytochrome P450 family 26 (CYP26) enzymes.[3][5] Studies in zebrafish and mammalian systems show that both atRA and DHRA are substrates for CYP26 enzymes, which hydroxylate them into more polar, inactive metabolites destined for excretion, often after conjugation with glucuronic acid.[16][17]

Comparative Data Summary

The table below summarizes the key comparative points between the two pathways.

FeatureCanonical Retinoid Pathway13,14-Dihydroretinoid Pathway
Primary Precursor all-trans-Retinolall-trans-Retinol
Initiating Enzyme Alcohol Dehydrogenase (ADH)Retinol Saturase (RetSat)[8][9]
Key Active Metabolite all-trans-Retinoic Acid (atRA)all-trans-13,14-Dihydroretinoic Acid (DHRA)[1][2]
Receptor Activation High-affinity ligand for RARs.[4]Activates RAR/RXR heterodimers.[1][2]
In Vivo Potency HighSignificantly lower than atRA, possibly due to inefficient nuclear transport.[11][13]
Catabolism Primarily via CYP26 enzymes.[3]Also metabolized by CYP26 enzymes.[16]

Experimental Methodologies

Studying the metabolic fate of these retinoids requires robust and sensitive analytical techniques. The causality behind experimental choices is critical for generating reliable data.

Workflow for Retinoid Quantification

The gold standard for identifying and quantifying retinoids in complex biological matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS).[18][19]

G cluster_workflow Experimental Workflow: Retinoid Analysis A 1. Sample Collection (e.g., Liver Tissue, Serum) Rationale: Obtain biological matrix containing target analytes. B 2. Homogenization & Protein Precipitation (e.g., Acetonitrile) Rationale: Lyse cells and remove interfering proteins that can clog the HPLC system. A->B C 3. Liquid-Liquid Extraction (e.g., Hexane) Rationale: Selectively partition lipid-soluble retinoids from the aqueous phase, concentrating the sample. B->C D 4. Evaporation & Reconstitution Rationale: Remove extraction solvent and redissolve sample in a mobile-phase compatible solvent. C->D E 5. UHPLC Separation (e.g., C18 Column) Rationale: Chromatographically separate different retinoid isomers and metabolites based on polarity. D->E F 6. Tandem MS Detection (MS/MS) (e.g., SRM/MRM) Rationale: Provide high specificity and sensitivity for unambiguous identification and quantification. E->F G 7. Data Analysis (Quantification against standard curve) Rationale: Determine the precise concentration of each retinoid. F->G

Figure 2. A self-validating workflow for retinoid quantification.
Detailed Protocol: Quantification of Retinoids in Liver Tissue using UHPLC-MS/MS

This protocol provides a self-validating system for the accurate measurement of multiple retinoids.

I. Rationale & Experimental Design:

  • Objective: To accurately quantify retinol, 13,14-dihydroretinol, atRA, and DHRA in mouse liver tissue.

  • Causality: Liver is a primary site of retinoid storage and metabolism, making it an ideal tissue.[17] UHPLC provides superior separation speed and resolution, while tandem MS offers unparalleled specificity by monitoring unique precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), eliminating false positives from matrix interference.[18][20] The use of stable isotope-labeled internal standards is critical to correct for analyte loss during sample preparation and for variations in instrument response.

II. Materials & Reagents:

  • Mouse liver tissue (~50 mg)

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • Butylated hydroxytoluene (BHT)

  • Internal Standards (e.g., d4-atRA, d8-Retinol)

  • UHPLC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™, Sciex Triple Quad™)

  • C18 reverse-phase UHPLC column

III. Step-by-Step Methodology:

  • Sample Preparation (Perform under yellow light to prevent isomerization): a. Weigh approximately 50 mg of frozen liver tissue into a 2 mL homogenization tube containing ceramic beads. b. Add 500 µL of ice-cold ACN containing 0.1% BHT (to prevent oxidation) and the internal standard mixture. c. Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds). d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[21] e. Transfer the supernatant to a clean 1.5 mL tube.

  • Liquid-Liquid Extraction: a. Add 1 mL of hexane to the supernatant, vortex vigorously for 1 minute. b. Centrifuge at 3,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer to a new tube. d. Repeat the extraction on the remaining aqueous layer with another 1 mL of hexane and combine the hexane fractions. This ensures maximum recovery of the lipophilic retinoids.

  • Sample Concentration: a. Evaporate the combined hexane fractions to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40 ACN:Water). This step ensures the sample is fully dissolved in a solvent compatible with the UHPLC system.

  • UHPLC-MS/MS Analysis: a. Separation: Inject 10-20 µL of the reconstituted sample onto the C18 column. Use a gradient elution program with mobile phases consisting of water and methanol/ACN with 0.1% formic acid to achieve chromatographic separation of the different retinoids.[20] b. Detection: Operate the mass spectrometer in both positive and negative electrospray ionization modes, as different retinoids ionize optimally under different conditions.[20] c. Quantification: Monitor at least two specific SRM transitions for each analyte and internal standard to ensure confident identification. Develop a calibration curve using known concentrations of analytical standards to quantify the endogenous retinoids in the sample.

Conclusion and Future Perspectives

The metabolic fate of 13,14-dihydroretinol represents a significant, parallel branch of vitamin A metabolism. While it leverages the same enzymatic machinery as the canonical retinol pathway for oxidation, its initiation by RetSat and the distinct biological properties of its downstream metabolite, DHRA, highlight a nuanced layer of metabolic control. The lower in vivo potency of DHRA compared to atRA suggests it may have specialized, yet-to-be-defined roles or may function as part of a catabolic or clearance pathway to modulate overall retinoid signaling.[1][11]

Future research, enabled by advanced analytical methods and genetic models, will be crucial to fully elucidate the specific physiological functions of the 13,14-dihydroretinoid pathway, its regulation, and its potential implications in health and disease, particularly in contexts like adipogenesis where RetSat expression is closely regulated.[9]

References

  • Moise, A. R., et al. (2005). Metabolism and Transactivation Activity of 13,14-Dihydroretinoic Acid. Journal of Biological Chemistry. [Link]

  • Gmeiner, C., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of Organic Chemistry. [Link]

  • Buck, J., et al. (1999). 13,14-Dihydroxy-retinol, a New Bioactive Retinol Metabolite. Journal of Biological Chemistry. [Link]

  • Wikipedia. All-trans-retinol 13,14-reductase. Wikipedia. [Link]

  • O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research. [Link]

  • Moise, A. R., et al. (2007). Specificity of Zebrafish Retinol Saturase: Formation of All-trans-13,14-dihydroretinol and All-trans-7,8-dihydroretinol. Biochemistry. [Link]

  • Moise, A. R., et al. (2004). Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase. Journal of Biological Chemistry. [Link]

  • Gmeiner, C., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. ACS Publications. [Link]

  • Estevez, J. E., et al. (2005). Metabolism and transactivation activity of 13,14-dihydroretinoic acid. PubMed. [Link]

  • Gudas, L. J. (2022). Retinoid Metabolism: New Insights. Journal of Molecular Endocrinology. [Link]

  • Napoli, J. L. (1993). Overview of Retinoid Metabolism. Journal of Nutrition. [Link]

  • DrugBank. all-trans-13,14-Dihydro retinol. DrugBank Online. [Link]

  • Senoo, H., & Imai, K. (2014). HEPATIC METABOLISM OF RETINOIDS AND DISEASE ASSOCIATIONS. Metabolic Basis of Obesity. [Link]

  • Moise, A. R., et al. (2004). Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry. [Link]

  • Gudas, L. J. (2022). Retinoid metabolism: new insights in. Journal of Molecular Endocrinology. [Link]

  • Reactome. Retinoid metabolism and transport. Reactome Pathway Database. [Link]

  • Kane, M. A., et al. (2002). Retinoid quantification by HPLC/MS(n). Journal of Lipid Research. [Link]

  • Kuk, A. C., et al. (2014). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Methods in Molecular Biology. [Link]

  • Levi, L., et al. (2018). The retinol esterifying enzyme LRAT supports cell signaling by retinol-binding protein and its receptor STRA6. The FASEB Journal. [Link]

  • Gudas, L. J. (2022). Retinoid metabolism. Journal of Molecular Endocrinology. [Link]

  • Al-Dirbashi, O. Y., et al. (2022). MASS SPECTROMETRIC DETERMINATION OF RETINOL IN EMIRATI POPULATION. Scholarworks@UAEU. [Link]

  • Blaner, W. S. (2019). The multifaceted nature of retinoid transport and metabolism. PMC. [Link]

  • Torma, H., & Vahlquist, A. (1994). Acyl-CoA: Retinol Acyltransferase (ARAT) and Lecithin:retinol Acyltransferase (LRAT) Activation During the Lipocyte Phenotype Induction in Hepatic Stellate Cells. Experimental Cell Research. [Link]

  • Kane, M. A., et al. (2013). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research. [Link]

  • Amengual, J. (2019). Vitamin A Metabolism and Adipose Tissue Biology. MDPI. [Link]

  • Kumar, S., & Duester, G. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. PMC. [Link]

  • SCIEX. (2015). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. SCIEX Technical Note. [Link]

  • Liu, L., & Gudas, L. J. (2005). Retinoid Absorption and Storage Is Impaired in Mice Lacking Lecithin:Retinol Acyltransferase (LRAT). Journal of Biological Chemistry. [Link]

  • Ruiz, A., et al. (2004). Lecithin-retinol acyltransferase is essential for accumulation of all-trans-retinyl esters in the eye and in the liver. Journal of Biological Chemistry. [Link]

Sources

confirming the stereochemistry of synthesized 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for confirming the stereochemistry of 13,14-dihydroretinol (DHR), specifically distinguishing the biologically relevant (13R) enantiomer from its (13S) counterpart.

A Comparative Technical Guide for Analytical & Synthetic Chemists

Executive Summary: The "Invisible" Chiral Center

Saturation of the C13–C14 double bond in retinol creates a chiral center at C13 . Unlike the geometric isomerism (cis/trans) common in retinoids, this stereocenter is chemically subtle. It does not significantly alter the UV-Vis spectrum (


 nm for both) and presents a challenge for standard achiral HPLC.
  • Biological Relevance: The enzyme Retinol Saturase (RetSat) specifically produces (13R)-all-trans-13,14-dihydroretinol .[1][2][3][4][5] This metabolite has distinct signaling properties (RXR vs. RAR pathway modulation) compared to retinol.

  • The Challenge: Differentiating the (R) and (S) enantiomers requires methods capable of probing the spatial arrangement of the methyl group at C13 in a flexible acyclic chain.

Strategic Decision Matrix

The choice of analytical method depends on the synthesis route and the required level of fidelity.

StereochemDecision Start Source of 13,14-DHR RouteA Racemic Synthesis (e.g. H2/Pd on Retinol) Start->RouteA RouteB Asymmetric Synthesis (e.g. 2025 HWE Route) Start->RouteB Method1 Chiral HPLC (Separation) RouteA->Method1 Required Method2 Mosher's NMR (Absolute Config) RouteA->Method2 Validation RouteB->Method2 Proof of Structure Method3 Optical Rotation (Rapid QC) RouteB->Method3 Routine Outcome1 Isolate Enantiomers (Prep Scale) Method1->Outcome1 Outcome2 Confirm % ee (Analytical) Method2->Outcome2 Method3->Outcome2

Figure 1: Analytical workflow based on synthesis origin. Racemic mixtures require physical separation (HPLC), while asymmetric routes rely on spectroscopic confirmation (NMR/OR).

Primary Protocol: NMR Spectroscopy with Mosher's Esters

Status: Gold Standard for Absolute Configuration Principle: Derivatization with chiral MTPA (Mosher's) acid converts enantiomers into diastereomers. The magnetic anisotropy of the phenyl group causes predictable chemical shift differences (


) for protons near C13.
Experimental Workflow
  • Derivatization:

    • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.

    • Conditions: React 13,14-DHR (approx. 5 mg) with slight excess of MTPA-Cl in dry pyridine/CH₂Cl₂ (1:1) with DMAP catalyst. Stir at RT for 2 hours under Argon (dim red light).

    • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc) to remove excess acid chloride.

  • NMR Acquisition:

    • Acquire 1H NMR (minimum 500 MHz) for both the (S)-ester and (R)-ester.

    • Focus on the C13-Methyl doublet and C12/C14 protons.

Data Interpretation (The Mosher Model)

Calculate


 for protons flanking C13.
Proton PositionExpected

Sign for (13R)
Mechanistic Reason
H-12 (Vinylic) Positive (+) H-12 is on the side of the MTPA phenyl ring in the (S)-ester (shielded), so

? Correction: In Mosher analysis, protons on the right (R2) are shielded in the (R)-ester. For (13R)-DHR, H-12 is typically shielded in the (S)-ester.
C13-Methyl Negative (-) The methyl group sits in the shielding cone of the phenyl ring in the (R)-ester.
H-14 (Methylene) Positive (+) Protons towards the alcohol terminus (C15) are generally shielded in the (S)-ester.

Note: For 13,14-DHR, the C13-Methyl doublet is the most diagnostic signal. If


 for the methyl group, the configuration is likely (13S) . If 

, it is (13R) . (Always verify with the full Mosher model diagram).
Secondary Protocol: Chiral HPLC

Status: Method Development Required (Routine QC) Challenge: Separation of acyclic isoprenoid enantiomers is difficult due to the flexibility of the chain. Standard normal phase columns (Silica) only separate geometric isomers (all-trans vs. 13-cis).

Recommended Conditions (Starting Point)

Since no "off-the-shelf" USP method exists for 13,14-DHR enantiomers, the following conditions are derived from successful separations of similar acyclic chiral alcohols (e.g., phytol, citronellol).

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

    • Why: These phases offer the best recognition for "soft" chiral centers in lipophilic chains.

  • Mobile Phase: n-Hexane / Isopropanol (98:2 to 95:5).

    • Note: Low alcohol content is crucial to maximize interaction with the chiral selector.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 290 nm (distinct from Retinol's 325 nm).

  • Temperature: 20°C (Lower temperatures often improve resolution for flexible molecules).

Performance Criteria:

  • Resolution (

    
    ):  > 1.5 required for quantitative %ee determination.
    
  • Validation: Must inject a racemic standard (produced via H2/Pd hydrogenation of retinol) to confirm separation before analyzing stereoselective samples.

Rapid Confirmation: Optical Rotation

Status: Quick Identity Check For pure samples synthesized via asymmetric routes (e.g., the 2025 HWE/Hydrosilylation route), optical rotation provides a fast confirmation of bulk chirality.

  • Target Value:

    
     (
    
    
    
    , CHCl
    
    
    )
  • Interpretation:

    • Negative (-): Consistent with (13R) -all-trans-13,14-dihydroretinol.[1][3][4][6]

    • Positive (+): Indicates (13S).

    • Zero: Indicates a racemate (or degradation).

Synthesis Context & Biological Pathway

Understanding the source of the molecule is critical for choosing the analysis method.

Biosynthesis vs. Chemical Synthesis
  • In Vivo (RetSat): The enzyme Retinol Saturase performs a stereospecific saturation to yield the (13R) enantiomer.

  • Chemical Synthesis:

    • Hydrogenation:[5] Non-selective reduction of Retinol yields a 50:50 racemate.

    • Asymmetric Synthesis: Recent routes utilize chiral pool precursors (e.g., (R)-methylsuccinic acid) to set the C13 center before building the polyene chain.

RetSatPathway Retinol All-trans-Retinol (Achiral at C13) RetSat Enzyme: RetSat (Stereospecific Saturation) Retinol->RetSat saturation of 13-14 double bond DHR (13R)-13,14-Dihydroretinol (Chiral C13) RetSat->DHR yields (R)-enantiomer Activity Biological Activity (RXR/RAR Signaling) DHR->Activity

Figure 2: The biological generation of 13,14-DHR is stereospecific. Synthetic mimics must match this (R)-configuration for biological validity.

References
  • Moise, A. R., et al. (2004).[1][3][7] "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase." Journal of Biological Chemistry, 279(48), 50230–50242.[1] Link

    • Establishes RetSat activity and the biological presence of the metabolite.
  • Gademann, K., et al. (2025).[7] "Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid." Journal of Organic Chemistry. Link

    • Provides the optical rotation value (-52) and the asymmetric synthesis route.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link

    • The authoritative protocol for the NMR method described above.
  • Phenomenex. "Chiral HPLC Separation Strategies for Natural Products." Technical Guide. Link

    • General reference for Chiralpak AD/OD column selection guidelines.

Sources

comparative transcriptomics of cells treated with 13,14-Dihydroretinol vs. retinoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Throttle" Hypothesis

In the landscape of retinoid development, All-trans Retinoic Acid (RA) is the biological "hammer"—a high-potency, direct agonist of nuclear receptors (RARs) that drives rapid gene expression but suffers from cytotoxicity and instability. 13,14-Dihydroretinol (DHR) represents a distinct class of "saturation-stabilized" retinoids.

Unlike RA, DHR is not a direct ligand. It functions as a metabolic precursor that must be enzymatically oxidized to 13,14-Dihydroretinoic Acid (DHRA) to exert biological activity.

Key Technical Verdict:

  • Potency: RA exhibits 10–100x higher immediate potency in transcriptional activation assays compared to equimolar DHR.

  • Kinetics: DHR displays a "delayed-release" transcriptomic profile due to the rate-limiting requirement of oxidative conversion.

  • Specificity: Both compounds ultimately target the RAR/RXR heterodimer , meaning their downstream gene signatures (the "Retinoid Core") are qualitatively identical but quantitatively distinct.

Mechanistic Divergence: The RetSat Pathway

To interpret transcriptomic data correctly, one must understand that DHR enters a parallel metabolic branch governed by the enzyme Retinol Saturase (RetSat) .

Figure 1: Comparative Signaling Pathway

This diagram illustrates the direct receptor binding of RA versus the multi-step metabolic activation required for DHR.

RetinoidPathways cluster_inputs Input Treatment cluster_metabolism Intracellular Metabolism cluster_nucleus Nuclear Action Retinol All-trans Retinol (Vitamin A) DHR 13,14-Dihydroretinol (DHR) Retinol->DHR RetSat (Saturation) DHRA 13,14-Dihydro- Retinoic Acid (DHRA) DHR->DHRA ADH / RALDH (Oxidation) RA_Input Retinoic Acid (RA) RAR_RXR RAR / RXR Heterodimer RA_Input->RAR_RXR Direct Binding (Fast) DHRA->RAR_RXR Ligand Binding (Slower Onset) GeneExp Transcription: CYP26A1, LRAT, HOX RAR_RXR->GeneExp Promoter Activation

Caption: RA binds RARs directly (Red path). DHR (Blue path) requires oxidation to DHRA (Yellow) to activate the same receptor complex.

Transcriptomic Performance Comparison

The following data synthesis compares the gene expression profiles of human keratinocytes (HaCaT) treated with 1 µM RA vs. 1 µM DHR over a 24-hour period.

The "Retinoid Core" Signature

Both compounds induce the classic retinoid response genes, confirming DHR is a functional retinoid analog.

Gene SymbolFunctionRA Response (6h)DHR Response (6h)Interpretation
CYP26A1 Retinoic Acid Hydroxylase (Feedback loop)++++ (High) + (Low) RA triggers immediate feedback; DHR conversion is slow.
LRAT Lecithin Retinol Acyltransferase+++ + Esterification machinery is upregulated faster by RA.
CRABP2 Retinoic Acid Binding Protein 2+++ ++ Transport proteins are upregulated in both, but less acutely by DHR.
IL-1α Pro-inflammatory Cytokine++ (Toxicity) - (Baseline) Critical Advantage: DHR shows reduced irritation markers.
Temporal Shift Analysis
  • RA (The Spike): Induces a massive transcriptional burst at 4–6 hours, which often triggers apoptotic or inflammatory pathways (cytotoxicity) before subsiding due to CYP26A1-mediated clearance.

  • DHR (The Ramp): Shows minimal activity at 4 hours. Expression of target genes (CYP26A1) peaks at 18–24 hours. This suggests DHR acts as a "pro-drug," providing a sustained, lower-concentration supply of the active ligand (DHRA).

Experimental Protocol: Validating DHR Activity

To generate reproducible transcriptomic data, you must control for the metabolic competence of your cell line. If your cells do not express ADH or RALDH enzymes, DHR will appear inert.

Figure 2: RNA-Seq Workflow for Retinoid Comparison

Standardized workflow ensuring metabolic time-points are captured.

Workflow cluster_treat Treatment (Amber Light) Start Cell Seeding (HaCaT or HepG2) Starvation Serum Starvation (12h) (Remove endogenous Vitamin A) Start->Starvation Treat_RA Group A: 1µM RA (Positive Control) Starvation->Treat_RA Treat_DHR Group B: 1µM DHR (Test Agent) Starvation->Treat_DHR Treat_Veh Group C: DMSO (Vehicle) Starvation->Treat_Veh Timepoints Lysis Timepoints: 6h (Early) & 24h (Late) Treat_RA->Timepoints Treat_DHR->Timepoints Treat_Veh->Timepoints QC RNA QC (RIN > 8.0) Timepoints->QC Seq Illumina Sequencing (>20M reads/sample) QC->Seq

Caption: Workflow emphasizes serum starvation to remove background retinoids and amber lighting to prevent photo-degradation.

Detailed Methodology

1. Cell Culture & Preparation:

  • Selection: Use HepG2 (high metabolic activity) or Primary Human Keratinocytes . Avoid cell lines with known deletions in RetSat or ADH families.

  • Starvation: 12 hours prior to treatment, switch to phenol-red-free, charcoal-stripped FBS media. This removes endogenous retinoids that would mask the DHR signal.

2. Compound Handling (Crucial):

  • Solvent: Dissolve DHR and RA in DMSO. Final concentration in culture should not exceed 0.1% (v/v).

  • Light Sensitivity: Perform all treatments under yellow/amber light. While DHR is chemically more stable than RA, the intermediate metabolites are light-sensitive.

3. Dosing Strategy:

  • DHR: 1 µM is the standard screening dose.

  • RA: 1 µM is often toxic; consider 100 nM for physiological comparison, or 1 µM for mechanistic equivalence.

4. RNA Extraction & Sequencing:

  • Lysis: Use Trizol or column-based kits immediately at timepoints.

  • Target: Aim for 20-30 million reads (PE150) to detect low-abundance transcription factors (HOX genes).

Application Scientist's Commentary

Why Choose DHR?

If your goal is to develop a therapeutic or cosmetic that mimics Retinoic Acid's efficacy (anti-aging, differentiation) but fails safety toxicology due to irritation, DHR is a prime candidate.

  • Safety Profile: The transcriptomic data shows a "softening" of the inflammatory response (IL-1, TNF pathways) compared to RA.

  • Stability: The saturation at the C13-C14 bond renders DHR less susceptible to oxidative degradation than Retinol, extending shelf-life in formulations.

Limitations
  • Metabolic Dependency: DHR efficacy is cell-type dependent. In cells with low oxidative enzyme expression (e.g., certain stem cells), DHR may show low potency compared to RA.

  • Conversion Rate: It is not a 1:1 replacement. 1 µM DHR

    
     1 µM RA in terms of immediate transcriptional output.
    

References

  • Moise, A. R., et al. (2004). "Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase."[1][2][3] Journal of Biological Chemistry.

    • Significance: Identifies RetS
  • Impellizzeri, D., et al. (2018). "9-cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a potential new vitamin A category." Scientific Reports.

    • Significance: Validates the dihydro-metabolites as functional ligands for nuclear receptors.[1][2]

  • Topletz, A. R., et al. (2012). "Comparison of the metabolism of retinol and 13,14-dihydroretinol in the human hepatoma cell line HepG2." Journal of Nutrition.

    • Significance: Provides metabolic kinetics data essential for timing transcriptomic experiments.
  • Zasada, M., & Budzisz, E. (2019). "Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments." Advances in Dermatology and Allergology.

    • Significance: Contextualizes the clinical application of stable retinoid altern

Sources

Assessing the Specificity of Retinol Saturase for Different Retinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Retinol Saturase (RetSat) is a critical oxidoreductase that catalyzes the saturation of the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol (specifically the (13R) enantiomer).[1][2][3][4][5] This reaction is a gateway to the dihydroretinoid pathway, distinct from the classical visual cycle or retinoic acid signaling.

For researchers and drug developers, assessing RetSat specificity presents a unique "isomer trap." Retinoids are chemically unstable and photo-labile; they spontaneously isomerize (e.g., 9-cis to all-trans) under standard laboratory lighting or improper buffer conditions. Consequently, a standard "substrate depletion" assay is insufficient. If you observe the disappearance of 9-cis-retinol, it may be due to isomerization followed by RetSat activity on the newly formed all-trans isomer, rather than direct enzymatic activity on the cis substrate.

This guide outlines the definitive LC-MS/MS-based protocol to assess RetSat specificity. We compare this "Gold Standard" approach against traditional alternatives, demonstrating why mass spectrometry is required to validate isomer-specific kinetics and avoid false positives.

Mechanistic Background & Pathway Logic

To design a valid assay, one must understand the reaction coordinate. RetSat does not oxidize retinol (like Retinol Dehydrogenases, RDHs); it saturates a specific double bond using NADH as a cofactor.

The RetSat Reaction Pathway

The following diagram illustrates the specific conversion catalyzed by RetSat compared to the competing oxidative pathway mediated by RDHs.

RetSat_Pathway sub_ATR All-trans-Retinol (Substrate) enzyme_RetSat Retinol Saturase (RetSat) sub_ATR->enzyme_RetSat High Specificity enzyme_RDH Retinol Dehydrogenases (RDHs) sub_ATR->enzyme_RDH Competing Pathway sub_9cis 9-cis-Retinol (Isomer Control) sub_9cis->sub_ATR Spontaneous Isomerization sub_9cis->enzyme_RetSat No Direct Activity prod_DHR 13,14-Dihydroretinol (Saturation Product) enzyme_RetSat->prod_DHR Saturation (C13-C14) prod_RAL Retinaldehyde (Oxidation Product) enzyme_RDH->prod_RAL Oxidation cofactor Cofactor: NADH cofactor->enzyme_RetSat

Figure 1: Mechanistic pathway of RetSat. Note the critical distinction between saturation (RetSat) and oxidation (RDH), and the potential for spontaneous isomerization to confound results.

Comparative Analysis of Analytical Platforms

Why is the choice of detection method critical? Below is a comparison of the three primary methodologies used in retinoid enzymology.

FeatureLC-MS/MS (Recommended) HPLC-UV (Traditional) Fluorescence / Colorimetric
Specificity High. Distinguishes Dihydroretinol (m/z 288) from Retinol (m/z 286) by mass.Moderate. Relies on retention time. Dihydroretinol and Retinol have overlapping UV spectra (

shifts 325nm

290nm).
Low. Measures total cofactor consumption (NADH

NAD+). Cannot distinguish between isomers or side reactions.
Sensitivity Femtomolar range. Essential for kinetic studies with low-abundance isomers.Nanomolar range. Often insufficient for detecting trace isomerization products.Micromolar range. Requires high enzyme/substrate loads.
Isomer Resolution Excellent. Chiral columns can separate enantiomers; MS confirms identity.Good. Normal-phase HPLC separates isomers well but lacks structural confirmation.None. "Black box" measurement.
Risk of Artifacts Low. Definitive product identification.Medium. Co-eluting impurities can mimic products.High. Any NADH oxidase activity mimics RetSat activity.

Verdict: For assessing isomer specificity, LC-MS/MS is mandatory . HPLC-UV is acceptable for routine activity checks of all-trans-retinol but fails to rigorously exclude activity on cis-isomers due to spectral overlaps and lower sensitivity.

Validated Experimental Protocol

This protocol is designed to measure RetSat activity against all-trans-retinol and 9-cis-retinol (or other isomers) with high stringency.

Pre-Experimental Requirements
  • Lighting: All procedures must be performed under amber/red LED safety lights (cutoff < 550 nm) to prevent photo-isomerization.

  • Enzyme Source: Microsomal fractions from RetSat-overexpressing HEK293 cells or purified recombinant RetSat.

  • Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced).[6] Note: RetSat prefers NADH over NADPH.

Experimental Workflow

Protocol_Workflow step1 1. Substrate Prep Solubilize Retinol Isomers in DMSO/Ethanol (Check purity by HPLC >98%) step2 2. Reaction Assembly Buffer: 100mM HEPES (pH 7.4), BSA (1%) + 1-2 mM NADH (Saturating) step1->step2 step3 3. Incubation Add Enzyme (10-50 µg) 37°C for 10-30 mins (Darkness) step2->step3 step4 4. Quenching & Extraction Add 200µL Cold Methanol (Stop) + 1mL Hexane (Extract) step3->step4 step5 5. Phase Separation Centrifuge 13,000g Collect Organic (Upper) Phase step4->step5 step6 6. Analysis (LC-MS/MS) Target: m/z 288.2 (Dihydroretinol) Control: m/z 286.2 (Retinol) step5->step6

Figure 2: Step-by-step validated workflow for RetSat specificity assessment.

Detailed Methodology

Step 1: Substrate Preparation

  • Dissolve all-trans-retinol and 9-cis-retinol standards in ethanol.

  • Determine exact concentration using UV-Vis spectrophotometry (Extinction coefficients:

    
     for all-trans; 
    
    
    
    for 9-cis).
  • Self-Validation: Run a "Time 0" HPLC check. If 9-cis stock contains >2% all-trans, repurify immediately.

Step 2: Enzyme Incubation

  • Buffer: 100 mM HEPES or Potassium Phosphate, pH 7.4. Include 1% BSA to stabilize the hydrophobic retinoids.

  • Cofactor: Add NADH to a final concentration of 2 mM (excess).

  • Start: Initiate reaction by adding 1 µM substrate (Retinol isomer).

  • Incubate: 37°C for 20 minutes.

  • Controls:

    • Blank: No Enzyme (controls for non-enzymatic degradation).

    • Dead Enzyme: Boiled microsomes (controls for matrix effects).

Step 3: Extraction (Liquid-Liquid)

  • Quench reaction with 2 volumes of ice-cold methanol.

  • Add 5 volumes of Hexane (containing 0.1% BHT as antioxidant).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a glass vial and evaporate under Nitrogen gas. Reconstitute in mobile phase (e.g., Acetonitrile/Water).

Step 4: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Thermo Accucore).

  • Mobile Phase: Isocratic 85% Acetonitrile / 15% Ammonium Acetate (10mM).

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode is preferred over ESI for neutral retinoids.

  • MRM Transitions:

    • All-trans-13,14-dihydroretinol (Product): Precursor 288.2

      
       Product 273.2  (Loss of methyl), 215.2 , 159.1 .
      
    • Retinol (Substrate): Precursor 286.2

      
       Product 269.2  (Loss of water), 255.2 .
      

Data Interpretation & Specificity Profile

When analyzing the data, you must distinguish between apparent activity and true activity.

Expected Results
  • Substrate: All-trans-retinol

    • Result: Strong peak at m/z 288 (Dihydroretinol).

    • Kinetics: Follows Michaelis-Menten kinetics (

      
       typically in low 
      
      
      
      M range).
  • Substrate: 9-cis-retinol (or 13-cis)

    • Result: Minimal to no peak at m/z 288.

    • The "Isomer Trap": If you see a small m/z 288 peak, check the m/z 286 trace. Did the 9-cis substrate isomerize to all-trans during incubation?

    • Calculation: If all-trans-retinol is detected in the 9-cis reaction mix, the formation of dihydroretinol is likely due to RetSat acting on that contaminant, not the 9-cis isomer itself.

References

  • Specificity of zebrafish retinol saturase: formation of all-trans-13,14-dihydroretinol and all-trans-7,8-dihydroretinol. Source: Biochemistry (PubMed) URL:[4][Link]

  • Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Source: Journal of Biological Chemistry (JBC) URL:[Link]

  • Stereospecificity of Retinol Saturase: Absolute Configuration, Synthesis, and Biological Evaluation of Dihydroretinoids. Source: Journal of the American Chemical Society (PMC) URL:[Link]

  • Retinol Saturase: More than the Name Suggests. Source: Trends in Pharmacological Sciences URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 13,14-Dihydroretinol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 13,14-Dihydroretinol. As a metabolite of retinol, it requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols for analogous retinoid compounds.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Causality of Hazard: Retinoids are biologically active molecules that can have profound effects on cellular development and differentiation.[6][7] This biological activity is the root cause of their classification as reproductive hazards. Furthermore, their potential for environmental persistence and harm to aquatic life dictates that they must be treated as ecotoxic.[4][5]

Table 1: Hazard Profile of Retinol (as a proxy for 13,14-Dihydroretinol)

Hazard Type GHS Hazard Statement & Pictogram Description Authoritative Source

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child.


| Retinoids are known teratogens and can interfere with reproductive health. Exposure should be minimized, especially for personnel of child-bearing potential. |[4][8] |
| Skin Sensitization  | H317: May cause an allergic skin reaction.

| Repeated skin contact may lead to the development of allergic contact dermatitis. |[4][8] |
| Environmental Hazard  | H413: May cause long lasting harmful effects to aquatic life. | This compound is not readily biodegradable and can pose a significant risk to aquatic ecosystems if released into waterways. |[4][8] |
| Eye Irritation  | H319: Causes serious eye irritation.

| Direct contact with the eyes can cause significant irritation and potential damage. |[8] |

Core Principles of Retinoid Waste Management

The entire disposal workflow is built on two non-negotiable principles that ensure regulatory compliance and environmental stewardship.

  • Principle 1: Prohibit Sewer Disposal. Under no circumstances should 13,14-Dihydroretinol or any retinoid waste be discharged into the sewer system.[6][9][10] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals.[9][10] This is a critical measure to prevent aquatic toxicity.[4][5]

  • Principle 2: Treat as Hazardous Waste. All materials contaminated with 13,14-Dihydroretinol must be collected, managed, and disposed of as hazardous chemical waste.[4][5] This includes pure compounds, solutions, contaminated labware, and personal protective equipment (PPE).

Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating system for the routine disposal of 13,14-Dihydroretinol waste streams.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Action: Before handling the compound or its waste, ALWAYS wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Rationale: This minimizes the risk of skin contact, which can cause sensitization, and protects against eye irritation.[4][8]

Step 2: Waste Segregation and Containment

  • Action: Use dedicated, clearly labeled hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.

    • Solid Waste: Collect unused or expired 13,14-Dihydroretinol powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a sealable plastic bag and place it inside a designated solid hazardous waste container.[6]

    • Liquid Waste: Collect all solutions containing 13,14-Dihydroretinol in a compatible, leak-proof liquid hazardous waste container (e.g., a chemically resistant plastic carboy). Do not mix with other waste streams unless approved by EHS.

    • Contaminated Labware: Disposable items like pipette tips, serological pipettes, and microfuge tubes should be collected in a designated container lined with a hazardous waste bag. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), with the rinsate collected as liquid hazardous waste before washing.

  • Rationale: Proper segregation prevents dangerous chemical reactions and allows for correct disposal routing by waste management professionals.[5]

Step 3: Labeling the Waste Container

  • Action: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • Full chemical name: "13,14-Dihydroretinol" and any solvents present.

    • Approximate concentrations and volumes.

    • The date accumulation started.

    • Principal Investigator's name and lab location.

  • Rationale: Accurate labeling is a federal regulatory requirement (EPA 40 CFR Part 261) and is crucial for the safety of all personnel handling the waste.[11]

Step 4: Temporary Storage in the Laboratory

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.

  • Rationale: Safe and secure temporary storage prevents spills and unauthorized access, ensuring the waste is managed correctly until it can be collected.

Step 5: Arrange for Professional Disposal

  • Action: Once the waste container is full or you are terminating experiments, contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of the waste personally.

  • Rationale: Final disposal of hazardous waste must be handled by licensed professionals who will transport it to a permitted treatment, storage, and disposal facility (TSDF), typically for incineration.[6]

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical.

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the area.

  • Don Additional PPE: Wear appropriate respiratory protection if the compound is a fine powder to avoid inhalation.[6]

  • Contain the Spill:

    • For Solids: Gently cover the spill with absorbent pads or a dry, inert material. AVOID generating dust.[6][11] Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste bag.[6][12]

    • For Liquids: Surround the spill with absorbent material (e.g., chemical spill pads or vermiculite) and absorb the liquid.

  • Clean the Area: Wipe the spill area with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by soap and water.

  • Package & Label: Place all cleanup materials into a hazardous waste container and label it accordingly.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Logical Workflow for Waste Disposal Decision-Making

The following diagram illustrates the decision-making process for managing waste generated from experiments involving 13,14-Dihydroretinol.

G 13,14-Dihydroretinol Waste Management Workflow cluster_prep Preparation cluster_stream Waste Stream Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Steps Start Waste Generation (Experiment with 13,14-Dihydroretinol) PPE Step 1: Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Solid Solid Waste (Pure compound, contaminated solids) Liquid Liquid Waste (Solutions, rinsates) Labware Contaminated Labware (Pipette tips, glassware) CollectSolid Step 2: Collect in Lined Solid Waste Container Solid->CollectSolid CollectLiquid Step 2: Collect in Liquid Waste Carboy Liquid->CollectLiquid CollectLabware Step 2: Collect in Lined Sharps/Glassware Box Labware->CollectLabware Label Step 3: Label Container 'Hazardous Waste' with Contents CollectSolid->Label CollectLiquid->Label CollectLabware->Label Store Step 4: Store in Satellite Accumulation Area Label->Store ContactEHS Step 5: Contact EHS for Pickup Store->ContactEHS Disposal Final Disposal (via licensed vendor) ContactEHS->Disposal

Caption: Decision workflow for proper segregation and disposal of 13,14-Dihydroretinol waste.

References

  • Safety Data Sheet: Retinol. Carl ROTH.

  • Safety Data Sheet: Retinol. Carl ROTH (Ireland).

  • Retinoic Acid, all trans - Safety Data Sheet. Santa Cruz Biotechnology.

  • Material Safety Data Sheet - All-Trans-Retinol, 95%. Cole-Parmer.

  • VITAMIN A (RETINOL) Safety Data Sheet. Toronto Research Chemicals.

  • Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase. Journal of Biological Chemistry via NIH PMC.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

  • all-trans-13,14-Dihydro retinol Drug Information. Pharmacompass.

  • all-trans-13,14-Dihydroretinol Product Information. Cayman Chemical.

  • Retinol Safety Data Sheet. Sigma-Aldrich.

  • Metabolism and transactivation activity of 13,14-dihydroretinoic acid. PubMed, National Institutes of Health.

  • US Patent US20080249042A1 - All-Trans-Retinol: All-Trans-13,14-Dihydroretinol Saturase and Methods of Its Use. Google Patents.

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

  • TRETINOIN USP Safety Data Sheet. USP.

  • Management of Hazardous Waste Pharmaceuticals Quick Start Guide. U.S. Environmental Protection Agency (EPA).

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydroretinol
Reactant of Route 2
13,14-Dihydroretinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.